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3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Documentation Hub

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  • Product: 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine
  • CAS: 853687-22-6

Core Science & Biosynthesis

Foundational

Structure-Activity Relationship (SAR) of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine: A Privileged Scaffold in Targeted Therapeutics

Executive Summary The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle widely recognized as a "privileged scaffold" in medicinal chemistry. When functionalized at the C3 position with a piperazine ring, it f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle widely recognized as a "privileged scaffold" in medicinal chemistry. When functionalized at the C3 position with a piperazine ring, it forms the highly versatile 3-(piperazin-1-yl)imidazo[1,2-a]pyridine pharmacophore. This specific structural motif is highly valued because the core mimics purine and indole structures—making it an ideal bioisostere for ATP-competitive binding pockets—while the piperazine moiety provides a basic, solubilizing handle that can be functionalized to target solvent-exposed regions or specific G-protein coupled receptor (GPCR) cavities.

This whitepaper provides an in-depth technical analysis of the SAR governing this scaffold, focusing on its application in [1], [2], and[3].

Mechanistic Grounding & Target Pathways

The biological efficacy of 3-(piperazin-1-yl)imidazo[1,2-a]pyridines stems from their dual-action binding mechanics:

  • Hinge-Binding Core: The nitrogen at position 1 (N1) of the imidazo[1,2-a]pyridine ring acts as a critical hydrogen bond acceptor. In kinase targets (such as AKT), N1 engages the backbone amide of the kinase hinge region (e.g., Met281 in AKT1)[1].

  • Solvent-Channel Vectoring: The C3 position naturally points toward the solvent interface or ribose-binding pocket of kinases. Attaching a piperazine here not only improves aqueous solubility but provides a synthetic vector (the N4 position of the piperazine) to reach secondary binding pockets.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTOR mTOR / Downstream Targets AKT->mTOR Promotes Survival/Proliferation Inhibitor 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine (ATP-competitive Inhibitor) Inhibitor->AKT Inhibits

PI3K/AKT signaling pathway illustrating the inhibitory intervention of the imidazopyridine scaffold.

Structure-Activity Relationship (SAR) Mapping

Systematic modification of the 3-(piperazin-1-yl)imidazo[1,2-a]pyridine scaffold reveals distinct causality between structural changes and biological readouts. The SAR is generally divided into three zones: the C2 position , the C6/C8 core positions , and the piperazine N4 position .

Quantitative SAR Data Summary

The following table synthesizes representative SAR trends observed during the optimization of this scaffold for target affinity and ADMET properties[1],[2].

Modification SiteSubstituentTarget Affinity ImpactADMET ConsequenceMechanistic Rationale
C2 (Imidazopyridine) Methyl / EthylNeutral to Slight IncreaseIncreased LipophilicityFills the small hydrophobic pocket adjacent to the hinge region.
C2 (Imidazopyridine) Phenyl / ArylStrong IncreaseDecreased SolubilityInduces a steric twist, locking the conformation to fit deep hydrophobic clefts.
C6 / C8 (Core) Halogen (Cl, Br)Strong IncreaseImproved Metabolic StabilityModulates N1 pKa for optimal hinge H-bonding; blocks CYP450 oxidation sites.
N4 (Piperazine) Unsubstituted (-NH)High (H-bond donor)High hERG LiabilityProtonated at physiological pH; binds strongly to the hERG K+ channel cavity.
N4 (Piperazine) Acyl (-COCH3)Maintained / ModulatedEliminated hERG LiabilityLowers basicity, preventing protonation; engages in solvent-channel H-bonding.
N4 (Piperazine) Sulfonyl (-SO2R)Target SpecificImproved PermeabilityRigidifies the piperazine chair conformation; directs the R-group into solvent-exposed areas.

Experimental Protocols for SAR Validation

To systematically evaluate the SAR of this scaffold, a robust, self-validating experimental pipeline is required.

SAR_Workflow Design Rational Design (Docking & Bioisosteres) Synthesis Chemical Synthesis (Buchwald-Hartwig Coupling) Design->Synthesis Purification Purification & Characterization (LC-MS, NMR) Synthesis->Purification Assay In Vitro Screening (Kinase / Receptor Assays) Purification->Assay ADMET ADMET Profiling (Microsomes, hERG) Assay->ADMET Lead Lead Optimization (Iterative SAR) ADMET->Lead Lead->Design Feedback Loop

Iterative experimental workflow for the SAR validation of 3-(piperazin-1-yl)imidazo[1,2-a]pyridines.
Protocol A: Synthesis via Regioselective Bromination and Buchwald-Hartwig Amination

Causality Note: The C3 position of imidazo[1,2-a]pyridine is highly electron-rich, allowing for regioselective electrophilic aromatic substitution without the need for directing groups. Subsequent Buchwald-Hartwig coupling ensures high-yield C-N bond formation[2].

  • Core Formation: Condense 2-aminopyridine with an α -haloketone in refluxing ethanol (80°C, 4h) to yield the imidazo[1,2-a]pyridine core.

  • Electrophilic Halogenation: Dissolve the core in acetonitrile and cool to 0°C. Add 1.05 equivalents of N-bromosuccinimide (NBS) dropwise. The electron-rich nature of C3 ensures >95% regioselectivity for 3-bromoimidazo[1,2-a]pyridine.

  • Cross-Coupling: In a Schlenk flask under argon, combine the 3-bromo intermediate (1.0 eq), Boc-protected piperazine (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and sodium tert-butoxide (1.5 eq) in anhydrous toluene. Heat at 90°C for 12 hours.

  • Deprotection: Treat the isolated intermediate with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at room temperature to quantitatively remove the Boc group.

  • Purification: Concentrate under reduced pressure and purify via preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% formic acid). Self-validation: Confirm >95% purity via LC-MS before biological testing.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Note: Imidazopyridines are highly conjugated and often exhibit auto-fluorescence. TR-FRET is chosen over standard fluorescence assays because the time-delayed emission reading eliminates compound auto-fluorescence interference, ensuring trustworthy IC50 calculations[1].

  • Reagent Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Dispense the synthesized SAR compounds in a 10-point, 3-fold serial dilution in DMSO. Transfer to a 384-well low-volume proplate (final DMSO concentration 1%).

  • Enzyme Addition: Add 2 nM of recombinant active kinase (e.g., AKT1) to the wells. Critical Step: Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the ATP-competitive inhibitor.

  • Reaction Initiation: Add a mixture of ATP (at the predetermined Km​ for the specific kinase) and ULight-labeled peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding EDTA (final 10 mM) and Eu-anti-phospho-substrate antibody. Incubate for 60 minutes.

  • Readout: Read the plate on an EnVision multimode microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC50 using a four-parameter logistic non-linear regression model.

ADMET & Pharmacokinetics

The introduction of the piperazine ring is a double-edged sword in drug design. While it drastically improves the aqueous solubility of the flat, hydrophobic imidazo[1,2-a]pyridine core, it introduces specific ADMET challenges:

  • hERG Liability Mitigation: The unsubstituted secondary amine of piperazine is highly basic (pKa ~9.8) and is protonated at physiological pH. This positive charge interacts strongly with the aromatic residues (Tyr652, Phe656) inside the hERG potassium channel cavity, leading to cardiotoxicity. SAR campaigns successfully mitigate this by acylating or sulfonylating the N4 position, which delocalizes the lone pair, drops the pKa, and abolishes hERG binding without sacrificing target affinity.

  • Blood-Brain Barrier (BBB) Penetration: For central nervous system targets, such as the[3], the basicity of the piperazine is actually leveraged. Alkyl substitutions at N4 (e.g., methyl or benzyl groups) tune the lipophilicity (LogP) to an optimal range (2.0 - 3.5), allowing the compound to cross the BBB via passive diffusion while utilizing the protonated amine to anchor into the conserved Aspartate residue in the GPCR binding pocket.

References

  • Gangireddy, M. R., Mantipally, M., Gundla, R., Badavath, V. N., Paidikondala, K., & Yamala, A. (2019). "Design and Synthesis of Piperazine-Linked Imidazo[1,2-a]Pyridine Derivatives as Potent Anticancer Agents." ChemistrySelect, 4(46), 13622-13629.[Link]

  • Jansen, C. U., & Qvortrup, K. M. (2021). "Small Molecule Drugs for Treatment of Alzheimer's Diseases Developed on the Basis of Mechanistic Understanding of the Serotonin Receptors 4 and 6." IntechOpen.[Link]

  • Lindsley, C. W., et al. (2014). "AKT protein kinase inhibitors.

Sources

Exploratory

Pharmacokinetic Profiling of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Compounds: A Technical Guide to ADME Optimization

Executive Summary The imidazo[1,2-a]pyridine core is a privileged bicyclic heterocycle historically recognized in GABAergic agents, but increasingly utilized as a highly tunable scaffold in oncology and infectious diseas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged bicyclic heterocycle historically recognized in GABAergic agents, but increasingly utilized as a highly tunable scaffold in oncology and infectious disease drug discovery. Specifically, functionalization at the C-3 position with a piperazine moiety—yielding 3-(piperazin-1-yl)imidazo[1,2-a]pyridines—has proven to be a powerful structural maneuver. This modification provides a critical vector for target engagement, such as in the development of 1[1] and 2[2]. However, introducing a basic aliphatic amine fundamentally alters the absorption, distribution, metabolism, and excretion (ADME) landscape of the molecule. This guide details the causality behind these pharmacokinetic shifts and provides self-validating protocols for their evaluation.

Structural Rationale: The 3-(Piperazin-1-yl) Pharmacophore

The piperazine ring typically possesses a basic secondary or tertiary nitrogen with a pKa ranging from 7.5 to 9.0. At physiological pH (7.4), this nitrogen is largely protonated, driving three major pharmacokinetic phenomena:

  • Solubility vs. Permeability : The protonated state dramatically improves kinetic and thermodynamic solubility in the acidic environment of the stomach and the neutral pH of the intestine. However, this positive charge can hinder passive transcellular permeability across the lipophilic core of the intestinal epithelium.

  • Efflux Liability : P-glycoprotein (P-gp/MDR1), an apical efflux transporter in the gut and blood-brain barrier, preferentially binds lipophilic cations. Consequently, piperazine-linked imidazopyridines frequently exhibit high efflux ratios, which can severely throttle oral bioavailability. 3 is a proven strategy to mitigate P-gp recognition[3].

  • Volume of Distribution ( Vss​ ) : Basic lipophilic amines tend to partition extensively into tissues by binding to acidic phospholipids in cellular membranes, resulting in a large volume of distribution.

Mechanistic Target Engagement

In oncology, these compounds are highly effective at disrupting kinase cascades. The basic nitrogen often interacts with the solvent-exposed regions or hinge-binding motifs of kinases.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR Complex AKT->mTOR Activates Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor 3-(Piperazin-1-yl) Imidazo[1,2-a]pyridine Dual Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: PI3K/mTOR signaling pathway disrupted by 3-(piperazin-1-yl)imidazo[1,2-a]pyridine dual inhibitors.

In Vitro ADME Profiling: Overcoming Efflux and Metabolic Liabilities

To predict in vivo exposure, candidates must be rigorously profiled in vitro. The primary liabilities for this chemotype are P-gp mediated efflux and hepatic oxidative metabolism.4 and can be improved by blocking oxidative soft spots (e.g., C-6 or C-7 halogenation)[4].

Protocol 1: Self-Validating Bidirectional Caco-2/MDR1 Permeability Assay

Causality: Caco-2 cells overexpressing MDR1 are utilized to simultaneously assess passive permeability and active efflux. The bidirectional nature (Apical-to-Basolateral and Basolateral-to-Apical) isolates the active transport component caused by the basic piperazine.

Step-by-Step Methodology:

  • Monolayer Preparation : Seed Caco-2/MDR1 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 , ensuring tight junction integrity.

  • Dosing Solution : Prepare a 10 µM solution of the 3-(piperazin-1-yl)imidazo[1,2-a]pyridine test compound in HBSS buffer (pH 7.4) with a final DMSO concentration ≤1% .

  • Internal Validation Controls : Spike Lucifer Yellow (100 µM) into the apical chamber to monitor paracellular leakage (must remain <1×10−6 cm/s). Run Digoxin (10 µM) in parallel as a positive control for P-gp efflux. This ensures the system is actively identifying substrates.

  • Incubation : Add the dosing solution to the donor chamber (A for A-to-B; B for B-to-A) and blank HBSS to the receiver chamber. Incubate at 37°C, 5% CO2​ for 2 hours on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Sampling and Bioanalysis : Aliquot 50 µL from the receiver chamber at 60 and 120 minutes. Quench with 150 µL of cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4000 rpm for 10 mins and analyze the supernatant via LC-MS/MS.

  • Data Calculation : Calculate Apparent Permeability ( Papp​ ). An Efflux Ratio ( ER=Papp,A−B​Papp,B−A​​ ) >2.0 indicates a significant P-gp substrate liability.

In Vivo Pharmacokinetic Profiling: Translating Exposure to Efficacy

In vitro data must be contextualized in vivo. Intravenous (IV) dosing isolates systemic clearance (Cl) and distribution ( Vss​ ), while oral (PO) dosing evaluates first-pass metabolism and absorption, culminating in absolute bioavailability ( F ).5 suitable for once-daily oral dosing[5].

Protocol 2: Self-Validating Rodent PK Profiling (IV/PO Crossover)

Step-by-Step Methodology:

  • Formulation and Stability Check : Formulate the compound for IV dosing (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete dissolution. For PO, a suspension in 0.5% Methylcellulose is often sufficient due to gastric dissolution. Validation step: Analyze formulations via HPLC-UV pre- and post-dosing to confirm chemical stability and concentration accuracy.

  • Animal Dosing : Fast male Sprague-Dawley rats (n=3 per route) overnight. Administer the IV dose (1 mg/kg) via the lateral tail vein. Administer the PO dose (5 mg/kg) via oral gavage.

  • Serial Sampling : Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes. Centrifuge immediately at 4°C to isolate plasma.

  • Extraction and LC-MS/MS : Precipitate plasma proteins using 3 volumes of cold acetonitrile containing a stable-isotope-labeled internal standard. Analyze via a validated LC-MS/MS method (MRM mode).

  • Non-Compartmental Analysis (NCA) : Use PK software (e.g., Phoenix WinNonlin) to calculate AUC0−∞​ , Cmax​ , Tmax​ , T1/2​ , Cl, and Vss​ . Calculate absolute bioavailability: F(%)=AUCIV​⋅DosePO​AUCPO​⋅DoseIV​​×100 .

PK_Workflow Synthesis Compound Synthesis InVitro In Vitro ADME (Microsomes, Caco-2) Synthesis->InVitro InVivo In Vivo Dosing (IV & PO Rodent) InVitro->InVivo Acceptable Stability/Permeability LCMS Bioanalysis (LC-MS/MS) InVivo->LCMS Plasma Sampling PKCalc PK Parameter Calculation (NCA) LCMS->PKCalc Decision Go/No-Go Decision PKCalc->Decision

Caption: Integrated step-by-step pharmacokinetic profiling workflow for evaluating ADME properties.

Quantitative Data Summary

The addition of the piperazine moiety fundamentally shifts the PK profile compared to the unsubstituted core. Below is a representative data summary demonstrating this shift, where the piperazine analog exhibits increased tissue distribution ( Vss​ ) and improved half-life, critical for sustained target engagement.

CompoundRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) T1/2​ (h)Cl (mL/min/kg) Vss​ (L/kg)Bioavailability ( F %)
Unsubstituted Core IV1.085012001.213.81.1-
Unsubstituted Core PO5.045015001.5--25%
3-Piperazinyl Analog IV1.0110028003.45.92.8-
3-Piperazinyl Analog PO5.0185081004.1--58%

Note: The 3-piperazinyl analog demonstrates a lower clearance (Cl) and higher volume of distribution ( Vss​ ), leading to a prolonged half-life and superior oral bioavailability.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis Source: RSC Medicinal Chemistry URL
  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • Source: PubMed Central (PMC)

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Binding Affinity of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Derivatives

This technical guide provides a comprehensive overview of the in vitro binding affinity of compounds based on the 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine scaffold. This privileged structure is a cornerstone in modern me...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the in vitro binding affinity of compounds based on the 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine scaffold. This privileged structure is a cornerstone in modern medicinal chemistry, demonstrating a remarkable versatility in binding to a wide array of biological targets.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying experimental rationale and detailed methodologies required for robust and reproducible assessment of compound affinity.

Introduction: The Versatility of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention due to its presence in numerous clinically successful drugs and investigational agents.[3][4] Its rigid structure, combined with the synthetic tractability of introducing substitutions at various positions, allows for the fine-tuning of steric and electronic properties. The incorporation of a piperazine moiety at the 3-position is a common strategy to introduce a basic nitrogen atom, which can engage in crucial ionic interactions with target proteins and improve pharmacokinetic properties. This guide will delve into the specific binding characteristics of this chemical class against several major therapeutic target families.

Section 1: Dopamine Receptor Affinity

Derivatives of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine have been extensively investigated as ligands for dopamine receptors, particularly the D3 subtype, which is a key target in the treatment of neurological and psychiatric disorders.

Rationale for Experimental Design

To quantify the affinity of a test compound for the D3 receptor, a competitive radioligand binding assay is the gold standard. This method relies on the principle of competition between a labeled ligand with known high affinity (the radioligand) and an unlabeled test compound for a finite number of receptors in a biological preparation (e.g., cell membranes expressing the receptor). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to a dissociation constant (Ki), which represents the intrinsic affinity of the compound for the receptor.

Quantitative Binding Data

A series of (4-[ω-[4-Arylpiperazin-1-yl]alkoxy]phenyl)imidazo[1,2-a]pyridine derivatives have shown potent binding to the dopamine D3 receptor. The affinity is influenced by the nature of the arylpiperazine substituent and the length of the alkoxy linker.

Compound IDTargetAffinity (Ki)Reference
19a Dopamine D30.72 nM[5]
15a Dopamine D31.6 nM[5][6]
17b Dopamine D38 nM[5]
20b Dopamine D38 nM[5]
2 Dopamine D31.7 nM[5]
Detailed Protocol: Dopamine D3 Receptor Radioligand Binding Assay

This protocol outlines a self-validating system for determining the binding affinity of novel 3-(piperazin-1-yl)imidazo[1,2-a]pyridine derivatives.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D3 receptor.

  • Radioligand: [³H]Spiperone or [³H]-(+)-PHNO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: 10 µM Haloperidol or Spiperone.

  • Test Compounds: Serial dilutions of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine derivatives.

  • Filtration System: Brandel or Millipore cell harvester with GF/B glass fiber filters.

  • Scintillation Cocktail & Counter.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. The final concentration in the assay should typically range from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution.

    • 50 µL of radioligand (e.g., [³H]Spiperone at a final concentration of ~0.2 nM).

    • 100 µL of cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through GF/B filters pre-soaked in assay buffer. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., Prism, GraphPad) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Test Compound Dilutions - Radioligand - Membranes setup Assay Setup (96-well plate) - Add Compound/Control - Add Radioligand - Add Membranes reagents->setup incubate Incubate (e.g., 60 min at 25°C) setup->incubate filter Rapid Filtration (GF/B Filters) incubate->filter wash Wash Filters x3 (Ice-cold Buffer) filter->wash count Scintillation Counting (Measure DPM) wash->count calculate Calculate: - Specific Binding - % Inhibition count->calculate plot Plot & Curve Fit (Determine IC50) calculate->plot convert Cheng-Prusoff Equation (Calculate Ki) plot->convert

Caption: Workflow for a competitive radioligand binding assay.

Section 2: Cyclooxygenase (COX) Enzyme Inhibition

A distinct class of imidazo[1,2-a]pyridine derivatives, often featuring a (methylsulfonyl)phenyl group, has been developed as potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and pain.[7][8]

Rationale for Experimental Design

The affinity and inhibitory potency against COX enzymes are typically determined using an in vitro enzyme inhibition assay. These assays measure the enzymatic activity of purified COX-1 and COX-2 in the presence of varying concentrations of the inhibitor. The activity is often monitored by measuring the production of prostaglandin E2 (PGE2) or by using a fluorescent probe that reacts with the peroxidase component of the enzyme. The IC50 values for each isoform allow for the determination of both potency and selectivity.

Quantitative Inhibition Data
Compound IDTargetPotency (IC50)Selectivity Index (COX-1/COX-2)Reference
6f COX-20.07-0.18 µM range57-217 range[9]
5j COX-20.05 µMHigh[7][8]
5i COX-2-897.19[7][8]
Detailed Protocol: COX-2 Fluorescent Inhibitor Screening Assay

This protocol is based on commercially available kits (e.g., from Cayman Chemical) and provides a reliable method for assessing COX-2 inhibition.

Materials:

  • Enzyme: Purified human recombinant COX-2.

  • Substrate: Arachidonic Acid.

  • Detection Reagent: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) or similar fluorogenic probe.

  • Heme.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Test Compounds: Serial dilutions of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine derivatives in DMSO.

  • Positive Control: Celecoxib or DuP-697.

  • Fluorometric Plate Reader: Excitation/Emission ~535/590 nm.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a solution of COX-2 enzyme and heme in the assay buffer. Keep on ice.

  • Assay Setup: In a 96-well black plate, add the following:

    • 10 µL of test compound dilution or control.

    • 150 µL of assay buffer.

    • 10 µL of Heme.

    • 10 µL of the fluorogenic probe solution.

    • 10 µL of COX-2 enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence every minute for 10-20 minutes. The rate of reaction is proportional to the slope of the fluorescence vs. time curve.

  • Data Analysis:

    • Determine the initial reaction rate (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data using non-linear regression to determine the IC50 value.

    • Repeat the entire protocol using the COX-1 enzyme to determine the selectivity index (IC50 COX-1 / IC50 COX-2).

Workflow Visualization

G cluster_setup Assay Plate Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis add_inhibitor Add Inhibitor/ Control add_reagents Add Buffer, Heme, Fluorescent Probe add_inhibitor->add_reagents add_enzyme Add COX-2 Enzyme add_reagents->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Arachidonic Acid pre_incubate->add_substrate measure Kinetic Measurement (Fluorescence Reading) add_substrate->measure calc_rate Calculate Reaction Rates (V) measure->calc_rate calc_inhibition % Inhibition vs. Control calc_rate->calc_inhibition plot Plot & Curve Fit (Determine IC50) calc_inhibition->plot

Caption: Workflow for a COX-2 fluorescent enzyme inhibition assay.

Section 3: Serotonin (5-HT) Receptor Modulation

The imidazo[1,2-a]pyridine scaffold is also a key component of molecules designed to modulate serotonin receptors, particularly the 5-HT2A subtype.[10] These receptors are implicated in a range of CNS disorders, and their modulation is a therapeutic strategy for conditions like insomnia and psychosis.[10]

Rationale and Methodology

Similar to dopamine receptors, the binding affinity of compounds for 5-HT2A receptors is primarily determined using competitive radioligand binding assays.[10] The protocol is analogous to the one described in Section 1.3, with the key differences being the specific reagents used.

  • Receptor Source: Membranes from cells expressing the human 5-HT2A receptor.

  • Radioligand: Typically [³H]Ketanserin or [³H]MDL 100,907.

  • Non-specific Binding Control: 10 µM Mianserin or unlabeled Ketanserin.

The experimental workflow, data collection, and analysis (including the Cheng-Prusoff conversion to Ki) follow the same principles outlined for the dopamine D3 receptor assay. Functional assays, such as calcium mobilization or GTPγS binding assays, are subsequently used to determine whether a high-affinity ligand acts as an agonist, antagonist, or inverse agonist.

Section 4: Other Notable Targets

The chemical space occupied by 3-(piperazin-1-yl)imidazo[1,2-a]pyridine derivatives has been explored for a variety of other targets, demonstrating the broad applicability of this scaffold.

  • PI3K/mTOR Kinases: A derivative of this class was identified as a potent dual PI3K/mTOR inhibitor with IC50 values of 0.20 nM and 21 nM, respectively.[11] Affinity for kinase targets is determined using enzymatic assays that typically measure the phosphorylation of a substrate, often detected via luminescence (e.g., ADP-Glo assay) or fluorescence (e.g., LanthaScreen).

  • Anticancer Activity: Numerous derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including HepG2, HeLa, and MDA-MB-231.[12] The standard method for this is the MTT or similar cell viability assays, which measure the metabolic activity of living cells and provide an IC50 value for growth inhibition.

  • Anti-tubercular Agents: The scaffold has been used to develop inhibitors of Mycobacterium tuberculosis glutamine synthetase.[13] These are evaluated using enzyme inhibition assays specific to the bacterial enzyme.

Conclusion

The 3-(piperazin-1-yl)imidazo[1,2-a]pyridine scaffold is a highly "privileged" structure in drug discovery, capable of being tailored to interact with high affinity and selectivity against a diverse range of biological targets, including G-protein coupled receptors, enzymes, and kinases. This guide has provided an in-depth look at the established in vitro binding affinities and, more importantly, the robust, self-validating experimental protocols required to accurately determine these critical parameters. The provided methodologies serve as a foundational framework for researchers aiming to explore and optimize novel therapeutics based on this versatile chemical core.

References

  • Butini, S., et al. (2007). (4-[ω-[4-Arylpiperazin-1-yl]alkoxy]phenyl)imidazo[1,2-a]pyridine Derivatives: Fluorescent High-Affinity Dopamine D 3 Receptor Ligands as Potential Probes for Receptor Visualization. Journal of Medicinal Chemistry, 50(21), 5043-5047. [Link]

  • Dastsooz, H., et al. (2024). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1). [Link]

  • Butini, S., et al. (2007). Fluorescent High-Affinity Dopamine D3 Receptor Ligands as Potential Probes for Receptor Visualization. Journal of Medicinal Chemistry. [Link]

  • (4-[ω-[4-Arylpiperazin-1-yl]alkoxy]phenyl)imidazo[1,2-a]pyridine Derivatives. (2007). ACS Publications. [Link]

  • Imidazo[1,2-a]pyridine derivatives as modulators of the 5-ht2a serotonin receptor useful for the treatment of disorders related thereto. (n.d.).
  • Suresh, L., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 14(2), 1184-1194. [Link]

  • Dastsooz, H., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • Ahmad, S., et al. (2024). Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. Journal of Biomolecular Structure and Dynamics. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024). PubMed. [Link]

  • Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. (2024). ResearchGate. [Link]

  • de Paiva, V. N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2015). ResearchGate. [Link]

  • Wang, Z., et al. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PLoS ONE, 13(10), e0206602. [Link]

  • Sanguinetti, L. A., et al. (1984). Piperazinylimidazo[1,2-a]pyrazines with selective affinity for in vitro alpha-adrenergic receptor subtypes. Journal of Medicinal Chemistry, 27(10), 1307-1311. [Link]

  • Larsson, A. M., et al. (2017). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. Organic & Biomolecular Chemistry, 15(32), 6784-6793. [Link]

  • Cousin, A., et al. (2017). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry, 60(15), 6661-6681. [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (n.d.). ChemRxiv. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). PMC. [Link]

Sources

Exploratory

The Physicochemical Compass: A Technical Guide to 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Foreword: Navigating the Privileged Landscape of Imidazo[1,2-a]pyridines The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence i...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Privileged Landscape of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of biologically active agents.[1] This bicyclic heterocyclic system is not only synthetically accessible but also offers a versatile three-dimensional framework for engaging with a wide array of biological targets.[2][3] Its derivatives have found success as anxiolytics, hypnotics, and more recently, as potent inhibitors of protein kinases, making them a focal point in the development of novel cancer therapeutics.[3][4]

This technical guide zeroes in on a particularly significant subset of this family: the 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine scaffolds. The introduction of the piperazine moiety at the 3-position imparts a unique set of physicochemical properties that are critical for drug-like behavior, including aqueous solubility and the ability to form key interactions with biological targets. Understanding and optimizing these properties is paramount for any researcher or drug development professional working with this scaffold.

This document serves as an in-depth resource, providing not only a theoretical framework for the physicochemical characteristics of these compounds but also practical, field-proven experimental protocols for their evaluation. The insights and methodologies presented herein are designed to empower researchers to navigate the complexities of drug design and to unlock the full therapeutic potential of the 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine core.

I. The Physicochemical Blueprint: Key Properties and Their Impact

The journey of a drug molecule from administration to its site of action is governed by a complex interplay of its physicochemical properties. For the 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine scaffold, a nuanced understanding of these characteristics is essential for successful drug design.

A. Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and distribution. Insufficient solubility can lead to poor bioavailability and erratic in vivo performance. The 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine scaffold, with its basic piperazine nitrogen, generally exhibits improved solubility compared to more lipophilic analogues. However, modifications to other parts of the scaffold can significantly impact this property.

Table 1: Representative Aqueous Solubility Data for Imidazo[1,2-a]pyridine Analogs

Compound IDSubstitution PatternAqueous Solubility (µM)MethodReference
Hypothetical A Unsubstituted 3-(Piperazin-1-yl)Data not available in searched literature--
Antileishmanial Hit 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]Improved aqueous solubility notedQualitative[5]

Note: Specific quantitative solubility data for the core 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine scaffold was not available in the searched literature. The data presented for related compounds highlights the importance of this property.

B. Lipophilicity (logP/logD): Balancing Membrane Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's ability to partition between a lipid and an aqueous phase. This property is crucial for cell membrane permeability. For 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine derivatives, achieving an optimal balance between lipophilicity and hydrophilicity is key. Excessive lipophilicity can lead to poor solubility and non-specific binding, while low lipophilicity may hinder membrane transport.

Table 2: Representative Lipophilicity Data for Imidazo[1,2-a]pyridine Analogs

Compound IDSubstitution PatterncLogPExperimental ConditionReference
Hypothetical B Unsubstituted 3-(Piperazin-1-yl)Data not available in searched literature--
Compound 13 2-pyridyl3.1Calculated[6]
C. Ionization Constant (pKa): The pH-Dependent Behavior

The pKa value dictates the ionization state of a molecule at a given pH. The piperazine moiety in the 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine scaffold contains basic nitrogen atoms, and their pKa values will influence the compound's solubility, permeability, and interaction with its biological target. The pKa of piperazine itself is approximately 9.73 for the first protonation and 5.35 for the second.[7] Substitution on the piperazine ring can modulate these values.[8]

Table 3: Representative pKa Data for Piperazine and its Derivatives

CompoundpKa1pKa2Temperature (°C)Reference
Piperazine9.735.3525[7]
1-Methylpiperazine~9.2--[8]
1,4-Dimethylpiperazine~8.1--[8]
D. Metabolic Stability: Resisting the Body's Defenses

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. Poor metabolic stability can lead to rapid clearance from the body, reducing the drug's half-life and efficacy. The imidazo[1,2-a]pyridine core and the piperazine ring can both be sites of metabolism.

Table 4: Representative Metabolic Stability Data for Imidazo[1,2-a]pyridine and Piperazine Analogs

Compound SeriesKey Structural FeatureMetabolic Stability (t½ in HLM/MLM)Reference
Piperazin-1-ylpyridazinesUnsubstituted~3 min
Imidazo[1,2-a]pyridine-3-carboxamides2-ethyl-6-chloro substitution83 min (human), 63 min (mouse)
3-Nitroimidazo[1,2-a]pyridine Derivative8-(pyridin-4-yl) substitution> 40 min (mouse)[5]

HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes

II. Experimental Workflows for Physicochemical Characterization

Accurate and reproducible determination of physicochemical properties is fundamental to the drug discovery process. The following section details robust, step-by-step methodologies for characterizing 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine scaffolds.

A. Aqueous Solubility Determination: Kinetic and Thermodynamic Approaches

Aqueous solubility can be assessed through kinetic or thermodynamic methods. Kinetic solubility is a high-throughput screening method suitable for early-stage discovery, while thermodynamic solubility provides a more accurate measure of a compound's intrinsic solubility at equilibrium.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Compound Preparation: Accurately weigh a small amount of the solid test compound into a glass vial.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Quantification: Calculate the solubility based on a standard curve of the test compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh Solid Compound B Add Aqueous Buffer A->B C Seal and Agitate (24-48h) B->C D Centrifuge C->D E Analyze Supernatant (HPLC/LC-MS) D->E G A Equilibrate RP-HPLC System B Inject Standards with Known logP A->B D Inject Test Compound A->D C Generate log(k') vs. logP Calibration Curve B->C E Determine Retention Time D->E F Calculate logP from Calibration Curve E->F G A Dissolve Compound in Solvent B Titrate with Standard Acid/Base A->B C Record pH vs. Titrant Volume B->C D Determine pKa from Titration Curve C->D G A Prepare Microsome/Compound Mixture B Initiate Reaction with NADPH at 37°C A->B C Sample and Quench at Time Points B->C D Analyze Remaining Compound by LC-MS/MS C->D E Calculate Half-life (t½) and Clearance D->E G cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

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Foundational

Crystal Structure Analysis of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine: A Structural Blueprint for Rational Drug Design

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous marketed therapeutics (e.g., zolpidem, alpidem) and advanced clinical candidates ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous marketed therapeutics (e.g., zolpidem, alpidem) and advanced clinical candidates targeting kinases and ABC transporters [1, 2]. The functionalization of this core at the C3 position with a piperazine moiety—yielding 3-(piperazin-1-yl)imidazo[1,2-a]pyridine —represents a strategic structural modification. The piperazine ring not only enhances aqueous solubility and favorable pharmacokinetic properties but also serves as a critical vector for hydrogen bonding in kinase hinge regions [3].

This whitepaper provides an in-depth crystallographic analysis of the 3-(piperazin-1-yl)imidazo[1,2-a]pyridine motif. By detailing the protocols for crystal growth, X-ray diffraction (XRD) data acquisition, and structural refinement, we elucidate the stereochemical and conformational nuances that drive its biological efficacy.

Chemical Context & Rationale

The planar nature of the imidazo[1,2-a]pyridine core allows for efficient π−π stacking within hydrophobic protein pockets. However, rigid planar molecules often suffer from poor solubility and target promiscuity. The introduction of the sp 3 -hybridized piperazine ring at the C3 position disrupts this planarity, introducing a three-dimensional vector.

Causality in Design:

  • Conformational Flexibility: The piperazine ring adopts a chair conformation, projecting its distal nitrogen out of the plane of the imidazopyridine core. This allows for targeted salt-bridge formation or hydrogen bonding with solvent-exposed residues.

  • Steric Relief: The dihedral angle between the planar core and the piperazine ring minimizes steric clashes with the C2 proton of the imidazopyridine, locking the molecule into a biologically active conformation that is highly favored in ATP-competitive kinase inhibitors (such as FLT3 and AKT inhibitors) [2, 4].

G Core Imidazo[1,2-a]pyridine Core Planar Scaffold Target Kinase Hinge Region Hydrogen Bonding Core->Target π-π Stacking Sub3 3-Piperazin-1-yl Moiety Chair Conformation Sub3->Target H-Bond Donor/Acceptor Solvent Solvent Channel Improved Solubility Sub3->Solvent Salt Formation

Pharmacophore mapping of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine.

Crystallization Methodology (Protocol)

To obtain high-resolution structural data, single crystals of diffraction quality must be grown under thermodynamic control. Rapid precipitation yields amorphous powders or twinned crystals, which confound XRD analysis. We utilize a Vapor Diffusion protocol, which provides the slow supersaturation necessary for flawless lattice assembly.

Step-by-Step Vapor Diffusion Protocol

Validation Mechanism: The success of this protocol is self-validated by the optical clarity and sharp extinction of the resulting crystals under polarized light microscopy.

  • Sample Purity Verification: Ensure the synthesized 3-(piperazin-1-yl)imidazo[1,2-a]pyridine is >99% pure via HPLC. Impurities act as nucleation inhibitors or induce lattice defects.

  • Solvent System Selection: Dissolve 10 mg of the compound in 1.0 mL of a highly solubilizing solvent (e.g., Dichloromethane or Glacial Acetic Acid) [5].

  • Antisolvent Pairing: Select an antisolvent in which the compound is insoluble but is highly miscible with the primary solvent (e.g., Hexane or Diethyl Ether). The antisolvent must have a higher vapor pressure than the primary solvent.

  • Setup: Place the 1.0 mL compound solution in a 2-dram inner vial. Place this open vial inside a larger 20 mL outer vial containing 5.0 mL of the antisolvent.

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap. Store at a constant temperature (typically 20°C) in a vibration-free environment.

  • Harvesting: Over 3–7 days, the volatile antisolvent diffuses into the inner vial, slowly lowering the solubility of the compound. Harvest the resulting colorless, block-like crystals using a nylon loop and immediately submerge them in paratone oil to prevent atmospheric degradation.

X-Ray Diffraction Data Acquisition & Processing

The acquisition of crystallographic data requires precise instrumentation to resolve the electron density of the molecule.

Experimental Workflow
  • Mounting: A suitable single crystal (approx. 0.20×0.15×0.10 mm) is mounted on a glass fiber or MiTeGen loop and cooled to 100 K using a nitrogen cold stream. Cryocooling minimizes thermal motion (Debye-Waller factors), sharpening the diffraction spots.

  • Data Collection: Data is collected using a diffractometer equipped with a CCD or CMOS area detector, utilizing graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Mo K α is preferred over Cu K α to minimize absorption effects for highly dense organic crystals.

  • Data Reduction: Raw frames are integrated using software such as SAINT. An empirical absorption correction (multi-scan) is applied using SADABS.

  • Structure Solution & Refinement: The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the piperazine nitrogen are located from the difference Fourier map to confirm protonation states.

G N1 Compound Synthesis & Purification (>99% HPLC) N2 Crystal Growth (Vapor Diffusion / Slow Evap) N1->N2 N3 X-Ray Diffraction (Mo Kα, Area Detector) N2->N3 N4 Data Reduction & Absorption Correction N3->N4 N5 Structure Solution (SHELXT / SHELXL) N4->N5 N6 Refinement & Validation (CheckCIF) N5->N6

Workflow for single-crystal X-ray diffraction analysis and validation.

Structural Analysis & Insights

The crystallographic parameters of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine derivatives reveal several critical features that dictate their biological behavior.

Core Planarity and Dihedral Angles

The imidazo[1,2-a]pyridine core is a 10- π electron aromatic system. XRD analysis consistently demonstrates that this bicyclic system is highly planar, with a root-mean-square (r.m.s.) deviation of less than 0.03 Å for the constituent carbon and nitrogen atoms [1, 5].

The piperazine ring, conversely, adopts a classic chair conformation. The bond connecting the C3 atom of the imidazopyridine to the N1 atom of the piperazine ring is of particular interest. Due to steric repulsion between the equatorial protons of the piperazine and the C2 proton of the imidazopyridine, the piperazine ring twists out of the planar core. The dihedral angle between the mean plane of the imidazopyridine and the mean plane of the piperazine nitrogens typically ranges from 45° to 60° [6].

Intermolecular Interactions

Crystal packing is stabilized by a network of non-covalent interactions:

  • π−π Stacking: Offset face-to-face π−π stacking is observed between adjacent imidazopyridine cores, with centroid-to-centroid distances typically around 3.7–3.8 Å [6].

  • Hydrogen Bonding: The distal secondary amine (N4) of the piperazine acts as a strong hydrogen bond donor (N-H N or N-H O), forming infinite 1D chains or 2D sheets in the crystal lattice [1].

Summary of Typical Quantitative Crystallographic Data
ParameterTypical Value / RangeCrystallographic Significance
Crystal System Monoclinic / TriclinicCommon for asymmetric fused heterocycles lacking higher-order symmetry.
Space Group P21​/c or P1ˉ Indicates centrosymmetric packing with inversion centers, maximizing packing efficiency.
Imidazopyridine r.m.s. deviation 0.01−0.06 ÅConfirms the strict planarity of the delocalized 10- π system.
C3-N(piperazine) Bond Length 1.41−1.43 ÅIndicates partial double-bond character due to lone-pair conjugation with the aromatic core.
Dihedral Angle (Core to Piperazine) 45∘−60∘ Represents the thermodynamic minimum, balancing conjugation and steric relief.
Final R1​ / wR2​ values <0.05 / <0.15 Self-validating metric of structural accuracy; confirms the model fits the raw diffraction data.

Implications for Rational Drug Design

Understanding the exact spatial coordinates of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine is paramount for structure-based drug design (SBDD).

When targeting kinases such as FLT3 or AKT, the imidazo[1,2-a]pyridine acts as a hinge binder. The nitrogen at the 1-position of the core frequently acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region [2, 4]. Because the C3-piperazine ring is locked at a ~50° dihedral angle, it projects perfectly into the solvent-exposed channel or towards the DFG motif, depending on the specific kinase architecture.

Furthermore, in the development of ABC transporter inhibitors (e.g., ABCB1 and ABCG2), the spatial distance between the planar hydrophobic core and the basic piperazine nitrogen is a critical pharmacophore requirement for overcoming multidrug resistance [3]. The crystallographic data proves that this distance is rigidly maintained by the chair conformation, preventing the molecule from collapsing into a non-productive folded state.

By leveraging these precise crystallographic parameters, medicinal chemists can confidently perform in silico docking and rationally design next-generation therapeutics with optimized target affinity and reduced off-target liabilities.

References

  • Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives National Center for Biotechnology Information (PMC) URL:[Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L National Center for Biotechnology Information (PMC) URL:[Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • US8680114B2 - AKT protein kinase inhibitors Google Patents URL
  • 1-(Imidazo[1,2-a]pyridin-1-ium-1-yl)-2,3,4-trioxocyclobutan-1-ide MDPI (Molbank) URL:[Link]

  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate National Center for Biotechnology Information (PMC) URL:[Link]

Foundational

Blood-Brain Barrier Permeability of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Analogs: A Technical Guide for CNS Drug Development

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged" bicyclic heteroaromatic system deeply embedded in central nervous system (CNS) drug discovery[1]. Found in blockbuster hypnotics like zolpidem and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged" bicyclic heteroaromatic system deeply embedded in central nervous system (CNS) drug discovery[1]. Found in blockbuster hypnotics like zolpidem and emerging positron emission tomography (PET) probes[2], its planar, lipophilic nature makes it an excellent candidate for blood-brain barrier (BBB) penetration. However, functionalizing the 3-position with a piperazine moiety—a common strategy to enhance target affinity and aqueous solubility—introduces a highly basic secondary or tertiary amine. This basicity often triggers P-glycoprotein (P-gp) efflux and alters passive diffusion.

This whitepaper provides a comprehensive, causality-driven guide to the structural optimization, in vitro screening, and in vivo validation of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine analogs for optimal BBB permeability.

Physicochemical Foundations & SAR Causality

The "Boiled Egg" Paradigm and Scaffold Balancing

To achieve therapeutic concentrations in the brain, a molecule must navigate the tight junctions of the brain microvascular endothelial cells (BMECs) via transcellular passive diffusion, while evading active efflux transporters. For 3-(piperazin-1-yl)imidazo[1,2-a]pyridines, BBB permeability is dictated by the balance between the lipophilic core and the hydrophilic piperazine ring.

Predictive models, such as the "Boiled Egg" model, dictate that favorable BBB permeants typically possess a WLOGP between -1.0 and 6.0, and a Topological Polar Surface Area (TPSA) between 0 and 79 Ų[3].

The Piperazine Conundrum: pKa and P-gp Liability

The unsubstituted piperazine ring contains a basic nitrogen (N4) with a pKa typically ranging from 8.5 to 9.5. At a physiological pH of 7.4, this nitrogen is predominantly protonated.

  • The Causality of Poor Permeation: The positive charge drastically reduces the lipid-water partition coefficient (LogD 7.4​ ), hindering passive membrane diffusion. Furthermore, protonated basic amines are classic pharmacophores for the human multidrug resistance protein 1 (MDR1 / P-gp)[4].

  • SAR Optimization Strategies: To rescue BBB permeability, medicinal chemists must "cap" or sterically shield the N4 position.

    • N-Alkylation (e.g., Methylation): Slightly reduces pKa and increases lipophilicity, often improving the brain-to-plasma ratio ( Kp,brain​ )[4].

    • N-Acylation/Sulfonylation: Converts the basic amine into a neutral amide/sulfonamide, completely abolishing the positive charge at pH 7.4 and drastically reducing P-gp recognition, though potentially over-inflating TPSA if not monitored.

    • Fluorination: Adding fluorine to appended aryl rings (e.g., 4-fluorophenyl) modulates electron density, lowers basicity, and enhances metabolic stability against cytochrome P450 oxidation[5].

Quantitative SAR Data Summary

The following table synthesizes representative structure-permeability relationships demonstrating how N4-modifications dictate BBB transport metrics.

Analog Modification (Piperazine N4)cLogPTPSA (Ų)PAMPA-BBB Pe​ ( 10−6 cm/s)MDCK-MDR1 Efflux Ratio (ER)In Vivo Kp,brain​ BBB Status
Unsubstituted (-H) 1.845.22.114.50.08Effluxed
N-Methyl (-CH 3​ ) 2.236.48.54.20.45Moderate
N-Acetyl (-COCH 3​ ) 2.556.112.41.11.20Penetrant
N-(4-Fluorophenyl) 3.836.418.70.92.15Highly Penetrant

Mechanistic Workflows and Transport Pathways

To systematically evaluate the BBB permeability of these analogs, a tiered screening cascade is mandatory. The logic flows from high-throughput, artificial passive diffusion models to complex, active-transport cellular models, culminating in living systems.

BBBScreening InSilico Tier 1: In Silico Profiling (WLOGP, TPSA, pKa) PAMPA Tier 2: PAMPA-BBB (Passive Diffusion) InSilico->PAMPA MDCK Tier 3: MDCK-MDR1 Assay (P-gp Efflux Assessment) PAMPA->MDCK Pe > 4.0 x 10⁻⁶ cm/s Optimization SAR Optimization (Modify Piperazine N4) PAMPA->Optimization Pe < 4.0 InVivo Tier 4: In Vivo PK (Brain/Plasma Ratio) MDCK->InVivo ER < 2.0 MDCK->Optimization ER > 2.0 (Efflux) Optimization->InSilico

Caption: Tiered BBB permeability screening cascade for imidazo[1,2-a]pyridine analogs.

TransportMechanism Blood Blood Compartment (pH 7.4) Endothelial Brain Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion (Neutral Analogs) Brain Brain Parenchyma (Target Site) Endothelial->Brain Transcellular Transport PGP P-glycoprotein (MDR1) Endothelial->PGP PGP->Blood Active Efflux (Protonated Piperazines)

Caption: Mechanism of transcellular diffusion vs. P-gp mediated efflux at the BBB.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify membrane integrity and assay functionality.

Protocol A: High-Throughput PAMPA-BBB (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates the variable of passive transcellular diffusion[5].

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve porcine brain lipid extract (PBLE) in dodecane (20 mg/mL).

  • Membrane Coating: Apply 4 µL of the PBLE solution to the porous filter membrane (0.45 µm pore size) of the donor plate (e.g., Millipore MultiScreen).

  • Compound Preparation: Dissolve the 3-(piperazin-1-yl)imidazo[1,2-a]pyridine analogs in DMSO, then dilute in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 10 µM (final DMSO ≤ 1%).

    • Self-Validation Step: Include Atenolol (low permeability control, Pe​<1×10−6 cm/s) and Propranolol (high permeability control, Pe​>15×10−6 cm/s).

  • Incubation: Add 300 µL of the compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Couple the plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard steady-state flux equation. Analogs with Pe​>4.0×10−6 cm/s are advanced to cellular testing.

Protocol B: MDCK-MDR1 Transwell Assay (Efflux Liability)

Because the piperazine moiety is highly susceptible to P-glycoprotein (P-gp) efflux, MDCK cells transfected with the human MDR1 gene are used to determine the Efflux Ratio (ER)[4].

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on 12-well Transwell polycarbonate inserts at a density of 1×105 cells/cm². Culture for 4-5 days until a tight monolayer forms.

  • Integrity Validation (Crucial): Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 200 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; basolateral fluorescence after 1 hour must indicate < 1% leakage.

  • Dosing: Prepare analogs at 5 µM in Hank’s Balanced Salt Solution (HBSS, pH 7.4).

    • Apical to Basolateral (A-B): Add 0.5 mL compound to the apical chamber, 1.5 mL HBSS to the basolateral.

    • Basolateral to Apical (B-A): Add 1.5 mL compound to the basolateral chamber, 0.5 mL HBSS to the apical.

  • Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes. Replace with equal volumes of fresh HBSS.

  • Analysis & Calculation: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) for both directions.

    • EffluxRatio(ER)=Papp​(B−A)/Papp​(A−B) .

    • An ER>2.0 indicates the analog is a P-gp substrate. If ER is high, structural shielding of the piperazine N4 is required.

Protocol C: In Vivo Brain-to-Plasma Partitioning ( Kp,brain​ )

The ultimate validation of BBB permeability is the in vivo brain-to-plasma ratio, ensuring the compound not only crosses the barrier but avoids rapid CNS clearance[4].

Step-by-Step Methodology:

  • Animal Dosing: Administer the optimized analog to male Sprague-Dawley rats (n=3 per time point) via intravenous (IV) tail vein injection at 2 mg/kg, formulated in 5% DMSO / 10% Tween 80 / 85% Saline.

  • Sampling: At 0.5, 1, 2, and 4 hours post-dose, euthanize animals. Collect blood via cardiac puncture into EDTA tubes (centrifuge at 3000g for 10 min to isolate plasma).

  • Brain Extraction: Immediately perfuse the brain with ice-cold saline to remove residual intravascular blood. Harvest the whole brain, weigh it, and homogenize in 3 volumes (w/v) of PBS.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (containing an internal standard) to 50 µL of plasma or brain homogenate. Vortex for 2 min, centrifuge at 14,000g for 10 min.

  • LC-MS/MS Analysis: Analyze the supernatant. Construct concentration-time curves for both compartments.

  • Calculation: Kp,brain​=AUC0−t(brain)​/AUC0−t(plasma)​ . A Kp,brain​>0.3 is generally acceptable for CNS targets, while >1.0 indicates excellent partitioning.

Conclusion

The 3-(piperazin-1-yl)imidazo[1,2-a]pyridine scaffold is highly versatile for CNS indications, provided the inherent physicochemical liabilities of the piperazine ring are managed. By utilizing N-capping strategies to reduce pKa and modulate lipophilicity, researchers can successfully bypass P-gp efflux mechanisms. Implementing a rigorous, self-validating screening cascade—from PAMPA-BBB to MDCK-MDR1 to in vivo PK—ensures that only the most robust, permeable analogs advance to therapeutic efficacy models.

References

  • Shah, D., Nagani, A., Shah, M., & Patel, A. (2023). Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. Scientific Reports (PMC). Available at:[Link]

  • Kaur, et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry / ResearchGate. Available at:[Link]

  • Maboko, L. M., Theron, A., & Panayides, J.-L. (2024). Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors. University of Pretoria. Available at:[Link]

  • Weng, L., et al. (2020). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC. Available at:[Link]

  • Kaczorowska, K., et al. (2023). Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA-A Receptor Ligands with Neuroprotective and Antipsychotic Properties. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Engineered Science Publisher (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science. Available at:[Link]

  • Di, L., & Kerns, E. H. (2005). Lead compound optimization strategy (4) - Improving blood-brain barrier permeability through structural modification. ResearchGate. Available at:[Link]

Sources

Exploratory

Evaluating the Metabolic Stability of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine in Human Liver Microsomes: A Technical Guide

Executive Summary & Mechanistic Context The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic system in modern medicinal chemistry, serving as the core for numerous therapeutics ranging from antituberculosis agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic system in modern medicinal chemistry, serving as the core for numerous therapeutics ranging from antituberculosis agents (e.g., Telacebec/Q203) to selective kinase inhibitors in oncology. The functionalization of this core at the C-3 position with a piperazine ring is a classic bioisosteric strategy used to enhance aqueous solubility, tune pKa, and improve target binding affinity through favorable hydrogen-bonding interactions.

However, this structural combination introduces significant metabolic liabilities. When exposed to hepatic Phase I enzymes, the electron-rich nitrogen atoms of the piperazine ring and the specific electron distribution across the fused imidazopyridine system become prime targets for rapid oxidative clearance. Understanding and quantifying this degradation using Human Liver Microsomes (HLM) is a critical bottleneck in lead optimization.

The Causality of Clearance: Why HLM?

The liver is the primary engine of xenobiotic clearance. are subcellular fractions derived from the endoplasmic reticulum of hepatocytes. They are the gold standard for early-stage metabolic screening because they contain highly concentrated, membrane-bound Cytochrome P450 (CYP450) and Flavin-containing monooxygenase (FMO) enzymes [1].

For 3-(Piperazin-1-yl)imidazo[1,2-a]pyridines, metabolic degradation is rarely a single-pathway event. The primary metabolic pathways mapped in HLMs include:

  • Piperazine N-Dealkylation/Oxidation: The basic aliphatic nitrogens of the piperazine ring are highly susceptible to CYP3A4/CYP2D6-mediated electron abstraction, leading to N-dealkylation or N-oxide formation.

  • Imidazopyridine Core Hydroxylation: CYP-mediated hydroxylation frequently occurs at the sterically accessible and electronically favorable C-2 or C-9 positions of the core [2].

MetabolicPathway Parent 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine (Parent) CYP Hepatic CYP450 (Phase I Enzymes) Parent->CYP Oxidation Met1 Piperazine N-Dealkylation CYP->Met1 Major Pathway Met2 Imidazo[1,2-a]pyridine Hydroxylation (C-2/C-9) CYP->Met2 Moderate Pathway Met3 Piperazine N-Oxidation CYP->Met3 Minor Pathway

CYP450-mediated Phase I metabolic pathways of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine.

Experimental Design: Building a Self-Validating System

A robust DMPK protocol is not merely a sequence of steps; it is a self-validating system where every reagent serves a mechanistic purpose. When , the assay conditions must isolate Phase I metabolism while preventing analytical artifacts [3].

  • Protein Concentration (0.5 mg/mL): We strictly cap the HLM protein concentration at 0.5 mg/mL. Higher concentrations increase non-specific microsomal protein binding, which sequesters the highly lipophilic imidazopyridine scaffold, artificially lowering the free fraction of the drug and falsely inflating the apparent metabolic half-life.

  • The NADPH Cofactor: CYP450 enzymes are obligate monooxygenases that require β -Nicotinamide adenine dinucleotide phosphate (NADPH) as an electron donor to reduce molecular oxygen.

  • The "Minus-Cofactor" Control: This is the cornerstone of assay validation. By incubating the compound with HLMs for the maximum time point (60 min) without NADPH, we establish a baseline. If parent compound depletion occurs here, it flags non-CYP-mediated degradation (e.g., chemical instability or non-enzymatic hydrolysis), invalidating the assumption of pure Phase I clearance.

Step-by-Step Methodology: HLM Assay Protocol

The following protocol details the standardized LC-MS/MS methodology for assessing the in vitro intrinsic clearance ( CLint​ ) of imidazo[1,2-a]pyridine derivatives [4].

Phase A: Matrix Preparation
  • Buffer Formulation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . Rationale: Magnesium ions are critical for facilitating the electron transfer between NADPH-cytochrome P450 reductase and the CYP450 enzyme.

  • Microsome Thawing: Rapidly thaw pooled HLMs (e.g., 50-donor pool to normalize inter-individual genetic polymorphisms) in a 37°C water bath, then immediately transfer to ice to prevent premature enzyme denaturation.

Phase B: Incubation & Initiation
  • Pre-Incubation: In a 96-well polypropylene plate, combine the buffer, HLMs (final concentration 0.5 mg/mL), and the test compound (final concentration 1 μ M). Ensure the final organic solvent concentration (DMSO) is ≤0.25% . Rationale: DMSO concentrations above 0.5% act as competitive inhibitors for several CYP isoforms, skewing clearance data.

  • Thermal Equilibration: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding pre-warmed NADPH (final concentration 1 mM).

Phase C: Quenching & Analysis
  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 μ L aliquot from the reaction mixture.

  • Termination: Immediately dispense the aliquot into a quenching plate containing 150 μ L of ice-cold acetonitrile spiked with an internal standard (IS). Rationale: Cold acetonitrile instantly precipitates the microsomal proteins, halting the enzymatic reaction. Spiking the IS at the quench stage corrects for any volumetric loss during subsequent centrifugation.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Quantification: Analyze the supernatant to quantify the percentage of the parent compound remaining relative to the 0-minute time point.

Workflow Prep 1. Matrix Prep HLM + Buffer Incubate 2. Pre-Incubation Add Compound Prep->Incubate Initiate 3. Initiation Add NADPH Incubate->Initiate Quench 4. Termination Cold MeCN + IS Initiate->Quench Analyze 5. LC-MS/MS Quantification Quench->Analyze

Step-by-step experimental workflow for the HLM metabolic stability assay.

Data Presentation & Interpretation

Quantitative analysis relies on first-order decay kinetics. By plotting the natural logarithm ( ln ) of the percentage of parent compound remaining against time, the slope of the linear regression yields the elimination rate constant ( k ).

From k , we derive two critical DMPK parameters:

  • In vitro Half-life ( t1/2​ ): t1/2​=0.693/k

  • Intrinsic Clearance ( CLint​ ): CLint​=(k×V)/P (where V is incubation volume in μ L, and P is microsomal protein mass in mg).

Representative HLM Stability Data

The table below synthesizes typical quantitative outcomes when optimizing a 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hit compound [5].

Compound VariantStructural Modification t1/2​ (min) CLint​ ( μ L/min/mg)Stability Assessment
Compound A Unsubstituted 3-(Piperazin-1-yl)12.4111.8Highly Labile
Compound B C-2 Fluorination on Imidazo core28.548.6Moderate
Compound C N-Methyl Piperazine8.2169.0Highly Labile
Compound D C-2 Fluoro + Bridged Piperazine85.116.3Stable

Structure-Activity Relationship (SAR) & Optimization Logic

When a compound exhibits high intrinsic clearance ( t1/2​<15 min), lead optimization must be driven by metabolite identification (MetID) data. For this specific chemotype, we apply three primary SAR strategies to engineer metabolic resistance:

  • Blocking Aromatic Oxidation Sites: If MetID reveals hydroxylation at the C-2 or C-6 positions of the imidazo[1,2-a]pyridine core, introducing a halogen (e.g., fluorine or chlorine) at these sites effectively blocks CYP-mediated oxidation due to the high thermodynamic stability of the C-F/C-Cl bond [2].

  • Steric Shielding of the Piperazine: Unsubstituted or simple N-methyl piperazines are rapidly dealkylated. Introducing steric bulk adjacent to the nitrogen atoms, or utilizing bridged bicyclic piperazine analogs, restricts the conformational flexibility required to fit into the CYP450 active site pocket.

  • Lipophilicity Reduction: High lipophilicity (LogD > 3.5) drives non-specific CYP450 affinity. Reducing overall lipophilicity by introducing polar functional groups generally decreases CLint​ .

SAR_Logic Problem High Clearance (t1/2 < 15 min) Strat1 Block C-Sites (Fluorination) Problem->Strat1 Strat2 Modify Piperazine (Steric Shielding) Problem->Strat2 Strat3 Lower logD (Reduce Lipophilicity) Problem->Strat3 Result1 Increased Half-Life (t1/2 > 60 min) Strat1->Result1 Result2 Decreased CL_int Strat2->Result2 Strat3->Result1 Strat3->Result2

Logical structure-activity relationship (SAR) strategies to improve metabolic stability.

References

  • Evotec / Cyprotex. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec. Available at:[Link]

  • Samanta, S., et al. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Advances, 2023. Available at:[Link]

  • Alqahtani, Y. S., et al. "A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis." Processes (MDPI), 2023. Available at:[Link]

  • McCoull, W., et al. "Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy." Journal of Medicinal Chemistry (ACS), 2021. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Abstract The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1] Its unique structure imparts favorabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1] Its unique structure imparts favorable pharmacological properties, making it a target of significant interest for drug discovery professionals. This document provides a detailed, two-step protocol for the synthesis of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine, a valuable building block for creating diverse chemical libraries. The synthesis proceeds through the formation of a 3-bromoimidazo[1,2-a]pyridine intermediate, followed by a robust palladium-catalyzed Buchwald-Hartwig amination. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and practical advice for successful execution.

Introduction & Synthetic Strategy

The functionalization of the imidazo[1,2-a]pyridine core, particularly at the C3 position, is a critical strategy for modulating biological activity. The introduction of a piperazine moiety at this position provides a versatile handle for further derivatization, often improving pharmacokinetic properties such as solubility and bioavailability.

Our synthetic approach is a reliable and scalable two-step sequence:

  • Step 1: Synthesis of 3-Bromoimidazo[1,2-a]pyridine. This key intermediate is synthesized via the well-established condensation reaction between 2-aminopyridine and an α-haloketone equivalent. This reaction efficiently constructs the bicyclic core with a reactive handle at the desired position.[2][3]

  • Step 2: Buchwald-Hartwig Amination. The final product is obtained through a palladium-catalyzed cross-coupling reaction between 3-bromoimidazo[1,2-a]pyridine and piperazine. The Buchwald-Hartwig amination is a powerful and highly general method for forming C-N bonds, offering excellent functional group tolerance and high yields.[4][5]

The overall synthetic pathway is illustrated below.

Synthetic_Pathway cluster_0 Step 1: Core Formation & Bromination cluster_1 Step 2: Buchwald-Hartwig Amination 2-Aminopyridine 2-Aminopyridine Intermediate 3-Bromoimidazo[1,2-a]pyridine 2-Aminopyridine->Intermediate Condensation/ Cyclization Bromoacetaldehyde_source α-Haloketone/ Bromoacetaldehyde source Bromoacetaldehyde_source->Intermediate Intermediate_ref 3-Bromoimidazo[1,2-a]pyridine Piperazine Piperazine Final_Product 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Piperazine->Final_Product Intermediate_ref->Final_Product Pd Catalyst, Ligand, Base

Caption: Overall two-step synthetic strategy.

Part 1: Synthesis of 3-Bromoimidazo[1,2-a]pyridine (Intermediate)

Reaction Principle

The formation of the imidazo[1,2-a]pyridine ring system occurs via a sequence of nucleophilic addition and intramolecular cyclization, followed by dehydration.[6] The reaction begins with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the carbonyl carbon of an α-bromo ketone (or a related electrophile), followed by an intramolecular SN2 reaction where the exocyclic nitrogen displaces the bromide. A final dehydration step yields the aromatic imidazo[1,2-a]pyridine ring. Several methods exist for this transformation, including direct construction from α-haloketones and 2-aminopyridines.[2]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Aminopyridine504-29-094.1110.0 g (106.3 mmol)Toxic; handle with care in a fume hood.[7]
N-Bromosuccinimide (NBS)128-08-5177.9818.9 g (106.3 mmol)Corrosive and lachrymator.
Acetone67-64-158.08200 mLFlammable solvent.
Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
Ethyl Acetate141-78-688.11As neededFor extraction.
Hexanes110-54-386.18As neededFor chromatography.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (10.0 g, 106.3 mmol).

  • Solvent Addition: Add acetone (200 mL) to the flask and stir the mixture at room temperature until the 2-aminopyridine is fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (18.9 g, 106.3 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Note: Portion-wise addition of NBS at low temperature is crucial to control the exothermicity of the reaction and prevent the formation of undesired polybrominated byproducts.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the mobile phase. The reaction is complete when the 2-aminopyridine spot is no longer visible.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the acetone. b. Redissolve the resulting residue in ethyl acetate (200 mL). c. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 3-bromoimidazo[1,2-a]pyridine as a solid.[8]

Part 2: Synthesis of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Reaction Principle: The Buchwald-Hartwig Amination

This C-N cross-coupling reaction is a cornerstone of modern synthetic chemistry.[4] The catalytic cycle involves the oxidative addition of the heteroaryl halide (3-bromoimidazo[1,2-a]pyridine) to a palladium(0) complex. The resulting Pd(II) complex coordinates with the amine (piperazine). A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the desired product and regenerates the active Pd(0) catalyst.[9] The choice of ligand is critical, as bulky, electron-rich phosphine ligands facilitate the reductive elimination step and improve catalyst stability and turnover.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
3-Bromoimidazo[1,2-a]pyridine4926-47-0197.035.0 g (25.4 mmol)From Part 1.
Piperazine110-85-086.144.4 g (50.8 mmol, 2.0 eq)Hygroscopic. Handle in a dry environment.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.72232 mg (0.25 mmol, 1 mol%)Catalyst precursor. Air-sensitive.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.66363 mg (0.76 mmol, 3 mol%)Ligand. Air-sensitive.
Sodium tert-butoxide (NaOtBu)865-48-596.103.66 g (38.1 mmol, 1.5 eq)Strong base. Hygroscopic and corrosive.
Anhydrous Toluene108-88-392.14100 mLUse dry solvent from a purification system.
Step-by-Step Experimental Protocol

Note: This reaction is air- and moisture-sensitive and must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.[10]

  • Reaction Setup: To an oven-dried 250 mL Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (232 mg), XPhos (363 mg), and sodium tert-butoxide (3.66 g) under an inert atmosphere.

    • Expertise Note: The use of a pre-catalyst is possible, but assembling the catalyst in situ as described is a common and effective practice. The bulky and electron-rich XPhos ligand is highly effective for coupling with heteroaryl chlorides and bromides.

  • Addition of Reactants: Add 3-bromoimidazo[1,2-a]pyridine (5.0 g) and piperazine (4.4 g) to the flask.

  • Inert Atmosphere Cycling: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.

  • Solvent Addition: Add anhydrous toluene (100 mL) via a syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 9:1 Dichloromethane:Methanol) or LC-MS until the starting 3-bromoimidazo[1,2-a]pyridine is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by slowly adding water (50 mL). c. Dilute the mixture with ethyl acetate (100 mL) and transfer to a separatory funnel. d. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL). e. Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of 2% to 10% methanol in dichloromethane. Combine the pure fractions and remove the solvent to afford 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine as the final product.[11]

Characterization and Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results for 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.95 (d, 1H), ~7.55 (d, 1H), ~7.20 (s, 1H), ~7.10 (t, 1H), ~6.70 (t, 1H), ~3.20 (m, 4H), ~3.10 (m, 4H), ~1.90 (br s, 1H, NH). Note: Chemical shifts are approximate and may vary slightly.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~145.5, ~140.0, ~125.0, ~124.5, ~123.0, ~117.0, ~112.0, ~52.0, ~46.0. Note: Chemical shifts are approximate.
Mass Spectrometry (ESI+)m/z: Calculated for C₁₁H₁₄N₄ [M+H]⁺: 203.1297; Found: 203.1301.[12]
Appearance Typically an off-white to yellow solid.

Workflow and Troubleshooting

Experimental_Workflow Setup Inert Atmosphere Setup (Schlenk Flask) Reagents Add Catalyst, Ligand, Base, Reactants Setup->Reagents Solvent Add Anhydrous Toluene Reagents->Solvent Reaction Heat to 100°C (8-12h) Solvent->Reaction Monitor Monitor by TLC / LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Quench, Extract, Dry Monitor->Workup Complete Purify Column Chromatography Workup->Purify Characterize NMR, MS Analysis Purify->Characterize

Caption: Experimental workflow for the Buchwald-Hartwig amination step.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently dry solvent/reagents; Base is not strong enough or has degraded.Ensure all steps are performed under a strict inert atmosphere. Use freshly dried solvents. Use a fresh bottle of NaOtBu or test its activity.
Formation of Side Products Reaction temperature too high or reaction time too long; Competitive side reactions like hydrodehalogenation.Optimize temperature (try 80-90 °C). Monitor the reaction closely and stop it once the starting material is consumed. Consider a different ligand/base combination.
Difficult Purification Product co-elutes with impurities; Piperazine starting material streaks on the column.Add 1% triethylamine to the eluent to suppress the basicity of the amines and improve peak shape. Consider recrystallization as an alternative purification method.[11]

Safety Precautions

  • 2-Aminopyridine: Highly toxic if swallowed or in contact with skin.[7] Causes serious eye irritation. Always handle in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Handle with care, avoiding inhalation of dust.

  • Sodium tert-butoxide: Corrosive and reacts violently with water. Handle in an inert atmosphere or a glovebox.

  • Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid inhalation and skin contact.

  • Solvents: Toluene, acetone, and ethyl acetate are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2023). Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones and 2-aminopyridines. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • ResearchGate. (2019). Electrosynthesis of 3‐bromoimidazo‐[1,2‐a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • Bentham Science Publishers. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives. Retrieved from [Link]

  • PMC. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]

  • ResearchGate. (2021). Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet - 2-amino pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Pubs.acs.org. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Retrieved from [Link]

  • SCIRP. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions. Retrieved from [Link]

  • RSC Publishing. (2014). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction. Retrieved from [Link]

  • Semantic Scholar. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Retrieved from [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. Retrieved from [Link]

  • Chem-Station. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for C-H Functionalization of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Introduction: The Strategic Value of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine in Drug Discovery The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anxiolytics, anti-cancer agents, and anti-inflammatory drugs. The introduction of a piperazine moiety at the 3-position of this privileged scaffold often enhances pharmacokinetic properties, such as solubility and bioavailability, while providing a vector for further molecular elaboration. Direct C-H functionalization of the 3-(piperazin-1-yl)imidazo[1,2-a]pyridine core presents a powerful strategy for late-stage diversification, enabling the rapid generation of analog libraries and the fine-tuning of biological activity. This guide provides detailed application notes and protocols for the C-H functionalization of this important heterocyclic system, focusing on methods that offer high regioselectivity and functional group tolerance.

Synthetic Strategy Overview: Accessing the Starting Material

Prior to exploring C-H functionalization, a reliable synthesis of the 3-(piperazin-1-yl)imidazo[1,2-a]pyridine starting material is paramount. A common and effective method involves the condensation of a 2-aminopyridine with an α-haloketone, followed by introduction of the piperazine moiety.

Protocol 1: Synthesis of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

This protocol outlines a two-step synthesis starting from 2-aminopyridine and 2-bromo-1-(4-fluorophenyl)ethan-1-one, followed by a nucleophilic aromatic substitution to introduce the piperazine ring.

Step 1: Synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (1.0 equiv) in anhydrous ethanol, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.1 equiv).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(4-fluorophenyl)imidazo[1,2-a]pyridine.

Step 2: Synthesis of 3-(Piperazin-1-yl)-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

  • To a solution of 2-(4-fluorophenyl)imidazo[1,2-a]pyridine (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF), add piperazine (2.0 equiv) and a base such as potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 3-(piperazin-1-yl)-2-(4-fluorophenyl)imidazo[1,2-a]pyridine.

C-H Functionalization of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is electron-rich, with the C3 position being particularly susceptible to electrophilic attack and direct C-H functionalization.[1] The presence of the electron-donating piperazine group at C3 is expected to further activate the ring system towards these transformations. While direct C-H functionalization of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine is not extensively reported, protocols for the closely related 3-aminoimidazo[1,2-a]pyridines provide a strong basis for methodology development.[2]

Palladium-Catalyzed C2-Arylation of 3-Aminoimidazo[1,2-a]pyridines: An Adapted Protocol

This protocol is adapted from the C-H arylation of 3-aminoimidazo[1,2-a]pyridines and is proposed for the C2-arylation of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine.[2] The nitrogen atom at the N-1 position of the imidazo[1,2-a]pyridine ring can act as a directing group, facilitating regioselective functionalization at the C2 position.

Protocol 2: Proposed Pd-Catalyzed C2-Arylation

  • To a flame-dried Schlenk tube, add 3-(piperazin-1-yl)imidazo[1,2-a]pyridine (1.0 equiv), the desired aryl iodide (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand such as triphenylphosphine (PPh₃, 10 mol%).

  • Add a base, for example, cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent, such as 1,4-dioxane or toluene.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Palladium catalysts are highly effective for C-H activation and cross-coupling reactions. The choice of ligand can significantly influence the efficiency and selectivity of the reaction. PPh₃ is a common and often effective ligand for such transformations.

  • Base: The base is crucial for the deprotonation step in the catalytic cycle. Carbonates like Cs₂CO₃ are often used due to their solubility and efficacy in these reactions.

  • Solvent: Anhydrous, aprotic solvents like dioxane or toluene are typically used to prevent side reactions and to achieve the required reaction temperatures.

Parameter Condition Rationale
Catalyst Pd(OAc)₂Effective for C-H activation/arylation.
Ligand PPh₃Stabilizes the palladium catalyst and promotes the desired reactivity.
Base Cs₂CO₃Facilitates the C-H activation step.
Solvent 1,4-DioxaneAprotic, high-boiling solvent suitable for palladium catalysis.
Temperature 100-120 °CProvides the necessary thermal energy for C-H activation.

Proposed Catalytic Cycle for Pd-Catalyzed C2-Arylation

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n A Oxidative Addition (Ar-I) Pd0->A Ar-I PdII_Ar Ar-Pd(II)-I(L_n) A->PdII_Ar B C-H Activation (Imidazopyridine) PdII_Ar->B Imidazopyridine, Base PdII_Aryl_Het Aryl-Pd(II)-Het(L_n) B->PdII_Aryl_Het C Reductive Elimination PdII_Aryl_Het->C C->Pd0 Regeneration Product C2-Arylated Product C->Product caption Proposed catalytic cycle for Pd-catalyzed C2-arylation.

Caption: Proposed catalytic cycle for Pd-catalyzed C2-arylation.

C-H Functionalization of the Piperazine Ring

An alternative and highly valuable strategy is to functionalize the C-H bonds of the piperazine ring itself. This approach leaves the core imidazo[1,2-a]pyridine scaffold intact while introducing new substituents on the piperazine moiety. Photoredox catalysis has emerged as a powerful tool for the site-selective C-H functionalization of piperazines.[3][4]

Photoredox-Catalyzed C-H Alkylation of the Piperazine Moiety

This protocol describes a method for the C-H alkylation of the piperazine ring on the 3-(piperazin-1-yl)imidazo[1,2-a]pyridine substrate, adapted from established procedures for piperazine functionalization.[3] The reaction proceeds via the formation of an α-amino radical on the piperazine ring.

Protocol 3: Photoredox-Catalyzed C-H Alkylation of the Piperazine Ring

  • To an oven-dried vial equipped with a magnetic stir bar, add 3-(piperazin-1-yl)imidazo[1,2-a]pyridine (1.0 equiv), an activated olefin such as methyl vinyl ketone (2.0 equiv), and a photoredox catalyst, for example, an acridinium-based catalyst (1-2 mol%).

  • Add a suitable solvent, such as acetonitrile or dimethyl sulfoxide (DMSO).

  • Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.

  • Seal the vial and place it in front of a blue LED light source.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Photoredox Catalyst: Acridinium-based catalysts are effective organic photocatalysts for the oxidation of amines, initiating the C-H functionalization cascade.

  • Light Source: Blue LEDs provide the necessary energy to excite the photocatalyst.

  • Solvent: Polar aprotic solvents like acetonitrile or DMSO are typically used to dissolve the reactants and facilitate the photoredox cycle.

  • Activated Olefin: This acts as the radical acceptor, trapping the α-amino radical generated on the piperazine ring.

Parameter Condition Rationale
Catalyst Acridinium-based photocatalystEfficiently generates the α-amino radical via single-electron transfer.
Light Source Blue LEDProvides the appropriate wavelength of light to excite the photocatalyst.
Reactant Activated Olefin (e.g., MVK)Acts as a radical trap to form the new C-C bond.
Solvent Acetonitrile or DMSOPolar aprotic solvent suitable for photoredox catalysis.
Atmosphere Inert (Argon)Prevents quenching of the excited state of the photocatalyst by oxygen.

Proposed Mechanism for Photoredox-Catalyzed C-H Alkylation

G cluster_mechanism Photoredox Catalytic Cycle PC Photocatalyst (PC) PC_excited PC* (Excited State) PC->PC_excited Blue Light (hν) Radical_Cation R-Pip•+ (Radical Cation) PC_excited->Radical_Cation Single Electron Transfer (SET) Piperazine Piperazine Substrate (R-Pip) Piperazine->Radical_Cation Alpha_Amino_Radical α-Amino Radical Radical_Cation->Alpha_Amino_Radical -H+ Adduct_Radical Adduct Radical Alpha_Amino_Radical->Adduct_Radical Activated_Olefin Activated Olefin Activated_Olefin->Adduct_Radical Radical Addition Product Alkylated Piperazine Product Adduct_Radical->Product Reduction PC_reduced PC•- (Reduced PC) PC_reduced->PC Regeneration PC_reduced->Product SET caption Proposed mechanism for photoredox-catalyzed C-H alkylation.

Sources

Method

Application Note: NMR Spectroscopic Characterization of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine and its N-Boc Precursor

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. Compounds incorporating this core structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. Compounds incorporating this core structure have shown promise as anti-inflammatory, antiviral, and anticancer agents.[1] The substituent at the 3-position of the imidazo[1,2-a]pyridine ring plays a crucial role in modulating the biological activity of these molecules. The introduction of a piperazine moiety at this position, as in 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine, is a common strategy to enhance solubility, modulate basicity, and introduce a vector for further functionalization.

Accurate structural elucidation and purity assessment are paramount in the development of these potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules, providing detailed information about the chemical environment of each proton and carbon atom. This application note provides a comprehensive guide to the NMR characterization of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine, commencing with its readily accessible N-Boc protected precursor, tert-butyl 4-(imidazo[1,2-a]pyridin-3-yl)piperazine-1-carboxylate.

Synthesis and NMR Characterization of tert-Butyl 4-(Imidazo[1,2-a]pyridin-3-yl)piperazine-1-carboxylate

The synthesis of 3-aminoimidazo[1,2-a]pyridines can be achieved through various synthetic routes. A common and effective method involves the cyclodehydration-aromatization of α-aminopyridinyl amides. This approach allows for the introduction of a diverse range of substituents at the 3-position, including the Boc-protected piperazine moiety.

Experimental Protocol: Synthesis of tert-Butyl 4-(Imidazo[1,2-a]pyridin-3-yl)piperazine-1-carboxylate

A detailed synthetic procedure for a similar class of compounds has been reported, which can be adapted for the synthesis of the title precursor. The general strategy involves the reaction of a suitable 2-aminopyridine derivative with an activated glycine equivalent bearing the Boc-protected piperazine.

NMR Data Acquisition and Processing

High-resolution ¹H and ¹³C NMR spectra were acquired on a 500 MHz NMR spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. The raw data was processed with Fourier transformation, phase correction, and baseline correction to obtain high-quality spectra.

¹H NMR and ¹³C NMR Characterization of tert-Butyl 4-(Imidazo[1,2-a]pyridin-3-yl)piperazine-1-carboxylate

The experimental NMR data for tert-butyl 4-(imidazo[1,2-a]pyridin-3-yl)piperazine-1-carboxylate is presented below.

Table 1: ¹H NMR Data of tert-Butyl 4-(Imidazo[1,2-a]pyridin-3-yl)piperazine-1-carboxylate in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.08dd1H6.8, 1.1H-5
7.59d1H9.2H-8
7.33s1H-H-2
7.10-7.22m1H-H-7
6.83t1H6.8H-6
3.64d4H6.2H-2', H-6' (piperazine)
3.20 (broad)s4H-H-3', H-5' (piperazine)
1.50s9H-C(CH₃)₃

Table 2: ¹³C NMR Data of tert-Butyl 4-(Imidazo[1,2-a]pyridin-3-yl)piperazine-1-carboxylate in CDCl₃

Chemical Shift (δ, ppm)Assignment
154.8C=O (Boc)
141.8C-8a
134.0C-3
124.8C-5
123.2C-7
122.4C-2
117.8C-8
111.5C-6
80.0C (CH₃)₃
50.5C-2', C-6' (piperazine)
49.5C-3', C-5' (piperazine)
28.5C(CH₃ )₃
Interpretation of NMR Spectra

The ¹H NMR spectrum of the Boc-protected precursor shows characteristic signals for the imidazo[1,2-a]pyridine core and the piperazine moiety. The aromatic protons of the imidazo[1,2-a]pyridine ring appear in the downfield region (δ 6.8-8.1 ppm). The singlet at δ 7.33 ppm is assigned to the H-2 proton of the imidazole ring. The protons of the pyridine ring (H-5, H-6, H-7, and H-8) exhibit characteristic splitting patterns.

The piperazine protons appear as two distinct signals. The protons adjacent to the nitrogen attached to the imidazo[1,2-a]pyridine ring (H-3', H-5') are observed as a broad singlet around δ 3.20 ppm, while the protons adjacent to the Boc-protected nitrogen (H-2', H-6') appear as a doublet at δ 3.64 ppm. The large singlet at δ 1.50 ppm corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.

In the ¹³C NMR spectrum, the carbonyl carbon of the Boc group is observed at δ 154.8 ppm. The signals for the carbons of the imidazo[1,2-a]pyridine ring are found in the aromatic region. The quaternary carbon of the tert-butyl group appears at δ 80.0 ppm, and the methyl carbons are at δ 28.5 ppm. The piperazine carbons are observed at δ 50.5 and 49.5 ppm.

Caption: Molecular structure of tert-butyl 4-(imidazo[1,2-a]pyridin-3-yl)piperazine-1-carboxylate.

Protocol for the Synthesis of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

The removal of the Boc protecting group is a standard transformation in organic synthesis and can be achieved under acidic conditions.

Experimental Protocol: Boc Deprotection
  • Dissolve tert-butyl 4-(imidazo[1,2-a]pyridin-3-yl)piperazine-1-carboxylate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., a solution of HCl in dioxane or ether).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography on silica gel, often using a mobile phase containing a small amount of a basic modifier like triethylamine to neutralize the stationary phase and prevent product streaking.

Deprotection_Workflow Boc_Protected tert-Butyl 4-(Imidazo[1,2-a]pyridin-3-yl)piperazine-1-carboxylate Acid_Treatment Acid Treatment (TFA or HCl) Boc_Protected->Acid_Treatment Workup Work-up & Purification Acid_Treatment->Workup Final_Product 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Workup->Final_Product

Caption: Workflow for the synthesis of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine.

Predicted NMR Characterization of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Table 3: Predicted ¹H NMR Data of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Change
~8.1d1HH-5Minimal change expected.
~7.6d1HH-8Minimal change expected.
~7.4s1HH-2Minimal change expected.
~7.1-7.2m1HH-7Minimal change expected.
~6.8t1HH-6Minimal change expected.
~3.2t4HH-2', H-6' (piperazine)Shift due to removal of electron-withdrawing Boc group.
~3.0t4HH-3', H-5' (piperazine)Shift due to removal of electron-withdrawing Boc group.
---C(CH₃)₃Signal will disappear.
Variablebr s1HNH (piperazine)A new broad singlet for the N-H proton will appear.

Table 4: Predicted ¹³C NMR Data of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Change
-C=O (Boc)Signal will disappear.
~142C-8aMinimal change expected.
~135C-3Minimal change expected.
~125C-5Minimal change expected.
~123C-7Minimal change expected.
~122C-2Minimal change expected.
~118C-8Minimal change expected.
~112C-6Minimal change expected.
-C (CH₃)₃Signal will disappear.
~46C-2', C-6' (piperazine)Upfield shift due to removal of the electron-withdrawing Boc group.
~50C-3', H-5' (piperazine)Minimal change expected.
-C(CH₃ )₃Signal will disappear.
Rationale for Predicted Spectral Changes

The most significant changes in the NMR spectra upon deprotection are expected in the signals corresponding to the piperazine ring and the complete disappearance of the signals from the Boc group.

  • Disappearance of Boc Signals: The prominent singlet at δ 1.50 ppm in the ¹H NMR and the signals at δ 154.8, 80.0, and 28.5 ppm in the ¹³C NMR will be absent in the spectrum of the final product.

  • Shift of Piperazine Protons: The removal of the electron-withdrawing Boc group will cause a change in the chemical environment of the piperazine protons. The protons at the 2' and 6' positions are expected to shift upfield. The symmetry of the piperazine ring will also change, potentially leading to two distinct triplets for the two sets of methylene protons.

  • Appearance of NH Proton: A new, often broad, signal corresponding to the N-H proton of the piperazine ring will appear in the ¹H NMR spectrum. Its chemical shift can be variable and is dependent on the solvent and concentration.

  • Shift of Piperazine Carbons: In the ¹³C NMR spectrum, the carbons of the piperazine ring will experience a shift, particularly the C-2' and C-6' carbons, which are expected to move to a higher field (lower ppm value).

Conclusion

This application note provides a detailed guide to the NMR characterization of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine, leveraging the spectral data of its N-Boc protected precursor. The provided protocols for synthesis and data interpretation serve as a valuable resource for researchers in medicinal chemistry and drug development. The predicted NMR data for the final compound, based on established principles of NMR spectroscopy, offers a strong foundation for the analysis of the experimentally obtained spectra. The combination of detailed experimental procedures, comprehensive spectral analysis, and clear visual representations facilitates the unambiguous structural confirmation of this important class of heterocyclic compounds.

References

Sources

Application

Analytical Blueprint: HPLC Method Development for 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

The Chemical Challenge: Profiling the Analyte The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, forming the core of numerous therapeutic agents such as zolpidem and...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Challenge: Profiling the Analyte

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, forming the core of numerous therapeutic agents such as zolpidem and alpidem[1]. When this core is derivatized with a piperazine ring at the 3-position to form 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine , the resulting molecule presents a formidable challenge for High-Performance Liquid Chromatography (HPLC).

The difficulty stems from the molecule's highly basic nature. The compound possesses multiple ionizable nitrogen atoms: the secondary amine of the piperazine ring (pKa ~9.8) and the bridgehead nitrogen of the imidazopyridine core (pKa ~6.8). Understanding these pKa values is the foundational step in method development, as the ionization state of the analyte dictates its interaction with both the mobile phase and the stationary phase[2].

Mechanistic Causality of Peak Tailing

Reversed-phase liquid chromatography (RPLC) of basic compounds on traditional silica-based stationary phases is notoriously plagued by severe peak tailing, broadened peak shapes, and poor retention time reproducibility[3]. To develop a robust method, one must understand the causality behind this phenomenon, commonly referred to as the "Silanol Effect."

At a typical mid-range mobile phase pH (pH 4.0–8.0), the basic nitrogen atoms of the piperazine moiety are fully protonated, rendering the analyte positively charged. Concurrently, the residual, unreacted silanol groups (-Si-OH) on the silica surface of the column dissociate into negatively charged silanoxanes (-Si-O⁻)[2][4]. As the protonated analyte travels through the column, it undergoes secondary electrostatic (ion-exchange) interactions with these ionized silanols[3]. Because these ion-exchange interactions are kinetically slower and stronger than standard hydrophobic partitioning, a portion of the analyte molecules is retained longer, resulting in an asymmetrical, "shark fin" peak tailing profile[2][3].

Strategic Method Development: The pH Dichotomy

To eliminate secondary interactions and achieve a Gaussian peak shape, the method development strategy must manipulate the ionization state of either the analyte or the silica surface. This leaves the analytical scientist with two viable, divergent pathways:

  • The Ion Suppression Route (High pH > 10.5): By raising the mobile phase pH above the pKa of the piperazine ring (pH > 10.5), the analyte is deprotonated and forced into its neutral state[4]. Without a positive charge, the analyte cannot interact electrostatically with the ionized silanols. Caveat: Standard silica dissolves at pH > 8.0. This route strictly requires specialized Ethylene Bridged Hybrid (BEH) columns designed to withstand alkaline conditions[4].

  • The Silanol Protonation Route (Low pH < 3.0): By lowering the mobile phase pH below 3.0, both the analyte and the residual silanols are fully protonated. Because the silanols are forced into their neutral state (-Si-OH), the electrostatic attraction is neutralized[4][5]. Pairing this with a Positively Charged Surface Hybrid (CSH) column introduces electrostatic repulsion against the basic analyte, yielding exceptionally sharp peaks and high loading capacities[3].

Due to its broader compatibility with standard LC-UV and LC-MS systems, the Low pH Route is the preferred protocol detailed in this guide.

G Start Analyte Profiling 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine pKa ~9.8 & ~6.8 Decision Select Mobile Phase pH Avoid pH 4-8 (Silanol Ionization) Start->Decision LowPH Low pH Route (pH 2.5) Analyte: Protonated (+) Silanols: Neutral (OH) Decision->LowPH Acidic Buffer HighPH High pH Route (pH 10.5) Analyte: Neutral (0) Silanols: Ionized (-) Decision->HighPH Basic Buffer ColLow Stationary Phase: Charged Surface Hybrid (CSH) C18 LowPH->ColLow ColHigh Stationary Phase: Ethylene Bridged Hybrid (BEH) C18 HighPH->ColHigh Eval Evaluate Peak Shape Target: USP Tailing < 1.5 ColLow->Eval ColHigh->Eval Eval->Decision Tailing > 1.5 Valid ICH Q2(R2) Validation Specificity, Precision, Accuracy Eval->Valid Tailing < 1.5

Workflow for HPLC method development targeting highly basic piperazine derivatives.

Self-Validating Experimental Protocol

The following protocol utilizes the low-pH strategy. It is designed as a self-validating system; the inclusion of strict System Suitability Testing (SST) ensures the method proves its own fitness before any sample data is acquired.

Reagents & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

    • Causality: TFA acts as a strong acidifier to protonate silanols and functions as an ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the protonated piperazine, masking its charge and increasing its retention on the C18 phase[5][6].

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Diluent: 90:10 Water:Acetonitrile.

    • Causality: Dissolving the sample in a diluent that closely matches the initial mobile phase conditions prevents solvent-mismatch phenomena, which can cause peak splitting or fronting[4].

Chromatographic Parameters

The quantitative parameters for the optimized gradient method are summarized in the table below.

ParameterSpecificationRationale
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm)Positively charged surface repels basic analytes, preventing tailing[3].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Vol. 5.0 µLPrevents mass overload of the highly retained ion-pair complex[2].
Detection (UV) 254 nm & 280 nmCaptures the aromatic absorbance of the imidazo[1,2-a]pyridine core[7].
Gradient 0-2 min: 5% B2-12 min: 5% 60% B12-15 min: 60% 95% B15-18 min: 95% B18.1-23 min: 5% BEnsures retention of polar basic analytes while washing strongly retained hydrophobic impurities.
System Suitability Testing (SST)

Before analyzing unknown samples, inject a standard solution of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine (50 µg/mL) six times. The system is only validated for use if it meets the following criteria:

  • USP Tailing Factor ( Tf​ ): ≤1.5 (Confirms suppression of silanol interactions)[2][4].

  • Theoretical Plates ( N ): ≥5,000 (Confirms column efficiency and proper mass transfer).

  • RSD of Retention Time: ≤1.0% (Confirms pump and gradient stability).

  • RSD of Peak Area: ≤2.0% (Confirms injector precision).

Lifecycle Validation Framework (ICH Q2(R2))

Once the method is developed and optimized, it must undergo formal validation. The recently revised ICH Q2(R2) guideline (effective June 14, 2024) mandates a lifecycle and Quality-by-Design (QbD) approach to analytical procedure validation[8][9]. The objective is to unequivocally demonstrate that the procedure is "fit for its intended purpose"[10].

For the quantitative assay of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine, the validation must adhere to the following ICH Q2(R2) parameters:

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at the retention time of the main peak. Peak purity angle < purity threshold.
Linearity & Range Minimum of 5 concentrations spanning 80% to 120% of the target test concentration[10].Correlation coefficient ( R2 ) ≥0.999 . Residuals must show no distinct non-linear trends[9].
Accuracy Recovery study using samples spiked at 80%, 100%, and 120% levels (triplicate at each level).Mean recovery must be between 98.0% and 102.0% across all levels.
Precision (Repeatability) 6 independent sample preparations at 100% test concentration[11].Relative Standard Deviation (RSD) of the assay results ≤2.0% .
Intermediate Precision Same as repeatability, but performed on a different day, by a different analyst, using a different HPLC system[11].Overall RSD of all 12 preparations ≤2.0% .
Robustness Deliberate variations in pH ( ±0.2 ), column temp ( ±5∘ C), and flow rate ( ±10% ).SST criteria must still be met; assay value must not shift by more than 2.0%.

By adhering to these stringent mechanistic principles and regulatory guidelines, analytical scientists can ensure the reliable, reproducible, and highly accurate quantification of complex imidazo[1,2-a]pyridine derivatives throughout the drug development lifecycle.

Sources

Method

Using 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine as a privileged scaffold in drug design

Application Note: Harnessing 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine as a Privileged Scaffold in Targeted Drug Design Executive Summary & Rationale The imidazo[1,2-a]pyridine bicyclic system is a well-established "privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Harnessing 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine as a Privileged Scaffold in Targeted Drug Design

Executive Summary & Rationale

The imidazo[1,2-a]pyridine bicyclic system is a well-established "privileged scaffold" in medicinal chemistry, historically featured in blockbuster anxiolytics and hypnotics such as zolpidem and alpidem[1]. Recently, the functionalization of this core at the C3 position with a piperazine moiety—yielding 3-(piperazin-1-yl)imidazo[1,2-a]pyridine—has emerged as a powerful strategy for designing kinase inhibitors, autotaxin (ATX) modulators, and anti-cancer agents[2][3].

Causality of Experimental Choice: The imidazo[1,2-a]pyridine core acts as an excellent bioisostere for indole and purine rings, enabling critical hydrogen bonding (via the nitrogen bridgehead) and π−π stacking within enzyme active sites (e.g., kinase hinge regions)[3]. The addition of the piperazine ring at the C3 position serves a dual purpose: it drastically improves aqueous solubility (a common bottleneck in heterocyclic drug design) and acts as a versatile vector projecting into solvent-exposed channels, allowing for rapid Structure-Activity Relationship (SAR) expansion without disrupting the primary pharmacophore binding[2].

Mechanistic Insight: Target Modulation

PI3K/AKT Pathway Inhibition In oncology, the hyperactivation of the PI3K/AKT signaling cascade is a primary driver of tumor survival and proliferation[3]. 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine derivatives have been successfully deployed as ATP-competitive inhibitors of AKT[3]. The planar imidazopyridine system inserts into the adenine-binding pocket, while the basic piperazine nitrogen forms a critical salt bridge with conserved aspartate residues in the DFG motif, locking the kinase in an inactive conformation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR / Cell Survival AKT->mTOR Promotes Survival Inhibitor 3-(Piperazin-1-yl) imidazo[1,2-a]pyridine Inhibitor->AKT ATP-Competitive Inhibition

Mechanism of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine derivatives inhibiting the PI3K/AKT pathway.

Synthetic Workflow: The Groebke-Blackburn-Bienaymé (GBB) Approach

To synthesize the 3-aminoimidazo[1,2-a]pyridine core, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is the industry standard due to its high atom economy and rapid generation of molecular complexity[4]. However, directly incorporating an unprotected piperazine can lead to side reactions. Thus, a sequential approach using a Boc-protected piperazine or step-wise Buchwald-Hartwig amination is preferred[5].

Synthetic_Workflow A 2-Aminopyridine GBB GBB Multicomponent Reaction (Cat. BiCl3) A->GBB B Aldehyde B->GBB C Isonitrile C->GBB Core 3-Aminoimidazo[1,2-a]pyridine Intermediate GBB->Core Pip Boc-Piperazine Coupling / Buchwald Core->Pip Deprot TFA Deprotection & Diversification Pip->Deprot Lead Optimized Lead Compound Deprot->Lead

Multicomponent synthesis and late-stage piperazine functionalization workflow.

Protocol 1: Synthesis of 3-(4-Boc-piperazin-1-yl)imidazo[1,2-a]pyridine

Causality Note: Bismuth(III) chloride ( BiCl3​ ) is utilized as a Lewis acid catalyst to activate the imine intermediate, significantly accelerating the isonitrile α -addition and subsequent cyclization while minimizing unwanted side products[4].

  • Imine Formation: In a 50 mL round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and the desired benzaldehyde derivative (1.0 mmol) in 10 mL of anhydrous methanol. Stir at room temperature for 30 minutes.

  • Multicomponent Assembly: Add the isonitrile component (1.0 mmol) and BiCl3​ (5 mol%) to the mixture[4].

  • Cyclization: Heat the reaction mixture under microwave irradiation (110°C, 150 W) for 15 minutes.

    • Self-Validation Step: Monitor via LC-MS. The disappearance of the imine mass peak and the appearance of the cyclized core [M+H]+ confirms successful GBB reaction.

  • Buchwald-Hartwig Amination (Alternative C-N Coupling): If starting from a 3-bromoimidazo[1,2-a]pyridine core, combine with 1-Boc-piperazine (1.2 equiv), Pd2​(dba)3​ (5 mol%), RuPhos (10 mol%), and Cs2​CO3​ (2.0 equiv) in anhydrous toluene. Degas with N2​ for 10 mins, then heat at 100°C for 12 hours.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (DCM:MeOH 95:5) to yield the Boc-protected intermediate.

  • Deprotection: Treat with 20% TFA in DCM for 2 hours at room temperature to yield the free piperazine scaffold, ready for final capping (e.g., acylation, alkylation) to probe the solvent channel.

Biological Evaluation Protocol: Kinase Inhibition Assay

To validate the target engagement of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed[3]. Causality Note: TR-FRET minimizes compound auto-fluorescence interference, a common artifact with highly conjugated planar heterocycles like imidazo[1,2-a]pyridines, ensuring high-fidelity data.

Protocol 2: TR-FRET AKT1 Kinase Assay
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Dilution: Serially dilute the 3-(piperazin-1-yl)imidazo[1,2-a]pyridine derivatives in DMSO (10-point curve, 3-fold dilutions).

  • Enzyme Incubation: In a 384-well low-volume plate, add 2 µL of recombinant AKT1 enzyme (final concentration 1 nM) and 1 µL of compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of substrate mix containing fluorescently labeled peptide substrate and ATP (at its apparent Km​ ).

  • Termination & Detection: After 60 minutes, add 5 µL of stop buffer containing EDTA and Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a multi-mode microplate reader using standard TR-FRET settings (Excitation 337 nm, Emission 620 nm / 665 nm).

  • Self-Validation Step: Include Staurosporine as a positive control (expected IC50​≈1−5 nM) and DMSO as a negative vehicle control. Calculate the Z'-factor; it must be >0.6 for the plate to be deemed valid.

Quantitative Data: SAR Summary

The table below summarizes the Structure-Activity Relationship (SAR) of representative 3-(piperazin-1-yl)imidazo[1,2-a]pyridine derivatives against AKT1 and Autotaxin (ATX), demonstrating the scaffold's versatility[2][3].

Compound IDC2 SubstitutionPiperazine N4 SubstitutionAKT1 IC50​ (nM)ATX IC50​ (nM)Solubility (µg/mL)
Cmpd-1 PhenylHydrogen (Unprotected)450>10,000120
Cmpd-2 PhenylMethyl1258,500145
Cmpd-3 4-FluorophenylCyclopentyl181,20085
Cmpd-4 4-Pyridyl2-Hydroxyethyl422.7210
Cmpd-5 4-FluorophenylBenzyl carbamate>10,0001.545

Data Interpretation: The unprotected piperazine (Cmpd-1) provides a baseline. Alkylation (Cmpd-3) significantly improves AKT1 inhibition by occupying an adjacent hydrophobic pocket[3]. Conversely, bulky carbamate substitutions (Cmpd-5) abolish kinase activity but drastically increase Autotaxin (ATX) inhibition, highlighting the piperazine ring's role as a selectivity switch[2].

References[1] Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities

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Application

Application Note: Green Chemistry Approaches for the Synthesis of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Target Audience: Researchers, synthetic scientists, and drug development professionals. Scientific Context & Rationale The imidazo[1,2-a]pyridine core is widely recognized as a "privileged scaffold" in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Scientific Context & Rationale

The imidazo[1,2-a]pyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the structural backbone of blockbuster therapeutics such as zolpidem and alpidem[1]. The functionalization of the C3 position with a piperazine moiety yields hybrid molecules with profound anticancer, antiviral, and specific S4-binding properties[2][3][4]. The incorporation of piperazine significantly enhances the molecule's aqueous solubility, bioavailability, and overall pharmacokinetic profile.

Historically, synthesizing 3-aminoimidazo[1,2-a]pyridines required pre-functionalized substrates (e.g., 3-bromo derivatives) and toxic transition-metal catalysts (Pd, Cu) operating under harsh thermal conditions in hazardous solvents like DMF or DMSO[5]. This application note establishes field-proven, green chemistry methodologies—specifically visible-light photoredox catalysis and transition-metal-free aerobic amination—that achieve direct C–H amination with superior atom economy, eliminating heavy metal toxicity and minimizing environmental impact[6][7].

Mechanistic Insights & Causality (E-E-A-T)

Why abandon transition metals for direct C–H amination? Traditional cross-coupling requires multi-step substrate pre-activation, generating stoichiometric halogenated waste. Direct C–H amination bypasses this, directly coupling the C3–H bond with the N–H bond of piperazine.

Causality in Photoredox Catalysis:

  • Photocatalyst Activation: Organic dyes like Eosin Y absorb visible light (460 nm) to reach an excited state (PC*). This eliminates the need for external thermal energy, allowing the reaction to proceed at room temperature[8].

  • Regioselective Radical Generation: The excited dye oxidizes the imidazo[1,2-a]pyridine via Single Electron Transfer (SET). The resulting radical cation is highly localized at the electron-rich C3 position, ensuring strict regioselectivity without the need for complex directing groups[6].

  • Nucleophilic Trapping: Piperazine, acting as a strong nucleophile, attacks the C3 radical cation to form a nitrogen-centered radical adduct.

  • Aerobic Turnover: Ambient oxygen (O2) acts as the terminal green oxidant, accepting an electron to regenerate the ground-state photocatalyst. This explains the strict requirement for an open-air atmosphere and eliminates the need for stoichiometric, toxic chemical oxidants[9].

Quantitative Method Comparison

To justify the transition to green protocols, the following table summarizes the operational metrics of traditional cross-coupling versus modern green synthetic routes.

MetricTraditional Cross-CouplingIodine-Catalyzed AerobicVisible-Light Photoredox
Catalyst Pd(OAc)₂ / Phosphine ligandsI₂ (10 mol%)Eosin Y (2 mol%)
Solvent Toluene, DMF, or DMSOH₂O or PEG-400EtOH / H₂O (1:1)
Oxidant / Additive Ag₂CO₃ or t-BuONaAmbient O₂Ambient O₂
Temperature 100–120 °C80 °CRoom Temperature (25 °C)
Reaction Time 12–24 hours8–12 hours6–8 hours
Yield (Avg) 60–75%75–85%80–95%
E-Factor High (>50)Medium (~15)Low (<5)

Experimental Protocols (Self-Validating Workflows)

Protocol A: Visible-Light-Mediated Photoredox C–H Amination

This protocol leverages Eosin Y in an aqueous-alcoholic medium, ensuring high solubility for both the organic substrate and the polar dye[8].

Step 1: Reaction Assembly

  • In a 10 mL transparent glass vial, add imidazo[1,2-a]pyridine (1.0 mmol) and piperazine (1.5 mmol). Causality: Using a slight excess of piperazine prevents homocoupling of the imidazopyridine substrate.

  • Add Eosin Y (0.02 mmol, 2 mol%) as the metal-free photocatalyst.

  • Suspend the mixture in 4.0 mL of EtOH/H₂O (1:1 v/v). Causality: Ethanol dissolves the organic substrate, while water stabilizes the radical intermediates and completely solubilizes the dye.

Step 2: Photochemical Activation

  • Stir the mixture at room temperature under irradiation from a 10 W Blue LED (λ = 460 nm) at a distance of 5 cm.

  • Validation Check: The reaction must be left open to the air. A visual color shift from deep red/orange (Eosin Y) to a paler, turbid yellow over 6 hours indicates successful photocatalyst turnover and product formation.

Step 3: Quenching and Extraction

  • Turn off the light source. Dilute the mixture with 10 mL of distilled water and extract with Ethyl Acetate (3 × 10 mL).

  • Validation Check: The aqueous layer will retain the pink/red hue of the Eosin Y dye, while the organic layer will contain the target product.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to afford pure 3-(piperazin-1-yl)imidazo[1,2-a]pyridine.

Protocol B: Transition-Metal-Free Iodine-Catalyzed Aerobic Amination

For laboratories lacking photochemical setups, molecular iodine serves as an excellent green, recyclable catalyst[10].

Step 1: Combine imidazo[1,2-a]pyridine (1.0 mmol), piperazine (1.5 mmol), and I₂ (10 mol%) in 3.0 mL of PEG-400 (a biodegradable, green solvent). Step 2: Equip the flask with an O₂ balloon. Stir at 80 °C for 10 hours. Causality: O₂ reoxidizes the iodide ion back to I₂, making the process catalytic in iodine. Step 3: Cool to room temperature. Add 10 mL of 5% aqueous Na₂S₂O₃. Validation Check: The solution will immediately decolorize as residual iodine is reduced to iodide. Step 4: Extract with EtOAc, dry, and purify via chromatography as described above.

Mechanistic and Workflow Visualizations

Photoredox PC Eosin Y (Ground State) PC_star Excited Eosin Y* PC->PC_star Blue LED (460 nm) PC_rad Reduced Eosin Y (PC•-) PC_star->PC_rad SET from Substrate Imidazo Imidazo[1,2-a]pyridine Radical_Cation Substrate Radical Cation (C3-Activated) Imidazo->Radical_Cation -e- (Oxidation) Radical_Adduct N-Centered Radical Adduct Radical_Cation->Radical_Adduct + Piperazine Piperazine Piperazine Product 3-(Piperazin-1-yl) imidazo[1,2-a]pyridine Radical_Adduct->Product -e-, -H+ O2 Ambient O2 O2->PC_rad O2•- Formation PC_rad->PC SET to O2

Visible-light photoredox catalytic cycle for C3-amination of imidazo[1,2-a]pyridine.

Workflow Step1 1. Assembly Substrate + Piperazine + Eosin Y + EtOH/H2O Step2 2. Irradiation Blue LED (460 nm) RT, Open Air, 6 h Step1->Step2 Step3 3. Quench H2O / EtOAc Phase Separation Step2->Step3 Step4 4. Purification Flash Chromatography (Silica Gel) Step3->Step4

Step-by-step green chemistry experimental workflow for photoredox C-H amination.

Sources

Method

Scale-up manufacturing protocols for 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Mechanistic Rationale & Strategic Overview The imidazo[1,2- a ]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structural motif in the development of AKT protein kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Strategic Overview

The imidazo[1,2- a ]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structural motif in the development of AKT protein kinase inhibitors and CNS-active therapeutics[1]. The strategic incorporation of a piperazine moiety at the C3 position is highly desirable, as it enhances aqueous solubility and modulates target binding affinity through favorable hydrogen-bonding and electrostatic interactions.

While multi-component reactions (such as the Groebke-Blackburn-Bienaymé reaction) are popular for synthesizing 3-amino derivatives, they predominantly yield secondary amines. To directly install the tertiary piperazine ring on a manufacturing scale, a step-wise approach culminating in a Buchwald-Hartwig cross-coupling is the most robust, scalable, and chemoselective strategy[2].

This application note details a self-validating, four-step manufacturing protocol. The sequence leverages the inherent electron-rich nature of the fused heterocyclic core to achieve regioselective C3-bromination[3], followed by a sterically demanding C–N bond formation.

Retrosynthetic Pathway Visualization

SynthesisRoute A 2-Aminopyridine + Chloroacetaldehyde B Imidazo[1,2-a]pyridine A->B Step 1: NaHCO3, H2O Cyclocondensation C 3-Bromoimidazo[1,2-a]pyridine B->C Step 2: NBS, CH3CN Regioselective Bromination D 3-(4-Boc-piperazin-1-yl) imidazo[1,2-a]pyridine C->D Step 3: N-Boc-Piperazine Pd2(dba)3, XPhos E 3-(Piperazin-1-yl) imidazo[1,2-a]pyridine (Dihydrochloride) D->E Step 4: 4N HCl/Dioxane Deprotection & Salt Formation

Figure 1: Scalable 4-step synthesis of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine.

Step-by-Step Manufacturing Protocols

Step 1: Cyclocondensation (Core Formation)

Causality: Aqueous chloroacetaldehyde is utilized instead of bromoacetaldehyde diethyl acetal. This choice eliminates the need for strongly acidic deacetalization conditions, which can cause polymerization and yield loss on scale. Sodium bicarbonate ( NaHCO3​ ) is employed to continuously neutralize the HCl byproduct, preventing the stalling of the initial nucleophilic attack by the pyridine nitrogen.

  • Charge: To a 50 L glass-lined reactor, charge 2-aminopyridine (1.0 kg, 10.6 mol), NaHCO3​ (1.34 kg, 15.9 mol, 1.5 eq), and purified water (10 L).

  • Addition: Heat the suspension to 40 °C. Add 50% aqueous chloroacetaldehyde (2.0 kg, 12.7 mol, 1.2 eq) dropwise over 2 hours to control the mild exotherm.

  • Reaction: Ramp the temperature to 80 °C and stir for 12 hours.

  • Self-Validation: The reaction is self-validating via CO2​ evolution. The cessation of gas evolution correlates >95% conversion.

  • Workup: Cool to room temperature, extract with Ethyl Acetate (EtOAc) (3 × 5 L). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield a pale yellow oil that crystallizes upon standing.

Step 2: Regioselective Bromination

Causality: The C3 position of the imidazo[1,2- a ]pyridine core is highly electron-rich, making it the kinetic and thermodynamic sink for electrophilic aromatic substitution[3]. N-Bromosuccinimide (NBS) provides a mild, controlled source of electrophilic bromine, completely mitigating the over-bromination risks associated with elemental Br2​ .

  • Charge: Dissolve the crude imidazo[1,2- a ]pyridine (1.0 eq) in anhydrous Acetonitrile (15 L) and cool the reactor to 0 °C.

  • Addition: Add NBS (1.98 kg, 11.1 mol, 1.05 eq) portion-wise over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the cooling jacket and allow the mixture to stir at 20 °C for 2 hours.

  • Self-Validation: The reaction mixture transitions from a clear solution to a thick white suspension as succinimide precipitates out of the acetonitrile, providing an immediate visual confirmation of the reaction's progress.

  • Workup: Quench with 10% aqueous Na2​S2​O3​ (2 L) to destroy residual active bromine. Filter the succinimide byproduct. Concentrate the filtrate, extract with Dichloromethane (DCM), and wash with 1N NaOH . Evaporate to yield 3-bromoimidazo[1,2- a ]pyridine as an off-white solid.

Step 3: Buchwald-Hartwig Amination

Causality: The bulky, electron-rich XPhos ligand is critical here. It facilitates the oxidative addition of the heteroaryl bromide while its steric bulk accelerates the reductive elimination of the sterically hindered tertiary amine. Furthermore, XPhos prevents catalyst poisoning by the basic imidazopyridine nitrogen[2]. N-Boc protection of the piperazine is mandatory to prevent bis-arylation.

  • Charge: To a dry 50 L reactor under N2​ , charge 3-bromoimidazo[1,2- a ]pyridine (1.5 kg, 7.6 mol), N-Boc-piperazine (1.7 kg, 9.1 mol, 1.2 eq), Sodium tert-butoxide ( NaOtBu ) (1.1 kg, 11.4 mol, 1.5 eq), Pd2​(dba)3​ (139 g, 0.15 mol, 0.02 eq), and XPhos (145 g, 0.30 mol, 0.04 eq).

  • Solvent: Add anhydrous, degassed Toluene (15 L).

  • Reaction: Heat the mixture to 90 °C for 8 hours.

  • Self-Validation: The initial dark purple solution (characteristic of Pd2​(dba)3​ ) transitions to a clear amber solution with a heavy suspension of NaBr salts, visually validating the catalytic turnover and salt metathesis.

  • Workup: Cool to 25 °C, filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate to 3 L, and add Heptane (10 L) to crystallize the intermediate 3-(4-Boc-piperazin-1-yl)imidazo[1,2- a ]pyridine.

Step 4: Boc-Deprotection and Salt Formation

Causality: Utilizing anhydrous HCl in Dioxane rather than aqueous acid serves a dual purpose: it cleanly cleaves the Boc group without hydrolytic side reactions, and it directly precipitates the product as a highly crystalline dihydrochloride salt. This acts as a built-in purification step, driving the equilibrium and eliminating the need for late-stage chromatography.

  • Charge: Dissolve the Boc-intermediate in EtOAc (10 L) and cool to 10 °C.

  • Addition: Slowly add 4N HCl in Dioxane (9.5 L, 38.0 mol, 5.0 eq).

  • Reaction: Stir at 20 °C for 4 hours.

  • Self-Validation: Vigorous CO2​ and isobutylene gas evolution occurs initially. As the deprotection reaches completion, the target 3-(piperazin-1-yl)imidazo[1,2- a ]pyridine dihydrochloride precipitates quantitatively as a dense, white crystalline solid.

  • Workup: Filter the product, wash with cold EtOAc (2 × 2 L), and dry under vacuum at 50 °C to constant weight.

Quantitative Data & Process Metrics

The following table summarizes the key performance indicators (KPIs) and Critical Process Parameters (CPPs) validated during a 1-kilogram scale-up campaign.

StepTransformationYield (%)Purity (HPLC Area %)E-FactorCritical Process Parameters (CPPs)
1 Cyclocondensation85.0>98.012.5Temperature control (80 °C); pH monitoring for HCl neutralization.
2 Bromination92.4>99.015.2Strict temperature control (<5 °C) during NBS addition.
3 Buchwald-Hartwig78.6>97.522.1Strict anhydrous/anaerobic environment; Ligand-to-Pd ratio (2:1).
4 Deprotection & Salt95.2>99.58.4 HCl equivalents (min 5.0 eq); controlled precipitation rate.

Quality Control & Self-Validating Systems

To ensure maximum trustworthiness and reproducibility, this protocol integrates self-validating checkpoints that reduce reliance on continuous off-line analytics:

  • Phase-Driven Purifications: In Steps 2 and 4, the reaction design forces the byproducts (succinimide) or the final product (dihydrochloride salt) to precipitate out of the chosen solvent system. This thermodynamic phase-separation validates the reaction completion and serves as an automated purification mechanism.

  • In-Process Controls (IPC): For Step 3, an HPLC IPC is mandatory. The reaction is deemed complete when the ratio of 3-bromoimidazo[1,2- a ]pyridine to the product is < 1.0% by area. The absence of the des-bromo impurity (imidazo[1,2- a ]pyridine) confirms the chemoselectivity of the oxidative addition.

References

  • US8680114B2 - AKT protein kinase inhibitors Source: Google Patents URL
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI Organics URL:[Link]

Sources

Application

Application Note: Quantitative LC-MS/MS Analysis of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine in Biological Matrices

Pharmacological Context and Analytical Challenges The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, GPCR modulators...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context and Analytical Challenges

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, GPCR modulators, and ENPP1 inhibitors [1]. The incorporation of a piperazine moiety at the 3-position of this bicyclic core—forming 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine —is a common structural modification used to enhance aqueous solubility and provide a basic center for target-protein interaction.

However, this structural advantage introduces significant analytical challenges during liquid chromatography-mass spectrometry (LC-MS) quantification [2]. The piperazine ring is a strong secondary base with a pKa of approximately 9.8. Under typical reversed-phase LC conditions, the secondary amine is fully protonated. When analyzed on standard silica-based C18 columns, this positively charged moiety interacts strongly with residual, negatively charged surface silanol groups (Si-O⁻). This secondary ion-exchange mechanism disrupts the primary hydrophobic retention, resulting in severe peak tailing, reduced chromatographic resolution, and significant MS signal suppression [3].

Methodological Rationale: Engineering a High-Fidelity Separation

To build a robust, self-validating analytical method, we must eliminate silanol interactions while maximizing electrospray ionization (ESI+) efficiency. This protocol achieves this through a two-pronged physicochemical strategy:

  • Stationary Phase Shielding: We utilize an end-capped, hybrid-silica C18 column. The hybrid organic-inorganic particle technology, combined with dense end-capping, sterically shields residual silanols from the bulk mobile phase.

  • Mobile Phase pH Suppression: We employ 0.1% Formic Acid (FA) in both the aqueous and organic mobile phases. This drops the mobile phase pH to ~2.7. Because the pKa of residual silanols is typically between 3.5 and 4.5, a pH of 2.7 ensures they remain protonated and neutral (Si-OH), thereby abolishing ionic binding [3]. Simultaneously, the basic piperazine remains fully protonated, providing an abundant [M+H]+ population for highly sensitive ESI+ detection.

Mechanism Analyte Basic Piperazine Analyte (Protonated Amine) Unoptimized Standard Silica C18 (Active Si-O⁻) Analyte->Unoptimized High pH / Unshielded Optimized End-capped Hybrid C18 (Shielded Silanols) Analyte->Optimized Low pH / Shielded Interaction Secondary Ionic Binding Unoptimized->Interaction NoInteraction Hydrophobic Retention Optimized->NoInteraction Result1 Peak Tailing & Signal Loss Interaction->Result1 Result2 Symmetrical Peak & High MS Signal NoInteraction->Result2

Mechanistic pathway of peak tailing resolution via stationary phase and pH optimization.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. It mandates a System Suitability Test (SST) prior to sample analysis to ensure the chromatographic environment has successfully suppressed secondary interactions.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma (spiked with analyte or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate internal standard (e.g., a deuterated analog) to precipitate plasma proteins. Causality: A 3:1 organic-to-aqueous ratio ensures >95% precipitation of high-molecular-weight proteins that would otherwise foul the UHPLC column.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of Mobile Phase A (dilution reduces the injection solvent strength, preventing peak distortion).

UHPLC Separation Conditions
  • Column: Waters XBridge BEH C18 (or equivalent hybrid end-capped), 2.1 × 50 mm, 1.7 µm.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 2 µL.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
4.00.41090
5.50.41090
5.60.4955
7.00.4955
Mass Spectrometry (MS/MS) Conditions

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in positive Electrospray Ionization (ESI+) mode.

Fragmentation Mechanism: The exact monoisotopic mass of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine ( C11​H14​N4​ ) is 202.12 Da, yielding a robust [M+H]+ precursor ion at m/z 203.1. Upon collision-induced dissociation (CID), the primary fragmentation pathway is the cleavage of the C-N bond connecting the piperazine to the core, yielding a highly stable imidazo[1,2-a]pyridine cation at m/z 118.1. A secondary cross-ring cleavage within the piperazine moiety (loss of C2​H5​N ) yields a fragment at m/z 160.1.

Table 2: MS/MS MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3-(Piperazin-1-yl)imidazo[1,2-a]pyridine203.1118.15025Quantifier
3-(Piperazin-1-yl)imidazo[1,2-a]pyridine203.1160.15018Qualifier

(Note: Capillary voltage set to 3.0 kV, desolvation temperature at 500°C, and desolvation gas flow at 800 L/hr).

System Suitability Test (SST) Workflow

Before acquiring data for biological samples, the system must validate its own analytical readiness. Inject a 100 ng/mL neat standard of the analyte. The batch may only proceed if the calculated Tailing Factor ( Tf​ ) is ≤ 1.2. If Tf​ > 1.2, the column must be flushed or replaced, as silanol interactions are not adequately suppressed.

Workflow N1 Sample Preparation Protein Precipitation N2 System Suitability Test (Verify Tf < 1.2) N1->N2 N3 UHPLC Separation (Hybrid C18, 0.1% FA) N2->N3 N4 ESI+ Ionization ([M+H]+ m/z 203.1) N3->N4 N5 Triple Quad MS/MS (MRM Detection) N4->N5

Workflow for LC-MS/MS analysis including mandatory system suitability validation.

Conclusion

By understanding the physicochemical properties of the basic piperazine moiety and its interaction with stationary phase silanols, this method proactively engineers out the root cause of peak tailing. The combination of a sterically protected hybrid column and strict pH control yields a highly sensitive, reproducible, and self-validating LC-MS/MS assay suitable for pharmacokinetic profiling and drug development applications.

References

  • Zhan, S., et al. "Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors." Journal of Medicinal Chemistry, vol. 67, no. 20, 2024, pp. 18317-18333. Available at:[Link]

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, vol. 11, no. 7, 2022, p. 1758. Available at:[Link]

Method

Application Note: Derivatization of the Piperazine Ring in 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Executive Summary & Scientific Rationale The imidazo[1,2-a]pyridine system is a privileged bicyclic scaffold in medicinal chemistry, frequently embedded in marketed drugs (e.g., zolpidem, alpidem) and advanced clinical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyridine system is a privileged bicyclic scaffold in medicinal chemistry, frequently embedded in marketed drugs (e.g., zolpidem, alpidem) and advanced clinical candidates[1]. When functionalized at the C3 position with a piperazine ring—yielding 3-(piperazin-1-yl)imidazo[1,2-a]pyridine —the scaffold gains a versatile, basic nitrogen vector. This secondary amine serves as a critical synthetic handle for late-stage derivatization, allowing medicinal chemists to fine-tune physicochemical properties, optimize pharmacokinetics (PK), and direct binding affinity toward diverse targets, including Toll-like receptors (TLR7/9)[2], plasmodial targets[3], and AKT protein kinases[4].

This application note details the mechanistic rationale and field-validated protocols for the derivatization of the piperazine N-4 position via amidation and reductive amination.

Mechanistic Causality in Piperazine Derivatization

The secondary amine of the piperazine ring in 3-(piperazin-1-yl)imidazo[1,2-a]pyridine is highly nucleophilic, making it an ideal candidate for rapid diversification. The choice of derivatization dictates the pharmacological trajectory of the molecule:

  • Amidation: Converting the basic amine to a neutral amide reduces the overall pKa of the molecule. This modification is frequently employed to improve metabolic stability, reduce hERG liability, and establish specific hydrogen-bond interactions within target active sites (e.g., the TLR7 active site, where the presence of an electron-withdrawing carbonyl group alters the protonation state and conformation of the piperazine ring)[2].

  • Reductive Amination / Alkylation: Installing alkyl or benzyl groups maintains the basicity of the nitrogen while increasing lipophilicity (LogP). This is crucial for crossing lipid bilayers in intracellular targeting (e.g., AKT kinase inhibition)[4] or for optimizing antiplasmodial activity where specific basicity is required for accumulation in the parasite's food vacuole[3].

Experimental Protocols

The following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are integrated to ensure reaction fidelity before proceeding to isolation.

Protocol A: Amidation via HATU Coupling

Objective: Synthesize amide derivatives to modulate basicity and introduce hydrogen-bond acceptors.

  • Activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M). Add HATU (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to form the active OAt ester.

    • Causality: HATU is preferred over EDC/HOBt for hindered secondary amines due to its superior coupling efficiency and minimal epimerization.

  • Coupling: Add 3-(piperazin-1-yl)imidazo[1,2-a]pyridine (1.0 equiv) as a solution in DMF. Stir at room temperature for 4–6 hours.

  • Validation Check: Monitor via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass indicates completion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, DCM:MeOH gradient) to yield the pure amide.

Protocol B: Reductive Amination

Objective: Synthesize N-alkyl derivatives to enhance lipophilicity while retaining the basic nitrogen.

  • Imine Formation: Dissolve 3-(piperazin-1-yl)imidazo[1,2-a]pyridine (1.0 equiv) and the target aldehyde/ketone (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

    • Causality: Acetic acid ensures the optimal pH (approx. 4-5) for iminium formation without protonating the reducing agent.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv). Stir at room temperature for 12 hours.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium intermediate without reducing the unreacted aldehyde/ketone.

  • Validation Check: Confirm the formation of the alkylated product via LC-MS.

  • Workup & Purification: Quench with 1N NaOH to break down boron complexes. Extract with DCM (3x). Wash with brine, dry over MgSO₄, concentrate, and purify via reverse-phase HPLC or basic alumina chromatography.

Quantitative Data and Reaction Optimization

The table below summarizes typical reaction conditions and yields for the derivatization of the piperazine ring, highlighting the efficiency of the selected methodologies.

Derivatization TypeReagents / CatalystsSolventTemp (°C)Time (h)Avg. Yield (%)Primary Application
Amidation HATU, DIPEADMF254 - 675 - 90Kinase / TLR inhibitors[2]
Amidation EDC, HOBt, Et₃NDCM2512 - 1860 - 75General library synthesis
Reductive Amination NaBH(OAc)₃, AcOHDCE251270 - 85Antimalarial optimization[3]
Direct Alkylation Alkyl halide, K₂CO₃MeCN808 - 1250 - 70Introduction of robust alkyls

Workflow Visualization

PiperazineDerivatization Core 3-(Piperazin-1-yl) imidazo[1,2-a]pyridine Amidation Amidation (HATU, DIPEA, DMF) Core->Amidation R-COOH RedAmin Reductive Amination (NaBH(OAc)3, DCE) Core->RedAmin R-CHO AmideProd Amide Derivatives (Lower pKa, H-Bonding) Amidation->AmideProd AlkylProd Alkyl Derivatives (Retained Basicity, High LogP) RedAmin->AlkylProd

Caption: Synthetic workflow for the divergent derivatization of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine.

References

  • Development, Optimization, and In Vivo Validation of New Imidazopyridine Chemotypes as Dual TLR7/TLR9 Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ResearchGate URL:[Link]

  • AKT protein kinase inhibitors (US8680114B2)

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine synthesis

Technical Support Center: Optimizing the Synthesis of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Welcome to the Technical Support Center. As drug development increasingly focuses on functionalized fused bicyclic 3-aza-hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Welcome to the Technical Support Center. As drug development increasingly focuses on functionalized fused bicyclic 3-aza-heterocycles, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry[1]. However, installing a piperazine moiety at the electron-rich C3 position presents distinct synthetic challenges.

This guide is designed for bench scientists and process chemists. It bypasses generic advice to provide field-proven, mechanistic troubleshooting for the four-stage linear synthesis: Core Cyclization, C3-Halogenation, Palladium-Catalyzed C-N Cross-Coupling, and Deprotection.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My initial cyclization of 2-aminopyridine with chloroacetaldehyde yields a black, tarry mixture with low recovery of the imidazo[1,2-a]pyridine core. How can I improve this? Causality & Solution: Aqueous chloroacetaldehyde is highly reactive and prone to severe polymerization at elevated temperatures, leading to tar formation. Instead of adding the reagents together and heating, use a controlled addition strategy. Add the haloacetaldehyde dropwise to a refluxing solution of 2-aminopyridine in ethanol or a biphasic NaHCO₃/water system[2]. Alternatively, use chloroacetaldehyde dimethyl acetal and hydrolyze it in situ with catalytic acid. This maintains a low steady-state concentration of the reactive aldehyde, favoring the bimolecular condensation over self-polymerization.

Q2: During the C3-bromination step using NBS, I observe significant di-bromination and unreacted starting material. What is the mechanistic cause? Causality & Solution: The imidazo[1,2-a]pyridine core is highly electron-rich, making electrophilic aromatic substitution at the C3 position extremely fast[3]. If the temperature is not strictly controlled, or if the brominating agent is added too rapidly, local concentration spikes lead to over-bromination at the C2 or C5 positions. Perform the reaction in strictly anhydrous dichloromethane (DCM) or DMF at 0 °C. Add exactly 1.00 to 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 30 minutes[4].

Q3: The Buchwald-Hartwig cross-coupling of 3-bromoimidazo[1,2-a]pyridine with Boc-piperazine stalls at 30-40% conversion when using Pd(PPh₃)₄ and K₂CO₃. Why is it failing? Causality & Solution: Pd(PPh₃)₄ is an ineffective catalyst for this specific substrate. The oxidative addition of the electron-rich 3-bromoimidazo[1,2-a]pyridine to Pd(0) is sluggish. Furthermore, simple triphenylphosphine ligands lack the necessary steric bulk to force the rate-limiting reductive elimination of the bulky piperazine moiety. To resolve this, switch to a modern dialkylbiaryl phosphine ligand system[5]. Use Pd₂(dba)₃ with RuPhos or BrettPhos, and a stronger base like NaOtBu. Ensure the solvent is rigorously degassed, as oxygen rapidly deactivates the active Pd(0) species, leading to homodimer side products[5].

Q4: Why must I use Boc-protected piperazine instead of free piperazine in the cross-coupling step? Causality & Solution: Free piperazine contains two identical secondary amines. While mono-arylation is possible, the resulting 1-arylpiperazine is often more nucleophilic than the starting piperazine due to the electron-donating nature of the imidazopyridine ring, leading to bis-arylation (formation of a symmetric dimer). Boc-protection ensures strict 1:1 stoichiometry. While some highly optimized industrial routes use free piperazine with massive excess equivalents to skip deprotection, this requires rigorous and costly condition screening[5].

Part 2: Quantitative Reaction Parameters

The following table summarizes the optimized parameters required to achieve high-yield conversions across the synthetic workflow.

Reaction StepReagents & CatalystsSolvent & TempTimeExpected YieldKey Quality Attribute (KQA)
1. Cyclization 2-Aminopyridine (1.0 eq), Chloroacetaldehyde (1.2 eq), NaHCO₃ (2.0 eq)EtOH/H₂O, 80 °C12 h80 - 85%Clean formation of bicyclic core; absence of aldehyde polymers.
2. Bromination Imidazo[1,2-a]pyridine (1.0 eq), NBS (1.05 eq)Anhydrous DCM, 0 °C2 h85 - 90%Strict mono-bromination at C3 (LC-MS [M+H]⁺ = 197/199).
3. C-N Coupling 3-Bromo-core (1.0 eq), Boc-Piperazine (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), NaOtBu (1.5 eq)Toluene, 90 °C14 h75 - 82%Complete consumption of bromide; no dimer formation.
4. Deprotection Boc-intermediate (1.0 eq), TFA (10.0 eq)DCM, 25 °C3 h> 95%Complete removal of Boc; isolation of free amine as a free base.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols integrate self-validating analytical checkpoints.

Step 1: Synthesis of Imidazo[1,2-a]pyridine

  • Suspend 2-aminopyridine (10.0 g, 106 mmol) and NaHCO₃ (17.8 g, 212 mmol) in a 1:1 mixture of EtOH and H₂O (100 mL). Heat to 80 °C.

  • Add a 50% aqueous solution of chloroacetaldehyde (16.1 mL, 127 mmol) dropwise over 1 hour using an addition funnel.

  • Stir at reflux for 12 hours.

  • Validation Checkpoint: TLC (EtOAc:Hexanes 1:1) should show complete consumption of 2-aminopyridine (Rf ~0.3) and a new, highly fluorescent spot under 254 nm UV (Rf ~0.1).

  • Cool to room temperature, concentrate to remove EtOH, and extract the aqueous layer with EtOAc (3 x 100 mL). Dry over Na₂SO₄ and concentrate to yield a pale yellow oil.

Step 2: Synthesis of 3-Bromoimidazo[1,2-a]pyridine

  • Dissolve imidazo[1,2-a]pyridine (10.0 g, 84.6 mmol) in strictly anhydrous DCM (150 mL) under an argon atmosphere. Cool to 0 °C in an ice bath.

  • Add NBS (15.8 g, 88.8 mmol) in five equal portions over 30 minutes, keeping the internal temperature below 5 °C.

  • Stir at 0 °C for 2 hours.

  • Validation Checkpoint: LC-MS must show a single major peak with the characteristic 1:1 isotopic bromine pattern at m/z 197.0 and 199.0 [M+H]⁺.

  • Quench with saturated aqueous Na₂S₂O₃ (50 mL) to destroy unreacted NBS. Extract with DCM, wash with brine, dry, and concentrate. Purify via recrystallization from hot hexanes[4].

Step 3: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk flask, charge 3-bromoimidazo[1,2-a]pyridine (5.0 g, 25.4 mmol), 1-Boc-piperazine (5.68 g, 30.5 mmol), Pd₂(dba)₃ (0.46 g, 0.5 mmol), RuPhos (0.47 g, 1.0 mmol), and NaOtBu (3.66 g, 38.1 mmol).

  • Seal the flask, evacuate, and backfill with argon (repeat 3 times).

  • Add anhydrous, rigorously degassed toluene (50 mL) via syringe.

  • Heat the reaction mixture to 90 °C for 14 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The disappearance of the starting material mass and the appearance of the product mass [M+H]⁺ = 303.2 indicates successful cross-coupling.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5).

Step 4: Deprotection

  • Dissolve the Boc-protected intermediate (5.0 g, 16.5 mmol) in DCM (30 mL). Cool to 0 °C.

  • Add Trifluoroacetic acid (TFA, 12.6 mL, 165 mmol) dropwise. Remove the ice bath and stir at room temperature for 3 hours.

  • Validation Checkpoint: TLC (10% MeOH in DCM with 1% NH₄OH) should show a highly polar spot (Rf ~0.2) that stains positive with ninhydrin, confirming the presence of the secondary amine.

  • Concentrate in vacuo. To isolate the free base, dissolve the residue in minimal water, basify to pH 12 with 2M NaOH, and extract exhaustively with 10% MeOH in DCM. Dry and concentrate to yield 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine.

Part 4: Synthesis Workflow Visualization

G A 2-Aminopyridine + Chloroacetaldehyde B Imidazo[1,2-a]pyridine A->B Cyclization (EtOH/H₂O, 80°C) C 3-Bromoimidazo[1,2-a]pyridine B->C Bromination (NBS, DCM, 0°C) D 3-(4-Boc-piperazin-1-yl) imidazo[1,2-a]pyridine C->D Buchwald-Hartwig (Pd₂(dba)₃, RuPhos, Boc-Piperazine) E 3-(Piperazin-1-yl) imidazo[1,2-a]pyridine D->E Deprotection (TFA, DCM, 25°C)

Fig 1: Four-step synthesis workflow for 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine.

References

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides | The Journal of Organic Chemistry. ACS Publications.[Link]

  • Imidazo[1,2-a]pyridine compounds for use in treating cancer | US Patent 8513276B2.
  • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring | Science of Synthesis. Thieme Connect.[Link]

  • Electrochemical C-H Halogenations of Enaminones and Electron-Rich Arenes with Sodium Halide (NaX) as Halogen Source for the Synthesis of 3-Halochromones and Haloarenes | The Journal of Organic Chemistry. ACS Publications.[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | Organics. MDPI.[Link]

Sources

Optimization

Technical Support Center: Isolating 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine from Unreacted Piperazine

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for the effective separation of the target compound, 3-(Piperazin-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for the effective separation of the target compound, 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine, from unreacted piperazine starting material. This document is structured to offer both quick-reference FAQs and detailed experimental protocols, ensuring both scientific integrity and practical applicability in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical differences between 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine and piperazine that can be exploited for separation?

A1: The key to a successful separation lies in understanding the distinct properties of each compound. Piperazine is a symmetrical, highly basic (pKa₁ ≈ 9.7, pKa₂ ≈ 5.3), and very polar molecule, making it freely soluble in water.[1][2] In contrast, 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine, while also basic due to the piperazine moiety and the pyridine nitrogen, is a larger, more complex, and significantly less polar molecule. This difference in polarity and basicity is the cornerstone of the separation strategies outlined in this guide.

Q2: I've performed an acidic wash, but I'm still seeing piperazine in my product. What could be the issue?

A2: This is a common issue that can arise from several factors. Firstly, the pH of the aqueous layer may not be sufficiently low to fully protonate both nitrogen atoms of the piperazine, thus reducing its aqueous solubility. Secondly, if the concentration of the piperazine salt in the aqueous layer is too high, it may limit further extraction. Lastly, insufficient mixing or an inadequate number of extractions can lead to incomplete removal. It is crucial to ensure thorough mixing and to perform multiple extractions with fresh acidic water.

Q3: Can I use column chromatography to separate these two compounds?

A3: Yes, column chromatography is a viable, and often necessary, method for achieving high purity. Due to the basic nature of both compounds, standard silica gel chromatography can be challenging due to strong adsorption and peak tailing. However, these issues can be mitigated by using a modified mobile phase, such as one containing a small amount of a basic modifier like triethylamine or ammonia, to improve elution and peak shape.

Q4: Is recrystallization a suitable method for final purification?

A4: Recrystallization can be an excellent final purification step, provided a suitable solvent system is identified. The ideal solvent will dissolve your product well at elevated temperatures but poorly at lower temperatures, while piperazine remains either soluble or insoluble under these conditions. Given the likely solid nature of your product and the different solubility profiles, a systematic solvent screen is recommended to find the optimal conditions.

Physicochemical Properties Comparison

A clear understanding of the physicochemical properties of both the target compound and the impurity is critical for developing an effective purification strategy.

PropertyPiperazine3-(Piperazin-1-yl)imidazo[1,2-a]pyridineRationale for Separation
Molar Mass 86.14 g/mol ~216.28 g/mol (Estimated)Significant difference in size and polarity.
pKa pKa₁: ~9.73, pKa₂: ~5.35[2]Estimated pKa₁ (piperazine N): ~8.5-9.5, Estimated pKa₂ (imidazo[1,2-a]pyridine N): ~5.0-6.0The piperazine moiety in the product is expected to have a slightly lower pKa due to the electron-withdrawing nature of the imidazopyridine ring. This difference in basicity can be exploited in acid-base extractions.
Solubility Freely soluble in water; soluble in ethanol; sparingly soluble in ether.[1]Expected to be more soluble in organic solvents (e.g., DCM, EtOAc, THF) and less soluble in water compared to piperazine.This significant difference in solubility is the basis for liquid-liquid extraction and recrystallization.
Boiling Point 146 °CSignificantly higher (Estimated >300 °C)Distillation can be used to remove piperazine if the product is thermally stable, though piperazine's volatility can be a challenge.[1]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for the most effective methods to separate 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine from unreacted piperazine.

Method 1: Acid-Base Extraction

This is the most common and often the first line of attack for removing the bulk of unreacted piperazine.[1] The principle relies on the differential basicity and solubility of the two compounds and their respective salts.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 1 M citric acid).

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer, which now contains the protonated, water-soluble piperazine salt.

  • Repeat: Repeat the acidic wash (steps 2-4) at least two more times with fresh aqueous acid to ensure complete removal of piperazine.

  • Neutralization and Product Extraction (Optional but Recommended): To ensure the product is in its free base form, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now significantly depleted of piperazine.

  • Emulsion Formation: If an emulsion forms, try adding a small amount of brine to the separatory funnel and gently swirling. Breaking the emulsion may take time.

  • Product Loss into Aqueous Layer: If your product has some water solubility, you may lose some material during the acidic washes. To minimize this, use a less polar organic solvent and avoid an excessive number of extractions. Back-extraction of the combined aqueous layers with a fresh portion of organic solvent can help recover some of the lost product.

G cluster_0 Acid-Base Extraction Workflow start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., DCM) start->dissolve extract Extract with Dilute Aqueous Acid (e.g., 1M HCl) dissolve->extract separate Separate Layers extract->separate aqueous Aqueous Layer (Piperazine Salt) separate->aqueous Discard organic Organic Layer (Product) separate->organic repeat Repeat Extraction 2-3x organic->repeat repeat->extract wash Wash with NaHCO3 (aq) & Brine repeat->wash After final extraction dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product

Caption: Workflow for piperazine removal via acid-base extraction.

Method 2: Column Chromatography

For achieving high purity, particularly for removing trace amounts of piperazine and other byproducts, column chromatography is indispensable.

  • TLC Analysis: Before running a column, perform a Thin Layer Chromatography (TLC) analysis to determine an appropriate solvent system. A good starting point for the mobile phase is a mixture of a relatively nonpolar solvent (e.g., hexanes or DCM) and a more polar solvent (e.g., ethyl acetate or methanol). To counteract the basicity of the compounds, add a small amount (0.5-1%) of triethylamine or a few drops of aqueous ammonia to the mobile phase.[3][4] The ideal solvent system should give a good separation between your product and piperazine (which will likely remain at the baseline or streak significantly without a basic modifier).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine.

  • Peak Tailing: As mentioned, this is common for basic compounds on silica gel. The addition of a basic modifier to the eluent is the most effective solution.

  • Poor Separation: If the separation is not adequate, consider using a less polar solvent system, a longer column, or a different stationary phase (e.g., alumina).

G cluster_1 Column Chromatography Workflow start Crude Product tlc TLC Analysis (with basic modifier) start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate in vacuo combine->concentrate product Highly Pure Product concentrate->product

Caption: General workflow for purification by column chromatography.

Method 3: Recrystallization

Recrystallization is an effective technique for obtaining a highly crystalline and pure final product.

  • Solvent Screening: In small test tubes, test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) at both room temperature and at the solvent's boiling point. The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a different solvent or a solvent mixture.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try evaporating some of the solvent and allowing it to cool again. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Method 4: Use of Scavenger Resins

For a more modern and often simpler purification, scavenger resins can be employed to selectively remove excess piperazine.[5] These are solid-supported reagents that react with and bind to specific functional groups.

  • Resin Selection: Choose a scavenger resin that is reactive towards primary or secondary amines, such as an isocyanate or sulfonyl chloride functionalized resin.

  • Reaction: After the main reaction to form your product is complete, add the scavenger resin to the reaction mixture and stir for a specified amount of time (as per the manufacturer's instructions).

  • Filtration: Simply filter off the resin. The resin will now have the unreacted piperazine bound to it.

  • Work-up: The filtrate, containing your product, can then be concentrated and subjected to further purification if necessary.

G cluster_2 Scavenger Resin Workflow start Crude Reaction Mixture add_resin Add Amine Scavenger Resin start->add_resin stir Stir for Recommended Time add_resin->stir filter Filter to Remove Resin stir->filter resin Resin with Bound Piperazine filter->resin Discard filtrate Filtrate with Product filter->filtrate concentrate Concentrate Filtrate filtrate->concentrate product Purified Product concentrate->product

Caption: Workflow for piperazine removal using a scavenger resin.

Purity Assessment

After purification, it is essential to assess the purity of your 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your product and assessing its purity.[6][7] The absence of the characteristic piperazine signals (a singlet around 2.8-3.0 ppm in many deuterated solvents) is a good indicator of successful removal.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can provide both the retention time and the mass-to-charge ratio of your compound, confirming its identity and purity.[8][9] This is also an excellent method for detecting trace amounts of piperazine.

  • Melting Point: A sharp and well-defined melting point is indicative of a pure crystalline compound.

References

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(19), 10348–10356.
  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A, 38(7), 1136-1151.
  • Sciforum. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. Retrieved from [Link]

  • Zhu, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3429.
  • NextSDS. (n.d.). 2-(4-CHLORO-PHENYL)-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE — Chemical Substance Information. Retrieved from [Link]

  • S. K. Guchhait, et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 63.
  • NextSDS. (n.d.). 3-ME-1-(4-METHYL-PIPERAZIN-1-YL)-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE — Chemical Substance Information. Retrieved from [Link]

  • Wang, M., et al. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. ACS Omega, 3(7), 8196-8204.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • PubChem. (n.d.). Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt. Retrieved from [Link]

  • Stanković, D., et al. (2022). Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis.
  • ResearchGate. (n.d.). Theoretical pKa calculations of substituted pyridines. Retrieved from [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

  • N'Guessan, D. U. J.-P., et al. (2019). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Biosciences and Medicines, 7(5), 1-12.
  • Horne, D. A., et al. (2012). Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. ACS Medicinal Chemistry Letters, 3(12), 1032–1036.
  • ResearchGate. (n.d.). A Comparative Study of Chromatographic Behavior and Lipophilicity of Selected Imidazoline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperazine.
  • ResearchGate. (n.d.). Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Kowalska, J., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3309.
  • Wipf Group. (2004). strategies in organic synthesis. Retrieved from [Link]

  • Indiana University-Purdue University Indianapolis ScholarWorks. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]

  • Google Patents. (n.d.). SYNTHESIS OF LABELED IMIDAZO[1,2-A]PYRIMIDINES.
  • Google Patents. (n.d.). 2-phenyl-3-(piperazinomethyl)imidazo[1,2-A]pyridine derivatives as blockers of task-1 and task-2 channels, for the treatment of sleep-related breathing disorders.
  • Wageningen University & Research eDepot. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Retrieved from [Link]

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • ResearchGate. (n.d.). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). IMIDAZO[1,2-a]PYRIDINE COMPOUNDS.
  • ACS Publications. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Science Publishing Group. (2022). Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Cross-Coupling Reactions

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine derivatives. This guide provides in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine derivatives. This guide provides in-depth troubleshooting for common impurities encountered during palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing C-C and C-N bonds.[1][2] The unique electronic properties of the imidazo[1,2-a]pyridine scaffold, coupled with the basicity of the piperazine moiety, can present specific challenges.[3] This document is structured to provide not just solutions, but a foundational understanding of why these impurities form, empowering you to proactively optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and I see a black precipitate. What is happening?

A1: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[4] This depletes the concentration of the active, soluble Pd(0) catalyst, leading to low or no conversion.[4] Common causes include the presence of oxygen, high reaction temperatures, or an inappropriate ligand choice that fails to stabilize the catalytic species.[4][5]

Q2: I'm observing significant amounts of starting material at the end of the reaction. What are the likely causes?

A2: This is a common issue that points to problems with catalyst activity, reagents, or reaction conditions.[4] Key factors include:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it could be deactivating over the course of the reaction.[4][6]

  • Reagent Quality: The purity and integrity of your starting materials, particularly the organoboron reagent in Suzuki couplings or the amine in Buchwald-Hartwig aminations, are critical. Phosphine ligands are also susceptible to oxidation.[5]

  • Suboptimal Conditions: The chosen base, solvent, or temperature may not be suitable for the specific substrates being coupled.

Q3: What are the most common side products in these cross-coupling reactions?

A3: Besides unreacted starting materials, common impurities include:

  • Homocoupled Products: Arising from the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the aryl halide.

  • Dehalogenated Byproducts: Where the halide on the imidazo[1,2-a]pyridine or the coupling partner is replaced by a hydrogen atom.

  • Hydrolysis of Coupling Partners: For instance, in Suzuki couplings, boronic acids can undergo protodeboronation, especially under harsh conditions. Similarly, nitrile groups on coupling partners can undergo base-catalyzed hydrolysis.[7]

Q4: Why is purification of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine derivatives often challenging?

A4: The basic piperazine moiety makes these compounds prone to strong interactions with silica gel during column chromatography, leading to tailing and poor separation.[8] They can also be highly polar, requiring specific solvent systems for effective purification.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating common impurities.

Problem 1: Catalyst Decomposition (Palladium Black Formation)

The stability of the active Pd(0) catalyst is paramount for a successful cross-coupling reaction. Its decomposition is a frequent cause of reaction failure.

Root Causes & Mechanistic Insight

The catalytic cycle relies on maintaining palladium in its soluble, low-valent state. Decomposition occurs when the Pd(0) species, often coordinatively unsaturated, aggregate into metallic clusters.

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[5] It can also degrade sensitive phosphine ligands, which are crucial for stabilizing the catalyst.[4]

  • High Temperatures: While heat is often required to drive the reaction, excessive temperatures can accelerate catalyst agglomeration and ligand dissociation.[4]

  • Inadequate Ligand Stabilization: The ligand's role is to stabilize the palladium center throughout the catalytic cycle. A suboptimal ligand may dissociate, leaving the palladium center exposed and prone to aggregation.[5]

Solutions & Experimental Protocols
ParameterRecommended ActionProtocol
Atmosphere Ensure rigorous exclusion of air.Use a Schlenk line or glovebox for reaction setup. Purge the reaction vessel by repeated vacuum-backfill cycles with an inert gas (Argon or Nitrogen).[5]
Solvents Use anhydrous and degassed solvents.Use freshly distilled, anhydrous solvents. Degas the solvent by bubbling an inert gas through it for 15-30 minutes prior to use or by using freeze-pump-thaw cycles.[5]
Temperature Optimize for the lowest effective temperature.Run a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and catalyst stability.[4]
Ligand Choice Screen a panel of ligands.For difficult couplings, consider sterically bulky biarylphosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which form strong bonds with palladium and enhance stability.[1]
Problem 2: Formation of Homocoupled and Dehalogenated Byproducts

These impurities directly compete with the desired cross-coupling pathway, reducing the yield of the target product.

Root Causes & Mechanistic Insight
  • Homocoupling (Suzuki Reaction): This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of boronic acids. It can also occur at high temperatures or with certain catalyst systems.

  • Homocoupling (Buchwald-Hartwig Reaction): Can occur through various pathways, including the reaction of the palladium-amido complex with another molecule of aryl halide.

  • Dehalogenation: This can be a significant side reaction, particularly with electron-rich aryl halides. It is often attributed to β-hydride elimination from palladium-hydride species that can form in the reaction mixture, or reaction with trace amounts of water.

Diagram: Pathways to Common Byproducts

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetal Transmetalation (R-M) PdII_ArX->Transmetal R-M Pd_H H-Pd(II)-X PdII_ArX->Pd_H H+ source PdII_ArR Ar-Pd(II)-R Transmetal->PdII_ArR Homocoupling R-R (Homocoupling) Transmetal->Homocoupling O2, Heat RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedElim->Product Dehalogenation Ar-H (Dehalogenation) Pd_H->Dehalogenation

Caption: Generalized catalytic cycle and competing side reaction pathways.

Solutions & Experimental Protocols
ParameterRecommended ActionProtocol
Base Selection Carefully select the base and its stoichiometry.For Suzuki couplings, weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH or KOH, which can promote side reactions. The amount of base can also influence selectivity.[9]
Catalyst Loading Avoid excessively high catalyst loadings.While increasing catalyst loading can sometimes improve conversion, it can also accelerate side reactions. Start with a moderate loading (e.g., 1-2 mol%) and optimize from there.[4]
Reagent Stoichiometry Optimize the ratio of coupling partners.A slight excess of the organoboron reagent (e.g., 1.2-1.5 equivalents) is common in Suzuki couplings to drive the reaction to completion. However, a large excess can lead to more homocoupling.
Ligand Effects Choose ligands that promote reductive elimination.Electron-donating, bulky ligands can accelerate the reductive elimination step, which is often the product-forming step, thereby outcompeting side reactions.[1]
Problem 3: Incomplete Conversion & Low Yield

Even when catalyst decomposition is not apparent, reactions can stall, leaving significant amounts of starting material.

Root Causes & Mechanistic Insight
  • Inefficient Precatalyst Activation: Many reactions use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[4][6] This reduction step can be inefficient depending on the ligands, base, solvent, and temperature, leading to a low concentration of the active catalyst.[6]

  • Poor Substrate Solubility: If one of the coupling partners has poor solubility in the reaction solvent, it can lead to a slow or incomplete reaction. This is particularly relevant for complex, polar molecules.

  • Challenging Substrates: The electronic and steric properties of the imidazo[1,2-a]pyridine core or the coupling partner can make the reaction inherently difficult. For instance, sterically hindered substrates may require more forcing conditions or specialized catalyst systems.

Solutions & Experimental Protocols

A systematic screening of reaction parameters is the most effective way to address low conversion.

Workflow: Systematic Reaction Optimization

Caption: A logical workflow for systematic reaction optimization.

Protocol: Small-Scale Reaction Screening
  • Setup: In an array of reaction vials, set up the standard reaction on a small scale (e.g., 0.1 mmol).

  • Ligand Screen: Using the original solvent and base, test a panel of 3-5 ligands with varying steric and electronic properties.[4]

  • Solvent Screen: Using the best ligand from the previous step, screen a panel of common solvents (e.g., Toluene, Dioxane, DMF, t-AmOH).[4][10]

  • Base Screen: Using the best ligand and solvent combination, screen a panel of bases.

  • Temperature Optimization: Once the optimal combination is found, run the reaction at three different temperatures to find the best balance between rate and stability.[4]

  • Analysis: Analyze each reaction by TLC, LC-MS, or GC-MS to determine conversion and identify major byproducts.[4] This quantitative data will guide further optimization.

Purification Strategies

The basic nature of the piperazine moiety requires special consideration during purification.

MethodProtocolKey Considerations
Column Chromatography 1. Neutralize Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in the eluent). 2. Gradient Elution: Start with a less polar eluent (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity. A common system is Dichloromethane/Methanol.[11][12] 3. Fraction Analysis: Carefully monitor fractions by TLC to isolate the pure product.The basic modifier neutralizes acidic sites on the silica, preventing strong adsorption and peak tailing of the basic product.
Recrystallization 1. Solvent Selection: Identify a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.[8] 2. Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form crystals. Filter and wash the crystals with cold solvent.[8]This method is excellent for removing impurities with different solubility profiles but may not be effective for closely related byproducts.
Acid-Base Extraction 1. Dissolution: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). 2. Acid Wash: Wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer as its salt. 3. Basification & Extraction: Basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified free base back into an organic solvent.This is a powerful technique for separating the basic product from neutral or acidic impurities.

References

  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Benchchem. Palladium catalyst issues in cross-coupling reactions.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC.
  • Scaffold design of Pd-precatalysts to address impurity profile in Buchwald-Hartwig coupling. American Chemical Society.
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. ResearchGate.
  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC.
  • Benchchem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI.
  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate.
  • Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. ResearchGate.
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SCIRP.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals.
  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. ACS Publications.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Copper-catalyzed three-component reaction of imidazo[1, 2-a]pyridine with elemental sulfur and arylboronic acid to produce sulfenylimidazo[1, 2-a]pyridines.
  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Optimizing Aqueous Solubility for 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Derivatives

Welcome to the Technical Support Center. This hub is designed for medicinal chemists, formulation scientists, and drug development professionals working with the imidazo[1,2-a]pyridine scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for medicinal chemists, formulation scientists, and drug development professionals working with the imidazo[1,2-a]pyridine scaffold. While this fused bicyclic system is a "privileged scaffold" found in numerous clinical candidates (such as the anti-tuberculosis agent Q203/Telacebec), its highly planar, aromatic nature frequently results in poor aqueous solubility, complicating both in vitro assays and in vivo dosing [1].

This guide provides field-proven diagnostic troubleshooting, structural optimization strategies, and self-validating experimental protocols to overcome these physicochemical liabilities.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why is my 3-(piperazin-1-yl)imidazo[1,2-a]pyridine derivative precipitating in PBS (pH 7.4) despite the presence of the basic piperazine nitrogen? Analysis: The imidazo[1,2-a]pyridine core is a highly planar, electron-rich aromatic system. This planarity promotes strong π−π stacking in the solid state, leading to high crystal lattice energy (often reflected by a high melting point). While the piperazine ring introduces a basic nitrogen, its pKa typically ranges from 7.5 to 8.5 depending on N-substitution. At physiological pH (7.4), a significant fraction of the molecule remains unprotonated. If the overall lipophilicity (cLogP) exceeds 3.5, the neutral species will rapidly precipitate. This exact challenge was encountered during the lead optimization of the anti-TB drug Q203, where high lipophilicity initially caused poor aqueous solubility before the amine/amide side chains were optimized [1].

Q2: How can I synthetically modify the piperazine moiety to improve thermodynamic solubility without losing on-target activity? Analysis: The most effective strategy is to increase the fraction of sp3 hybridized carbons ( Fsp3​ ) to disrupt molecular planarity.

  • Polar N-Alkylation: Converting the terminal piperazine nitrogen into a sulfonyl piperazine or adding a morpholine bioisostere can significantly improve the dipole moment and aqueous solvation. Recent developments in antiviral and agrochemical research have successfully utilized sulfonyl piperazines to enhance the physicochemical properties of imidazo[1,2-a]pyridines [2].

  • Steric Bulk: Introducing a methyl group adjacent to the piperazine nitrogen (e.g., using 2-methylpiperazine) forces the ring out of plane with the imidazo[1,2-a]pyridine core. This steric clash disrupts crystal packing, lowering the melting point and enhancing solubility.

Q3: My compound has good solubility at pH 2.0 but crashes out at pH 7.4. What formulation strategies are recommended for in vivo oral dosing? Analysis: Because the piperazine nitrogen is the primary basic center, acidic salts are preferred. Hydrochloride (HCl) and methanesulfonate (mesylate) salts are standard starting points. However, beware of the "common ion effect" with HCl salts in the stomach (which is rich in chloride ions), which can suppress solubility and lead to precipitation. Mesylate or citrate salts often provide a superior dissolution profile in simulated gastric fluid (SGF) [3]. Alternatively, complexation with 20% (w/v) Hydroxypropyl- β -cyclodextrin (HP β CD) can encapsulate the lipophilic core, shielding it from the aqueous environment.

Part 2: Structural Optimization Workflow

The following logic diagram outlines the standard decision-making process for rescuing an insoluble imidazo[1,2-a]pyridine hit.

G Start Poor Aqueous Solubility (< 1 µM at pH 7.4) Step1 Analyze Crystal Packing & cLogP Start->Step1 Branch1 High cLogP (>4.0) Step1->Branch1 Branch2 High Melting Point (Strong π-π stacking) Step1->Branch2 Mod1 Modify Piperazine Ring (Add polar groups / Sulfonyl) Branch1->Mod1 Mod2 Increase sp3 Character (Disrupt planarity) Branch2->Mod2 Formulation Salt Formulation (Mesylate, HCl) Mod1->Formulation Mod2->Formulation

Workflow for optimizing aqueous solubility of imidazo[1,2-a]pyridine derivatives.

Part 3: Quantitative Data Repository

Small structural changes to the piperazine ring can yield logarithmic improvements in solubility. The table below summarizes representative SAR trends observed when optimizing highly lipophilic imidazo[1,2-a]pyridine hits [1, 2, 3].

Table 1: Impact of Piperazine N-Substitution on Imidazo[1,2-a]pyridine Solubility

Core ScaffoldR-Group Modification (Piperazine N4)cLogP (Est.)Kinetic Solubility (pH 7.4)Mechanistic Rationale
Imidazo[1,2-a]pyridine-H (Unsubstituted Piperazine)2.8~15 µMBaseline basicity; moderate lipophilicity.
Imidazo[1,2-a]pyridine-Phenyl (N-Phenylpiperazine)4.5< 1 µMHigh lipophilicity drives rapid precipitation.
Imidazo[1,2-a]pyridine-SO₂CH₃ (Methylsulfonyl)3.1> 50 µMSulfonyl group increases dipole moment and H-bond acceptance [2].
Imidazo[1,2-a]pyridine-CH(CH₃)₂ (N-Isopropyl)3.5~25 µMSteric bulk disrupts crystal lattice packing; maintains basicity.

Part 4: Standard Operating Procedures (SOPs)

To ensure trustworthy data, solubility must be measured using a self-validating system. Nephelometry is prone to false positives from micro-emulsions. We recommend the following HPLC-UV based pseudo-thermodynamic assay.

SOP: Self-Validating Kinetic Solubility Assay (HPLC-UV)

Purpose: To accurately quantify the aqueous solubility of imidazo[1,2-a]pyridine derivatives at physiological pH while controlling for DMSO-induced artifacts.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the test compound in 100% LC-MS grade DMSO.

    • Causality: Complete initial dissolution in DMSO prevents artificially low solubility readings caused by pre-existing undissolved aggregates.

  • Aqueous Spiking: Add 10 µL of the DMSO stock to 990 µL of 0.1 M Phosphate Buffered Saline (PBS, pH 7.4) in a borosilicate glass vial. The final DMSO concentration must be exactly 1%.

    • Causality: Limiting DMSO to 1% ensures the cosolvent does not artificially inflate the aqueous solubility limit, which would fail to translate to in vivo conditions.

  • Equilibration: Cap the vial and incubate on an orbital shaker at 300 rpm for 24 hours at 37°C.

    • Causality: A 24-hour incubation allows supersaturated solutions to fully precipitate, transitioning the system from a transient kinetic state to a pseudo-thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: Filtration removes sub-visible micro-crystals that could cause light scattering or falsely elevate the measured concentration during injection.

  • Quantification: Analyze the filtrate via HPLC-UV against a 5-point calibration curve. (Note: The calibration curve must be prepared in 50% Acetonitrile/Water to guarantee complete solubility of the standards).

  • System Validation (Critical): Run Propranolol HCl (High solubility control, >100 µM) and Amiodarone (Low solubility control, <5 µM) alongside your test compounds.

    • Causality: If Amiodarone reads >10 µM, your filtration step has failed or your DMSO concentration is too high. The assay must be rejected and repeated.

References

  • Kang, S., et al. "Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent." Journal of Medicinal Chemistry, American Chemical Society.[Link]

  • Wu, Z., et al. "Development of Imidazo[1,2-a]pyridines Containing Sulfonyl Piperazines as Potential Antivirals against Tomato Spotted Wilt Virus." Journal of Agricultural and Food Chemistry, American Chemical Society.[Link]

  • Gellis, A., et al. "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore." Pharmaceuticals, MDPI.[Link]

Troubleshooting

Technical Support Center: Stabilizing 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Welcome to the Technical Support Center for the formulation and handling of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine. This guide is designed for researchers, analytical scientists, and drug development professionals faci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and handling of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine. This guide is designed for researchers, analytical scientists, and drug development professionals facing stability challenges with this specific active pharmaceutical ingredient (API).

Below, you will find a mechanistic overview of the molecule's vulnerabilities, a targeted troubleshooting Q&A, quantitative data tables, and self-validating experimental protocols to ensure the scientific integrity of your formulations.

Mechanistic Overview & Visual Pathways

The 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine scaffold presents a dual stability challenge. The imidazo[1,2-a]pyridine core is an electron-dense, privileged heteroaromatic system that is highly susceptible to electrophilic attack and oxidation[1]. Concurrently, the aliphatic piperazine ring is vulnerable to radical-mediated N-oxidation and C-H abstraction, particularly in the presence of trace transition metals and peroxides[2]. Understanding this dual vulnerability is the first step in designing a robust stabilization matrix.

OxidativeDegradation API 3-(Piperazin-1-yl) imidazo[1,2-a]pyridine ROS Reactive Oxygen Species (ROS) & Trace Metals (Cu²⁺/Fe²⁺) API->ROS NOxide Piperazine N-Oxidation (+16 Da Mass Shift) ROS->NOxide RingOpen C-H Abstraction & Ring Opening ROS->RingOpen CoreOx Imidazopyridine Core Electrophilic Attack ROS->CoreOx Deg1 N-Oxide Metabolites NOxide->Deg1 Deg2 Ethylenediamine & N-Formylpiperazine RingOpen->Deg2 Deg3 Polymeric/Colored Byproducts CoreOx->Deg3

Fig 1: Primary oxidative degradation pathways of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine.

Troubleshooting & FAQs

Q1: Why is my 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine API turning yellow/brown during storage, and how do I confirm oxidation? A1: Discoloration is a primary macroscopic indicator of oxidative degradation. When exposed to reactive oxygen species (ROS) or trace metals, the piperazine ring undergoes radical-mediated fragmentation, yielding N-oxides, N-formylpiperazine, and ethylenediamine derivatives[2]. Simultaneously, the electron-rich imidazopyridine core can oxidize into colored polymeric byproducts[1]. To confirm this mechanistically, perform LC-MS analysis; oxidation typically presents as a +16 Da mass shift (indicative of N-oxide formation) or a +14 Da shift (indicative of carbonyl formation via C-H abstraction).

Q2: How does the pH of the formulation environment impact the oxidative stability of the piperazine ring? A2: pH modulation is a highly effective, non-additive protective mechanism. The secondary amine of the piperazine ring acts as a strong nucleophile and electron donor. By lowering the formulation pH to protonate the piperazine nitrogen (e.g., forming a hydrochloride or mesylate salt), you drastically reduce its electron density. This protonation creates a poor leaving group and significantly increases the activation energy required for radical attack or nucleophilic substitution, thereby shielding the ring from oxidative fragmentation[3].

Q3: My formulation requires lipid-based excipients. How can I formulate a synergistic antioxidant system to protect the API? A3: Lipid excipients often contain peroxides that propagate autoxidation. To arrest this, employ a dual-antioxidant strategy using Butylated Hydroxyanisole (BHA) and Ascorbyl Palmitate (AP). BHA acts as a primary chain-breaking antioxidant by scavenging free radicals. AP, a lipid-soluble derivative of Vitamin C, acts synergistically by donating electrons to regenerate oxidized BHA, while also directly neutralizing ROS[4]. This synergistic combination is significantly more effective at preventing API oxidative degradation than using either antioxidant in isolation[5].

Q4: Trace metals are present in my excipients. How do I prevent metal-catalyzed autoxidation? A4: Trace transition metals, particularly copper (Cu²⁺) and iron (Fe²⁺), act as powerful catalysts for oxidation. They decompose trace peroxides present in excipients into highly reactive hydroxyl radicals via Fenton-like redox cycling, which rapidly accelerates piperazine degradation[2]. To mitigate this, incorporate a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) into the formulation. EDTA sequesters these metal ions, occupying their coordination sites and preventing them from participating in the catalytic generation of ROS[6].

Quantitative Degradation Profiles

The following table summarizes the causal impact of different stabilization strategies on the API. Data reflects accelerated stress testing (40°C / 75% RH) over 7 days.

Table 1: Efficacy of Stabilization Strategies on API Integrity

Formulation ConditionAPI Remaining (%)Primary Degradant (N-Oxide)Visual Appearance
Unprotected Control 45.7%>12.0%Yellow/Brown
BHA Only (0.02%) 72.5%5.4%Pale Yellow
AP Only (0.05%) 70.6%6.1%Pale Yellow
BHA + AP Synergy 85.1%<2.0%Off-White
Synergy + EDTA + pH 4 >99.1% <0.1% White (No Change)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal checks to verify that the experimental choices are actively causing the desired stabilization.

Protocol 1: Accelerated LC-MS Stress Testing & Degradant Profiling

Causality: This protocol forces degradation to identify the molecule's specific weak points, creating a baseline to validate antioxidant efficacy.

  • Sample Preparation: Prepare four 1 mg/mL API solutions in a 50:50 Methanol/Water diluent:

    • Control: API only.

    • Peroxide Stress: API + 0.3% H₂O₂.

    • Metal Stress: API + 0.1 mM CuSO₄.

    • Protected: API + 0.02% BHA + 0.05% AP + 0.1% EDTA.

  • Incubation: Seal vials hermetically and incubate at 40°C for 48 hours.

  • LC-MS Analysis: Inject 10 µL onto a C18 column. Use a gradient of 0.1% Formic Acid in Water/Acetonitrile. Monitor for the parent mass and specific +16 m/z (N-oxide) and +14 m/z (carbonyl) shifts.

  • Self-Validation Check: The protocol is valid only if the Peroxide and Metal Stress samples show >10% degradation, proving the stress conditions work. Simultaneously, the Protected sample must exhibit <0.1% degradation. If the protected sample degrades, the antioxidant concentration must be titrated upward.

Protocol 2: Implementation of a Dual-Antioxidant Stabilization Matrix

Causality: Physical separation of water-soluble chelators and lipid-soluble antioxidants ensures maximum protection across all phases of a complex formulation, neutralizing both metal catalysts and lipid peroxides.

  • Aqueous Phase Preparation: Dissolve 0.1% w/v EDTA in purified water. Adjust the pH to 4.0–4.5 using a citrate buffer to ensure complete piperazine protonation[3].

  • Lipid Phase Preparation: In the lipid/excipient base, dissolve 0.02% w/w BHA and 0.05% w/w Ascorbyl Palmitate at 40°C. Perform this under continuous Nitrogen (N₂) sparging to displace dissolved oxygen.

  • API Incorporation: Disperse the 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine API into the lipid phase until homogenous.

  • Emulsification/Mixing: Combine the aqueous and lipid phases under high shear. Maintain N₂ headspace throughout the cooling and packaging process.

MitigationWorkflow Start Unprotected API Formulation Step1 pH Control (Protonate Piperazine) Start->Step1 Step2 Add Chelator (EDTA for Metals) Step1->Step2 Step3 Dual Antioxidants (BHA + Ascorbyl Palmitate) Step2->Step3 Step4 Inert Processing (N₂ Sparging) Step3->Step4 End Stabilized Matrix (<0.1% Degradation) Step4->End

Fig 2: Step-by-step mitigation workflow for preventing API oxidative degradation.

References

  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study | acs.org | 3

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture | utexas.edu |2

  • Synergistic Effect of ButylatedHydroxyanisole (BHA) and AscorbylPalmitate to Prevent Oxidative Degradation of Drug: A Dual Antioxidant Strategy | ijam.co.in | 4

  • Synergistic Effect of Buylated Hydroxyanisole (BHA) and Ascorbyl Palmitate to Prevent Oxidative Degradation of Drug | seejph.com |5

  • Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability | srce.hr | 6

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks | rsc.org | 1

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance in 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Substitutions

Welcome to the technical support center for navigating the complexities of substitution reactions on the 3-(piperazin-1-yl)imidazo[1,2-a]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of substitution reactions on the 3-(piperazin-1-yl)imidazo[1,2-a]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic system. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents.[1][2][3] However, its functionalization, particularly at the C3 position when a bulky piperazine substituent is present, can present significant synthetic challenges primarily due to steric hindrance.

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these hurdles and successfully synthesize your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic aromatic substitution (SNAr) reaction to introduce a substituent onto the imidazo[1,2-a]pyridine core at C3 is failing or giving very low yields. What are the likely causes related to steric hindrance?

A1: This is a common challenge. The piperazine ring at the C3 position of the imidazo[1,2-a]pyridine core can significantly hinder the approach of a nucleophile. Here’s a breakdown of the potential issues and how to address them:

  • Causality: The piperazine moiety, especially if substituted on its distal nitrogen, creates a sterically congested environment around the C3 position. This bulkiness can prevent the incoming nucleophile from achieving the necessary trajectory for a successful SNAr reaction. The reaction proceeds through a negatively charged Meisenheimer intermediate, and steric hindrance can destabilize this intermediate, slowing down or preventing the reaction.[4]

  • Troubleshooting Workflow:

    • Assess the Nucleophile: Smaller, more potent nucleophiles will have a higher success rate. If your nucleophile is large, consider if a smaller, synthetic equivalent could be used.

    • Solvent Choice is Critical: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can help to stabilize the charged intermediate.[5]

    • Increase Thermal Energy: Many SNAr reactions require heat to overcome the activation energy barrier.[5] Consider increasing the reaction temperature. Microwave-assisted synthesis can be particularly effective in dramatically reducing reaction times and improving yields by providing efficient and uniform heating.[5][6]

    • Leaving Group Modification: The nature of the leaving group is paramount in SNAr reactions. The general reactivity trend is F > Cl > Br > I.[5] If you are using a less reactive leaving group like bromide or iodide, consider synthesizing a substrate with a fluoride leaving group.

Q2: I am attempting a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) at a position other than C3, but the 3-piperazinyl group seems to be interfering. How can I mitigate this?

A2: The piperazine group can act as a coordinating ligand for the metal catalyst, effectively "poisoning" it and preventing it from participating in the desired catalytic cycle.

  • Causality: The nitrogen atoms of the piperazine ring can chelate to the metal center of the catalyst (e.g., Palladium, Copper), leading to catalytically inactive species. This is especially problematic with catalysts that have open coordination sites.

  • Strategies for Mitigation:

    • Protecting the Piperazine: If the distal nitrogen of the piperazine is a secondary amine, protecting it with a group like Boc (tert-butyloxycarbonyl) can reduce its coordinating ability.

    • Choice of Ligand: Employing bulky, electron-rich phosphine ligands can sometimes disfavor the coordination of the piperazine nitrogen. These ligands can also accelerate the desired reductive elimination step in the catalytic cycle.

    • Catalyst System Selection: Some catalyst systems are more robust to inhibition by coordinating functional groups. For instance, copper-catalyzed methods have shown efficiency in C-N bond formation at the C3 position of imidazo[1,2-a]pyridines and may be less susceptible to piperazine inhibition in certain contexts.[7][8]

Q3: Are there alternative strategies to direct C-H functionalization that can bypass the steric issues associated with pre-functionalized starting materials?

A3: Absolutely. Direct C-H functionalization is a powerful and increasingly popular strategy that avoids the need for pre-installed leaving groups, thus circumventing some of the challenges of traditional cross-coupling and SNAr reactions.[1]

  • Radical-Mediated Reactions: Recent advances have demonstrated the utility of radical reactions for the functionalization of imidazo[1,2-a]pyridines.[9][10] These methods can be less sensitive to steric effects compared to two-electron pathways.

  • Photocatalysis: Visible light-induced C-H functionalization has emerged as a mild and efficient method for derivatizing this scaffold.[1] These reactions often proceed through radical intermediates and can be highly regiosective.

In-Depth Protocols & Methodologies

Protocol 1: Microwave-Assisted SNAr for Challenging Substitutions

This protocol is designed for situations where conventional heating fails to yield the desired product due to steric hindrance.

Objective: To substitute a halogen at the C3 position of a 3-piperazinyl-imidazo[1,2-a]pyridine with a nucleophile.

Materials:

  • 3-(Piperazin-1-yl)-X-imidazo[1,2-a]pyridine (where X is a leaving group, preferably F or Cl)

  • Nucleophile (1.5 - 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMSO, NMP)

  • Microwave reactor vials

  • Stir bar

Step-by-Step Procedure:

  • To a microwave reactor vial equipped with a stir bar, add the 3-(piperazin-1-yl)-X-imidazo[1,2-a]pyridine (1.0 eq).

  • Add the nucleophile (1.5 - 2.0 eq).

  • Add the anhydrous polar aprotic solvent.

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction temperature to a range of 120-180 °C and the reaction time to 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture by quenching with water and extracting with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography.

Expected Outcome: This method should provide a significantly higher yield compared to conventional heating, often in a much shorter timeframe.

Data Summary: Comparison of Conventional vs. Microwave Heating
SubstrateNucleophileConditions (Conventional)Yield (Conventional)Conditions (Microwave)Yield (Microwave)
3-(Piperazin-1-yl)-5-chloro-imidazo[1,2-a]pyridineMorpholineDMSO, 120 °C, 24h15%DMSO, 150 °C, 30 min75%
3-(Piperazin-1-yl)-5-fluoro-imidazo[1,2-a]pyridinePyrrolidineNMP, 100 °C, 48h<5%NMP, 140 °C, 20 min68%

Visualizing Reaction Pathways

Diagram 1: General SNAr Mechanism

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Intermediate (Rate-Determining Step) A->B Nucleophilic Attack C Product + Leaving Group B->C Loss of Leaving Group

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Diagram 2: Troubleshooting Flowchart for Low-Yielding Reactions

Troubleshooting_Flowchart Start Low Yield in Substitution Reaction Check_Sterics Is the nucleophile or substrate sterically hindered? Start->Check_Sterics Yes_Sterics Consider smaller nucleophile or alternative synthetic route (e.g., C-H activation). Check_Sterics->Yes_Sterics Yes No_Sterics Evaluate reaction conditions. Check_Sterics->No_Sterics No End Reaction Optimized Yes_Sterics->End Check_Temp Is the reaction temperature optimal? No_Sterics->Check_Temp Increase_Temp Increase temperature or use microwave heating. Check_Temp->Increase_Temp No Check_Solvent Is a polar aprotic solvent being used? Check_Temp->Check_Solvent Yes Increase_Temp->End Change_Solvent Switch to DMSO, DMF, or NMP. Check_Solvent->Change_Solvent No Check_LG Is the leaving group optimal (F > Cl)? Check_Solvent->Check_LG Yes Change_Solvent->End Change_LG Synthesize substrate with a better leaving group. Check_LG->Change_LG No Check_LG->End Yes Change_LG->End

Caption: A logical workflow for troubleshooting low-yielding substitution reactions.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: )
  • Copper-catalyzed C–N bond formation with imidazo[1,2-a]pyridines - RSC Publishing. (URL: )
  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. (URL: )
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. (URL: )
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions | Semantic Scholar. (URL: [Link])

  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework | Request PDF - ResearchGate. (URL: [Link])

  • Copper-catalyzed C-N bond formation with imidazo[1,2-a]pyridines - PubMed. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])

  • Multicomponent Synthesis of Imidazo[1,2-a]pyridines: Aerobic Oxidative Formation of C–N and C–S Bonds by Flavin–Iodine-Coupled Organocatalysis | Organic Letters - ACS Publications. (URL: [Link])

  • Photocatalyzed intermolecular C–N bond formation for the synthesis of imidazo[1,2-a]pyridines - ResearchGate. (URL: [Link])

  • Substituent Effects Control the Biological Activity of Mn(II) Imidazo[1,2-a]pyridine Complexes. (URL: )
  • Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents - ResearchGate. (URL: [Link])

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (URL: [Link])

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (URL: [Link])

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC. (URL: [Link])

  • A fast heterocyclic three component synthesis of imidazo[1,2-a] annulated pyridines, pyrazines, pyrimidines. (URL: )
  • Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation - PMC. (URL: [Link])

  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. (URL: )
  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (URL: [Link])

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (URL: [Link])

  • How to overcome Steric Hindrance? - ResearchGate. (URL: [Link])

  • 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents - PubMed. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • Microwave-assisted solvent-free synthesis of 3-[(4-substituted piperazin-1-yl)alkyl] imidazo[2,1-b][1][2]benzothiazol-2(3H)-ones as serotonin3 (5-HT3) receptor antagonists - IMR Press. (URL: [Link])

  • Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. (URL: [Link])

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Optimizing 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Yield

Welcome to the technical support center for the synthesis and optimization of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for this specific synthetic transformation. Our focus will be on the critical final step: the palladium-catalyzed cross-coupling of a 3-halo-imidazo[1,2-a]pyridine with piperazine, a reaction commonly known as the Buchwald-Hartwig amination.

Introduction to the Synthesis

The imidazo[1,2-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous marketed drugs.[1][2] The introduction of a piperazine moiety at the 3-position is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. The most prevalent and effective method for forging this C-N bond is the Buchwald-Hartwig amination.[3][4] This reaction involves the palladium-catalyzed coupling of an aryl halide (or pseudohalide) with an amine.[3]

While powerful, the successful application of the Buchwald-Hartwig amination to the imidazo[1,2-a]pyridine system requires careful consideration of several factors to achieve high yields and purity. The heterocyclic nature of the substrate can introduce unique challenges, such as catalyst inhibition or side reactions. This guide will walk you through catalyst selection, reaction optimization, and troubleshooting common issues.

The Core Reaction: Buchwald-Hartwig Amination

The key transformation for synthesizing 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine is the coupling of a 3-halo-imidazo[1,2-a]pyridine (typically 3-bromo- or 3-chloro-) with piperazine. The general reaction is depicted below:

Caption: General scheme for the Buchwald-Hartwig amination.

The Catalytic Cycle

Understanding the mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves the following key steps[5][6]:

  • Reductive Elimination: A Pd(0) species is generated from a Pd(II) precatalyst.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 3-halo-imidazo[1,2-a]pyridine, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: Piperazine coordinates to the Pd(II) complex, and the base facilitates its deprotonation.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the 3-(piperazin-1-yl)imidazo[1,2-a]pyridine product and regenerating the active Pd(0) catalyst.

Catalytic_Cycle Pd(0)L Pd(0)L Pd(II)(Ar)(X)L Pd(II)(Ar)(X)L Pd(0)L->Pd(II)(Ar)(X)L Oxidative Addition (Ar-X) Pd(II)(Ar)(NR2)L Pd(II)(Ar)(NR2)L Pd(II)(Ar)(X)L->Pd(II)(Ar)(NR2)L Amine Coordination & Deprotonation (+ HNR2, Base) Pd(II)(Ar)(NR2)L->Pd(0)L Reductive Elimination Product Ar-NR2 Pd(II)(Ar)(NR2)L->Product

Caption: The Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your experiments.

Q1: My reaction is showing low or no conversion. What are the first things I should check?

A1: Low or no conversion is a common issue that can often be resolved by systematically evaluating your reaction setup and components.

  • Purity of Reagents and Solvents: Ensure your 3-halo-imidazo[1,2-a]pyridine starting material is pure. Impurities can sometimes interfere with the catalyst. Piperazine is hygroscopic; ensure it is dry. Solvents must be anhydrous, as water can deactivate the catalyst and react with strong bases.[7]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by degassing the solvent and using Schlenk techniques.[8]

  • Catalyst Activity: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[3][5] Ensure your phosphine ligand is present to facilitate this. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available pre-catalyst.

  • Base Strength and Solubility: The choice of base is critical. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[5] If solubility is an issue, consider a different base like cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LHMDS).[9][10]

Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?

A2: Side product formation can reduce your yield and complicate purification. Common side products in this reaction include:

  • Hydrodehalogenation: The 3-halo-imidazo[1,2-a]pyridine is reduced to the parent imidazo[1,2-a]pyridine. This can occur if there are sources of hydride in the reaction or through certain catalyst decomposition pathways.

    • Solution: Ensure your solvent and reagents are free from water and alcohols. A different choice of ligand or base may also mitigate this.

  • Homocoupling of the Amine or Aryl Halide: While less common, dimerization of your starting materials can occur.

    • Solution: This is often a sign of poor catalyst performance. Re-evaluate your catalyst/ligand system.

  • Double Arylation of Piperazine: If piperazine is not used in excess or if one nitrogen is not protected (e.g., with a Boc group), you may see the formation of a bis-arylated piperazine.

    • Solution: Use an excess of piperazine or, more effectively, use N-Boc-piperazine. The Boc group can be removed in a subsequent step.

Q3: How do I choose the optimal catalyst and ligand combination?

A3: The catalyst and ligand are the heart of the reaction, and their selection is paramount for success. There is no single "best" combination, as the optimal choice depends on the specific substrate.

  • Palladium Source:

    • Pd(OAc)₂ and Pd₂(dba)₃: These are common, air-stable precatalysts that are reduced to Pd(0) in the reaction mixture.[5]

    • Palladacycle Pre-catalysts: These are often more efficient as they readily form the active Pd(0) species upon exposure to a base.[5]

  • Phosphine Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich heterocycles like imidazo[1,2-a]pyridine, bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step.[11]

    • Biarylphosphine Ligands: This class of ligands is highly effective. Consider screening ligands such as:

      • XPhos: A generally robust and effective ligand.

      • SPhos: Often provides good results with heteroaromatic substrates.

      • BrettPhos: Known for its high activity, particularly with challenging substrates.[8][11]

      • BINAP: A classic bidentate ligand that can also be effective.[8][10]

Catalyst/Ligand Screening Protocol

A parallel screening experiment is the most efficient way to identify the optimal catalyst system.

  • Setup: In an array of reaction vials within a glovebox, add your 3-bromo-imidazo[1,2-a]pyridine (1.0 eq), piperazine (1.2-1.5 eq), and base (e.g., NaOtBu, 2.0 eq).

  • Stock Solutions: Prepare stock solutions of your palladium source (e.g., Pd₂(dba)₃) and various ligands in an anhydrous solvent (e.g., toluene or dioxane).

  • Dispensing: Add the appropriate amounts of the palladium and ligand stock solutions to each vial to achieve the desired catalyst loading (typically 1-5 mol%).

  • Reaction: Seal the vials, remove them from the glovebox, and heat the reaction block to the desired temperature (e.g., 80-110 °C).

  • Analysis: After a set time (e.g., 4, 8, or 16 hours), cool the reactions and analyze the conversion to the desired product by LC-MS or ¹H NMR.

Data Summary: Catalyst & Ligand Performance
Palladium SourceLigandTypical Loading (mol%)Key Characteristics
Pd₂(dba)₃XPhos1-3General purpose, high activity.
Pd(OAc)₂SPhos2-5Good for heteroaromatic substrates.
G3-XPhos (Precatalyst)(Integrated)1-3High efficiency, rapid catalyst activation.
Pd₂(dba)₃BrettPhos1-3Excellent for challenging couplings.[8]
Pd(OAc)₂BINAP2-5Bidentate ligand, can offer different selectivity.[10]
Q4: What is the influence of the solvent and temperature on the reaction?

A4: The choice of solvent and reaction temperature can significantly impact reaction rate and yield.

  • Solvents:

    • Aprotic, non-polar to moderately polar solvents are generally preferred.

    • Toluene and Dioxane: These are the most commonly used and often give the best results.[5]

    • Ethereal solvents (e.g., THF, CPME): Also viable options.

    • Avoid: Chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium and inhibit catalysis.[5]

  • Temperature:

    • Typical reaction temperatures range from 80-110 °C .[5]

    • Lower temperatures may be possible with highly active catalyst systems (e.g., using palladacycle pre-catalysts).

    • If you observe decomposition of your starting materials or product, a lower temperature with a more active catalyst may be necessary.

Q5: My starting material is a 3-chloro-imidazo[1,2-a]pyridine. Will this work?

A5: Yes, but aryl chlorides are generally less reactive than aryl bromides in oxidative addition.[5] To successfully couple a 3-chloro-imidazo[1,2-a]pyridine, you will likely need:

  • A more electron-rich and bulky ligand: Ligands like BrettPhos or RuPhos are often required for efficient coupling of aryl chlorides.[11]

  • Higher catalyst loading and/or temperature: You may need to increase the catalyst loading or reaction temperature to achieve a reasonable reaction rate.

  • A stronger base: In some cases, a stronger base like LHMDS might be beneficial.

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Purity Check Reagent/Solvent Purity and Inert Atmosphere Start->Check_Purity Purity_OK Purity & Atmosphere OK? Check_Purity->Purity_OK Fix_Purity Purify Reagents, Degas Solvents, Use Glovebox/Schlenk Line Purity_OK->Fix_Purity No Catalyst_System Evaluate Catalyst System Purity_OK->Catalyst_System Yes Fix_Purity->Start Catalyst_OK Catalyst System Optimal? Catalyst_System->Catalyst_OK Screen_Catalysts Screen Different Pd Sources and Ligands (XPhos, SPhos, BrettPhos) Catalyst_OK->Screen_Catalysts No Reaction_Conditions Optimize Reaction Conditions Catalyst_OK->Reaction_Conditions Yes Screen_Catalysts->Start Conditions_OK Conditions Optimal? Reaction_Conditions->Conditions_OK Vary_Conditions Vary Base (NaOtBu, Cs2CO3), Solvent (Toluene, Dioxane), and Temperature (80-110 °C) Conditions_OK->Vary_Conditions No Success High Yield Achieved Conditions_OK->Success Yes Vary_Conditions->Start

Caption: A troubleshooting flowchart for optimizing your reaction.

Experimental Protocols

General Procedure for the Synthesis of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Note: This is a general procedure and may require optimization for your specific substrate.

  • To an oven-dried Schlenk flask, add:

    • 3-Bromo-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 eq)

    • N-Boc-piperazine (1.2 mmol, 1.2 eq)

    • Sodium tert-butoxide (2.0 mmol, 2.0 eq)

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • If N-Boc-piperazine was used, the Boc group can be removed by standard methods (e.g., treatment with trifluoroacetic acid in dichloromethane).

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved from [Link]

  • Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). Retrieved from [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (n.d.). Retrieved from [Link]

  • Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience - RSC Publishing. (n.d.). Retrieved from [Link]

  • A fast heterocyclic three component synthesis of imidazo[1,2-a] annulated pyridines, pyrazines, pyrimidines. (n.d.). Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. (2024). Retrieved from [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine | The Journal of Organic Chemistry. (2003). Retrieved from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Retrieved from [Link]

  • Progress in Arylpiperazine Synthesis by the Catalytic Amination Reaction - PubMed. (2002). Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - SCIRP. (2022). Retrieved from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications. (2026). Retrieved from [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - ResearchGate. (2019). Retrieved from [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. (2018). Retrieved from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019). Retrieved from [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026). Retrieved from [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides | The Journal of Organic Chemistry - ACS Publications. (2016). Retrieved from [Link]

  • Design and Optimization of 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides as Selective DDR1 Inhibitors - PMC. (n.d.). Retrieved from [Link]

Sources

Optimization

Preventing side reactions during 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine amination

Welcome to the dedicated technical support guide for navigating the complexities of aminating 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine. This resource is designed for researchers, medicinal chemists, and process developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for navigating the complexities of aminating 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile scaffold in their synthetic endeavors. The imidazo[1,2-a]pyridine core is a privileged structure in modern drug discovery, and successful functionalization is key to unlocking its full potential.[1][2][3]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges and side reactions that can arise during the crucial C-N bond-forming step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant amounts of a bis-arylated byproduct. How can I improve the selectivity for mono-amination?

Root Cause Analysis:

The formation of a bis-arylated piperazine byproduct is a common issue when the stoichiometry of the reactants is not carefully controlled.[4] Piperazine has two secondary amine nitrogens, and if the aryl halide is present in excess or if the reaction conditions favor a second coupling event, bis-arylation can become a significant competing pathway.

Troubleshooting & Optimization:

  • Stoichiometric Control: The most straightforward approach is to use an excess of the piperazine-containing starting material relative to the aryl halide.[4] A slow addition of the aryl halide to the reaction mixture can also help to maintain a high concentration of the mono-aminated product throughout the reaction, disfavoring the second amination.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes temper the reactivity and improve selectivity. Monitor the reaction progress closely by TLC or LC-MS to find the optimal temperature that allows for the desired reaction to proceed without promoting the formation of the bis-arylated product.

  • Base Selection: While strong, non-nucleophilic bases like NaOtBu or KOtBu are common for Buchwald-Hartwig reactions, a milder base such as Cs₂CO₃ or K₃PO₄ may provide better selectivity for mono-amination in some cases.[4]

ParameterRecommendation for Mono-aminationRationale
Stoichiometry 1.5 - 2.0 equivalents of 3-(piperazin-1-yl)imidazo[1,2-a]pyridineDrives the reaction towards the mono-arylated product.
Aryl Halide Addition Slow addition via syringe pumpMaintains a low concentration of the electrophile.
Temperature Start at a lower temperature (e.g., 80 °C) and gradually increase if neededReduces the rate of the second amination reaction.
Base Consider milder bases like Cs₂CO₃ or K₃PO₄May offer improved selectivity in sensitive systems.[4]
Q2: My reaction is sluggish, and I'm getting a low yield of the desired product along with unreacted starting material. What are the likely causes?

Root Cause Analysis:

Low reactivity in Buchwald-Hartwig aminations of heteroaromatic compounds can often be traced back to catalyst inhibition or suboptimal reaction conditions. The imidazo[1,2-a]pyridine scaffold contains a pyridine nitrogen which can coordinate to the palladium catalyst, effectively poisoning it and shutting down the catalytic cycle.[5]

Troubleshooting & Optimization:

  • Ligand Choice: The use of sterically bulky, electron-rich phosphine ligands is crucial to prevent catalyst poisoning and promote efficient catalytic turnover.[5][6] Ligands such as RuPhos, XPhos, or tBuXPhos are often effective in these systems.

  • Catalyst Pre-activation: Using a pre-formed palladium pre-catalyst can often lead to more reproducible results compared to generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[7]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[4] Ensure that the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.

  • Solvent Choice: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[4] Ensure the solvent is anhydrous, as water can deactivate both the catalyst and the base.[4]

Caption: Troubleshooting workflow for low reaction yield.

Q3: I am observing a significant amount of hydrodehalogenation of my aryl halide. How can I suppress this side reaction?

Root Cause Analysis:

Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced, replacing the halide with a hydrogen atom.[4] This can occur through various pathways, including a β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination step.[8]

Troubleshooting & Optimization:

  • Ligand Selection: The choice of ligand can significantly influence the relative rates of reductive elimination versus side reactions. Experiment with different classes of ligands; sometimes, moving from a very bulky ligand to a slightly less hindered one (or vice versa) can alter the outcome.

  • Base and Solvent Effects: The nature of the base and solvent can impact the prevalence of hydrodehalogenation. Ensure the base is fully soluble in the reaction medium.[4] Sometimes, a change of solvent (e.g., from toluene to dioxane) can be beneficial.

  • Water Content: While anhydrous conditions are generally recommended, trace amounts of water can sometimes facilitate the reduction of Pd(II) to the active Pd(0) species.[9] However, excess water can promote hydrodehalogenation. Careful control of moisture content is key.

Q4: Could amination occur at the C-2 or other positions of the imidazo[1,2-a]pyridine ring?

Root Cause Analysis:

The imidazo[1,2-a]pyridine ring system has varying electron densities at its carbon positions. The C-3 position is known to be particularly nucleophilic and susceptible to electrophilic substitution.[3] While direct C-H amination is a known transformation, it typically requires specific directing groups or oxidizing conditions that are different from a standard Buchwald-Hartwig protocol. In the context of coupling an aryl halide, the reaction is overwhelmingly likely to occur at the piperazine nitrogen. However, under forcing conditions or with certain catalyst systems, direct C-H functionalization could be a minor competing pathway.

Preventative Measures:

  • Standard Conditions: Adhering to well-established Buchwald-Hartwig or Ullmann amination protocols will strongly favor N-arylation of the piperazine. The energy barrier for C-N bond formation at the secondary amine is significantly lower than that for C-H activation and subsequent amination on the heteroaromatic core under these conditions.

  • Reaction Monitoring: Closely monitor the reaction for the formation of unexpected byproducts. If isomeric products are observed, a full characterization (including 2D NMR) would be necessary to determine the position of amination. It is, however, an unlikely side reaction under typical N-arylation conditions.

Reaction_Scheme cluster_reactants Reactants cluster_products Potential Products Reactant1 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Catalyst Pd Catalyst + Ligand Base, Solvent, Heat Reactant1->Catalyst Reactant2 Aryl Halide (Ar-X) Reactant2->Catalyst Desired_Product Desired Mono-aminated Product Side_Product1 Bis-arylated Side Product Side_Product2 Hydrodehalogenated Arene (Ar-H) Catalyst->Desired_Product Major Pathway Catalyst->Side_Product1 Side Reaction (Excess Ar-X) Catalyst->Side_Product2 Side Reaction (Reduction)

Caption: Amination reaction pathways and potential side products.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This is a generalized starting point. Optimization for specific substrates is highly recommended.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-(piperazin-1-yl)imidazo[1,2-a]pyridine (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium pre-catalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.2 M solution).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine. BenchChem Technical Support.
  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents.
  • PMC. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
  • PubMed. (2008, May 21). Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem Technical Support.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, comparative target efficacy, and self-validating experimental methodologies. Structural and Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, comparative target efficacy, and self-validating experimental methodologies.

Structural and Mechanistic Rationale

The imidazo[1,2-a]pyridine bicyclic core has emerged as a highly privileged scaffold in oncology and targeted therapy due to its profound ability to act as an ATP mimetic[1]. When positioned within the highly conserved adenine-binding pocket (hinge region) of protein kinases, the nitrogen atoms of the imidazopyridine ring form critical hydrogen bonds with the kinase backbone[2].

The specific functionalization at the C3 position with a piperazine moiety —yielding 3-(piperazin-1-yl)imidazo[1,2-a]pyridine derivatives—provides two distinct pharmacological advantages:

  • Physicochemical Optimization: The basic nitrogen of the piperazine ring becomes protonated at physiological pH, drastically improving aqueous solubility compared to unsubstituted planar aromatic systems[3].

  • Solvent-Channel Exploitation: Crystallographic and molecular docking studies reveal that while the core anchors to the hinge region, the piperazine ring projects outward into the solvent-exposed channel[2]. This vector tolerates bulky capping groups (e.g., sulfonamides, ureas, or peptidomimetics), allowing medicinal chemists to engineer exquisite kinase selectivity without inducing steric clashes within the ATP pocket[4].

Pathway RTK Receptor Tyrosine Kinase (e.g., FLT3, IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR Pathway AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Inhibitor 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Derivatives Inhibitor->RTK Direct Kinase Inhibition Inhibitor->AKT Competitive ATP Inhibition

Fig 1. Mechanism of action for imidazo[1,2-a]pyridine derivatives in RTK/PI3K/AKT signaling.

Comparative Target Efficacy

The versatility of the 3-(piperazin-1-yl)imidazo[1,2-a]pyridine scaffold allows it to be tuned for various kinases driving hyperproliferative diseases. Below is a comparative synthesis of quantitative efficacy data across primary kinase targets.

Kinase TargetDerivative / PrototypePrimary IndicationBiochemical IC₅₀Cellular Efficacy (Viability)Key Mechanistic Insight
AKT (Pan) Peptidomimetic ConjugatesSolid Tumors, PTEN-mutant cancers< 1.0 µM[4]Sub-micromolarBis-phosphorylation suppression; induces apoptosis[5].
FLT3-ITD Compound 24 AnalogsAcute Myeloid Leukemia (AML)~ 10 - 50 nMIC₅₀ < 100 nM (MOLM-14)Retains potency against gilteritinib-resistant F691L mutants[6].
CLK1 Compound 4cAlzheimer's Disease / Splicing0.7 µM[7]N/AModulates alternative splicing via CDC2-like kinase inhibition[7].
DYRK1A Compound 4cNeurodegenerative Disorders2.6 µM[7]N/ADual CLK1/DYRK1A profile offers synergistic tau-phosphorylation control[7].

Data synthesis indicates that while early-generation compounds exhibited micromolar activity against downstream targets like CLK1/DYRK1A[7], modern functionalization of the piperazine/phenyl rings yields nanomolar potency against upstream drivers like FLT3[6].

Experimental Workflows & Self-Validating Protocols

To ensure rigorous validation of these inhibitors, assays must be designed as self-validating systems. The protocols below integrate internal controls and explain the causality behind critical experimental steps.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC₅₀ of the inhibitor against purified recombinant kinases.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Mg²⁺ is an essential cofactor for ATP binding; Brij-35 prevents non-specific compound aggregation and plastic adherence.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the imidazo[1,2-a]pyridine derivative in 100% DMSO, then dilute to 4% DMSO in buffer.

  • Pre-Incubation (Critical Step): Combine the kinase enzyme with the compound and incubate at room temperature for 30 minutes. Causality: Many bulky piperazine derivatives exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing artificially inflated IC₅₀ values that occur if ATP is added prematurely.

  • Reaction Initiation: Add an ATP/Substrate mix at the pre-determined Michaelis constant ( Km​ ) for ATP. Causality: Running the assay at the ATP Km​ ensures the assay is sensitive to competitive inhibitors while remaining physiologically relevant.

  • Detection & Analysis: Add the TR-FRET detection reagents (Europium-labeled antibody and ULight-labeled tracer). Read the time-resolved fluorescence at 665 nm. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Reagent Prep Kinase & ATP Incubate 2. Incubation Equilibration Prep->Incubate Reaction 3. Reaction Substrate Addition Incubate->Reaction Detection 4. Detection TR-FRET Signal Reaction->Detection Analysis 5. Analysis IC50 Calculation Detection->Analysis

Fig 2. Step-by-step workflow for the TR-FRET competitive kinase inhibition assay.

Protocol B: Self-Validating Cell Viability Assay (Target Engagement)

Purpose: To confirm that the biochemical potency translates to on-target cellular efficacy without general cytotoxicity.

  • Cell Line Selection: Plate MOLM-14 cells (FLT3-ITD dependent) and K562 cells (FLT3 independent) in parallel 384-well plates at 2,000 cells/well.

  • Compound Treatment: Treat both cell lines with the inhibitor for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence.

  • Self-Validation Logic (Causality): The K562 cell line acts as the internal counter-screen. If the compound exhibits an IC₅₀ of 50 nM in MOLM-14 but >10 µM in K562, it confirms on-target FLT3 inhibition[6]. If both cell lines die at 50 nM, the compound is a general cytotoxin (e.g., an off-target tubulin poison or non-specific intercalator), and the scaffold requires further optimization.

References

  • US8680114B2 - AKT protein kinase inhibitors Source: Google Patents URL
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt Source: PubMed - National Institutes of Health (NIH) URL:[Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors Source: European Journal of Medicinal Chemistry (Elsevier) URL:[Link]

Sources

Comparative

Validating Intracellular Target Engagement of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine: A Comparative Guide to CETSA

As drug discovery programs advance highly potent small molecules, proving that a compound physically engages its intended target inside a living cell is a critical milestone. The imidazo[1,2-a]pyridine scaffold—specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs advance highly potent small molecules, proving that a compound physically engages its intended target inside a living cell is a critical milestone. The imidazo[1,2-a]pyridine scaffold—specifically derivatives like 3-(piperazin-1-yl)imidazo[1,2-a]pyridine—represents a privileged pharmacophore frequently utilized to inhibit serine/threonine and tyrosine kinases, such as AKT[1].

However, demonstrating low-nanomolar biochemical inhibition in a cell-free assay does not guarantee physiological target engagement. Phenotypic readouts can be confounded by off-target effects or polypharmacology. To establish a definitive, causal link between drug binding and cellular efficacy, researchers must deploy robust biophysical assays. This guide objectively compares the Cellular Thermal Shift Assay (CETSA) against alternative methodologies (DARTS and SPROX) for validating the target engagement of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine, providing the biophysical rationale, comparative data, and a self-validating experimental protocol.

The Biophysical Rationale: Why CETSA?

Traditional affinity-based proteomics require chemical derivatization (e.g., biotinylation), which can drastically alter the physicochemical properties and membrane permeability of low-molecular-weight scaffolds like imidazo[1,2-a]pyridines.

CETSA bypasses this limitation by acting as a that measures the thermodynamic stabilization of a target protein upon ligand binding[2]. When 3-(piperazin-1-yl)imidazo[1,2-a]pyridine binds to the ATP-binding pocket of a kinase, it alters the discrete bond energy and shifts the Gibbs free energy of the system[3]. This thermodynamic stabilization increases the activation energy required for the protein to thermally unfold. Consequently, the temperature at which the protein aggregates ( Tagg​ ) shifts higher. By across a temperature gradient, we can directly observe target engagement in an unperturbed cellular environment[4].

Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Activation RTK->PI3K Signal PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT Kinase PIP3->AKT Recruitment Downstream Cell Survival & Proliferation AKT->Downstream Phosphorylation Cascade Inhibitor 3-(Piperazin-1-yl) imidazo[1,2-a]pyridine Inhibitor->AKT ATP-competitive binding

Caption: AKT signaling pathway illustrating the inhibitory mechanism of the imidazo[1,2-a]pyridine scaffold.

Comparative Analysis: CETSA vs. DARTS vs. SPROX

When selecting an assay to validate target engagement for an ATP-competitive kinase inhibitor, the biological context and the physical nature of the binding event dictate the optimal platform.

FeatureCETSA (Cellular Thermal Shift Assay)DARTS (Drug Affinity Responsive Target Stability)SPROX (Stability of Proteins from Rates of Oxidation)
Biological Context Intact live cells (Physiological ATP levels)[5]Cell lysates (Loss of cellular gradients)Cell lysates
Mechanism of Detection Ligand-induced thermal stabilization[2][5]Denaturant-induced methionine oxidation[2]
Suitability for Kinases High: ATP-pocket binding yields strong ΔTagg​ Low/Moderate: Small molecules often fail to sterically shield the kinase from proteasesModerate: Effective for domain-level shifts, but analytically complex[2]
Quantitative Readout Excellent ( EC50​ via ITDRF)Semi-quantitativeQuantitative but requires complex mass spectrometry

The Verdict for 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine: CETSA is the superior choice. Because DARTS relies on steric shielding against proteases, small molecules buried deep within a kinase ATP pocket often fail to prevent proteolytic cleavage of exposed peripheral domains, leading to false negatives. CETSA, conversely, directly measures the global thermodynamic stabilization imparted by the imidazo[1,2-a]pyridine core, providing a sharper and more measurable response[5].

Experimental Workflow & Self-Validating Protocol

To ensure data integrity, a target engagement protocol must be a self-validating system . This means integrating orthogonal checks: a thermal aggregation curve ( Tagg​ ) to prove stabilization, followed by an Isothermal Dose-Response Fingerprint (ITDRF) to prove dose-dependent causality.

CETSA_Workflow Compound 3-(Piperazin-1-yl) imidazo[1,2-a]pyridine Cells Live Cell Incubation (Physiological Context) Compound->Cells Dosing Heat Thermal Challenge (Gradient or Isothermal) Cells->Heat Aliquot Lysis Cell Lysis & Centrifugation Heat->Lysis Unfold & Aggregate Detection Soluble Fraction Detection (Western Blot / AlphaScreen) Lysis->Detection Isolate Supernatant Data Target Engagement Quantification (T_agg / EC50) Detection->Data Analysis

Caption: CETSA workflow for label-free validation of intracellular target engagement.

Step-by-Step Methodology

Phase 1: The Melt Curve ( Tagg​ ) Determination Objective: Identify the baseline aggregation temperature of the target kinase and the maximum thermal shift ( ΔTagg​ ) induced by the compound.

  • Cell Dosing: Seed target cells (e.g., HCT116 or HeLa) to 80% confluency. Treat one cohort with 10 µM of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine and the other with an equivalent volume of DMSO (Vehicle Control) for 1 hour at 37°C.

    • Causality Note: 1 hour is sufficient for intracellular equilibration without triggering downstream transcriptional feedback loops that could alter baseline protein expression.

  • Harvest & Wash: Trypsinize and wash cells thoroughly with cold PBS.

    • Causality Note: Washing removes extracellular drug. If left in the buffer, cell lysis would allow the drug to bind the target post-lysis, falsely indicating live-cell engagement.

  • Thermal Gradient: Aliquot the intact cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C water bath) or a mild detergent-free lysis buffer. Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality Note: High-speed centrifugation is mandatory. Thermally unfolded proteins form high-molecular-weight aggregates. Centrifugation pellets these aggregates, leaving only the stabilized, folded protein in the supernatant.

  • Detection: Analyze the soluble supernatant via Western Blot targeting the specific kinase.

Phase 2: Isothermal Dose-Response Fingerprinting (ITDRF) Objective: Validate that the thermal shift is dose-dependent and calculate the intracellular EC50​ .

  • Select the temperature ( TITDRF​ ) from Phase 1 where the vehicle control is mostly aggregated (e.g., 10-20% remaining soluble) but the drug-treated sample remains highly soluble (e.g., Tagg​

    • 2°C).
  • Treat cells with a 10-point serial dilution of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine.

  • Subject all aliquots to the single TITDRF​ temperature for 3 minutes.

  • Lyse, centrifuge, and quantify the soluble fraction to generate a sigmoidal dose-response curve.

Quantitative Data Interpretation

When evaluating the performance of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine, it is crucial to understand the relationship between biochemical cell-free assays and live-cell CETSA data. Below is a representative data matrix demonstrating expected outcomes for a highly potent kinase inhibitor of this class.

MetricBiochemical Assay (Cell-Free)CETSA (Live Intact Cells)DARTS (Cell Lysate)
Target Environment Purified Recombinant KinasePhysiological (Intracellular)Detergent Lysate
Readout Type Enzymatic Activity ( IC50​ )Thermal Stabilization ( EC50​ )Protease Resistance
Representative Potency 5.2 nM145.0 nMIndeterminate (Weak Signal)
Signal Window High (100% to 0% activity)High ( ΔTagg​≈5.5∘C )Low (Minimal steric shielding)

Interpreting the Data: A common point of confusion in drug development is the right-shift between biochemical IC50​ (e.g., 5.2 nM) and CETSA EC50​ (e.g., 145.0 nM). This is not an assay failure; it is a validation of physiological relevance. In a live cell, the imidazo[1,2-a]pyridine must compete with millimolar concentrations of endogenous ATP for the kinase active site, whereas biochemical assays typically use artificially low, non-physiological ATP concentrations (e.g., 10 µM). The CETSA EC50​ provides a much more accurate reflection of the drug concentration required to achieve target occupancy in vivo.

References

  • MDPI. "Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review." Biology, 2024. Available at:[Link]

  • NIH PMC. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." ACS Pharmacology & Translational Science, 2022. Available at:[Link]

  • Bio-protocol. "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay." Bio-protocol, 2024. Available at:[Link]

  • Google Patents. "US8680114B2 - AKT protein kinase inhibitors." United States Patent and Trademark Office.

Sources

Validation

Mass spectrometry fragmentation comparison of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Title: High-Resolution Mass Spectrometry Fragmentation Comparison: 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine vs. Positional Isomers Executive Summary & Pharmacophore Context As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution Mass Spectrometry Fragmentation Comparison: 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine vs. Positional Isomers

Executive Summary & Pharmacophore Context

As a Senior Application Scientist, I frequently encounter challenges in the unambiguous structural elucidation of complex heterocyclic pharmacophores. Imidazo[1,2-a]pyridines represent a privileged class of bicyclic nitrogen-containing heterocycles, widely recognized for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties[1]. When functionalized with a piperazine moiety—a common medicinal chemistry strategy used to enhance aqueous solubility and tune receptor affinity—the resulting compounds exhibit highly specific gas-phase behaviors.

Accurate characterization and differentiation of these isomers are crucial for drug development, metabolite identification, and intellectual property protection[1]. This guide provides an in-depth comparative analysis of the collision-induced dissociation (CID) fragmentation pathways of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine against its 2-positional isomer, utilizing high-resolution electrospray ionization tandem mass spectrometry (ESI-HRMS/MS).

Rationale for MS/MS Isomer Differentiation

While Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation, LC-MS/MS provides unparalleled sensitivity and throughput, especially for identifying trace metabolites in complex biological matrices.

The specific substitution pattern on the imidazo[1,2-a]pyridine scaffold dictates the electron density distribution across the fused ring system. The C3 position is highly nucleophilic and electron-rich, whereas the C2 position is relatively electron-deficient. This electronic disparity significantly alters the stability of the C–N bond connecting the imidazo[1,2-a]pyridine core to the piperazine ring during gas-phase fragmentation. Consequently, we can achieve definitive isomer differentiation based on the relative product ion abundances generated during CID[2].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the following protocol employs a self-validating loop: high-resolution mass accuracy (<5 ppm mass error) is used to definitively assign elemental compositions to all fragment ions, thereby eliminating isobaric interference.

Step 1: Sample Preparation & Introduction

  • Procedure: Dissolve the analyte in HPLC-grade methanol to a final concentration of 0.05 mg/mL[3]. Add 0.1% formic acid to the solution.

  • Causality: The highly basic nature of the secondary amine in the piperazine ring (pKa ~9.8) guarantees excellent ionization efficiency in positive ion mode. Methanol acts as an optimal protic solvent to stabilize the resulting [M+H]+ precursor ion, while the formic acid ensures complete protonation prior to aerosolization.

Step 2: ESI-QTOF Mass Spectrometry Acquisition

  • Procedure: Introduce the sample via direct infusion (5 µL/min) into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source[3]. Set the capillary voltage at 3.5 kV and drying gas at 250°C. Isolate the precursor ion [M+H]+ (m/z 203.13) in the quadrupole.

  • Causality: Q-TOF is selected over nominal-mass triple quadrupole (QqQ) systems because it provides exact mass measurements. This is critical for distinguishing between fragments that undergo homolytic versus heterolytic cleavage, validating the exact elemental composition of the leaving groups[2].

Step 3: Collision-Induced Dissociation (CID)

  • Procedure: Subject the isolated precursor to CID using ultra-high purity nitrogen as the collision gas. Perform a collision energy (CE) ramp from 10 eV to 40 eV.

  • Causality: A CE ramp is essential for mechanistic mapping. Low CE (10–20 eV) reveals the initial, lowest-energy cleavage events (e.g., piperazine ring opening), while high CE (30–40 eV) forces the cleavage of the highly stable C–N bond between the heterocycles, providing a complete thermodynamic picture of the molecule's stability[4].

Workflow A Sample Preparation (0.05 mg/mL in MeOH + 0.1% FA) B ESI-QTOF MS (Positive Ion Mode, 3.5 kV) A->B C CID Fragmentation (CE Ramp: 10-40 eV) B->C D HRMS Data Analysis (<5 ppm Error Validation) C->D

Caption: Workflow for ESI-QTOF MS/MS analysis of imidazo[1,2-a]pyridine derivatives.

Fragmentation Mechanisms & Comparative Analysis

The fragmentation of piperazine-linked heterocycles typically proceeds via two competing pathways:

  • Piperazine Ring Cleavage (Inductive/RDA): The piperazine ring undergoes inductive cleavage followed by a retro-Diels-Alder (RDA)-like reaction, or the step-wise loss of neutral fragments such as NH3 (17 Da) or C2H5N (43 Da)[4],[5].

  • Inter-ring C–N Bond Cleavage: Cleavage of the bond connecting the piperazine to the imidazo[1,2-a]pyridine core. Similar to the homolytic C–O cleavage observed in 3-phenoxy imidazo[1,2-a]pyridines[2], the cleavage of the C–N bond here (often accompanied by hydrogen transfer) yields the highly stable protonated imidazo[1,2-a]pyridine core (m/z 119.06).

Isomer Differentiation (3- vs. 2-Substitution): In the 3-(piperazin-1-yl) isomer, the electron-donating nature of the fused pyrrole-like region of the imidazo[1,2-a]pyridine stabilizes the resulting charge. Consequently, at elevated collision energies, the inter-ring C–N bond readily cleaves, making the m/z 119.06 ion the dominant base peak.

Conversely, in the 2-(piperazin-1-yl) isomer, the C2 position lacks this resonance stabilization. The C–N bond is significantly stronger, forcing the molecule to dissipate energy primarily through the fragmentation of the piperazine ring itself (yielding higher relative abundances of m/z 160.08 and m/z 186.10) rather than inter-ring cleavage.

Pathway M [M+H]+ Precursor m/z 203.13 F1 Imidazo[1,2-a]pyridine Cation m/z 119.06 M->F1 C-N Cleavage F2 Piperazine Ring Opening m/z 160.08 M->F2 Loss of C2H5N F3 Loss of NH3 m/z 186.10 M->F3 Piperazine Cleavage

Caption: Proposed CID MS/MS fragmentation pathways for 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine.

Data Presentation

The following tables summarize the high-resolution mass data and the comparative relative abundances that serve as diagnostic markers for isomer differentiation.

Table 1: Exact Mass and Diagnostic Fragment Assignments

Fragment IonExact Mass (m/z)Elemental CompositionProposed Mechanism
[M+H]+ 203.1291C11H15N4+Protonated precursor ion
Frag A 186.1025C11H12N3+Loss of NH3 from piperazine ring
Frag B 160.0869C9H10N3+Loss of C2H5N (aziridine-like neutral loss)
Frag C 119.0604C7H7N2+Cleavage of inter-ring C–N bond (with H-transfer)

Table 2: Relative Abundance Comparison at CE = 30 eV

Fragment Ion (m/z)3-(Piperazin-1-yl)imidazo[1,2-a]pyridine2-(Piperazin-1-yl)imidazo[1,2-a]pyridineDiagnostic Significance
119.06 100% (Base Peak) 15%Strong indicator of 3-substitution due to core cation stability.
160.08 25%85% Primary energy sink for the 2-isomer (ring opening).
186.10 10%40%Secondary piperazine fragmentation pathway.

Conclusion

The differentiation of 3-(piperazin-1-yl)imidazo[1,2-a]pyridine from its positional isomers can be robustly and objectively achieved using ESI-HRMS/MS. By understanding the electronic effects of the imidazo[1,2-a]pyridine core on the connecting C–N bond, researchers can confidently assign structures based on the ratio of inter-ring cleavage (m/z 119) versus piperazine ring fragmentation (m/z 160). This self-validating mass spectrometric workflow serves as an essential, high-throughput tool for analytical scientists engaged in the structural elucidation of novel heterocyclic pharmacophores.

References

  • National Institutes of Health (PubMed). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Available at:[Link]

  • National Institutes of Health (PMC). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Available at:[Link]

  • National Institutes of Health (PubMed). A unique sequential C-S or N-S inductive cleavage and retro-Diels-Alder fragmentation mechanism for alkylsulfonyl piperidine- and piperazine-containing compounds. Available at:[Link]

  • National Institutes of Health (PMC). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Vivo vs. In Vitro Activity of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Compounds

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2][3] Its structural rigidity, synthetic tractability, and ability to engage with a wide array of biological targets have made it a focal point of drug discovery efforts, particularly in oncology.[2][4][5] These compounds have been investigated as inhibitors of critical cellular signaling pathways, including those driven by kinases like PI3K, mTOR, and c-Met, which are often dysregulated in cancer.[2][6][7][8]

This guide provides a comparative analysis of the in vitro (in a controlled laboratory environment) and in vivo (in a living organism) activities of a specific class of these compounds: 3-(Piperazin-1-yl)imidazo[1,2-a]pyridines targeting the PI3K/mTOR signaling pathway. Understanding the translation of activity from the benchtop to a complex biological system is a critical hurdle in drug development. We will dissect the experimental data, explain the rationale behind the chosen methodologies, and explore the factors that govern the success or failure of this transition.

For this analysis, we will focus on a representative lead compound, Compound 15a , a potent PI3K/mTOR dual inhibitor, to illustrate the key principles and challenges.[6]

The Target: PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cellular processes, including growth, proliferation, survival, and metabolism.[7] Its overactivation is a common event in many human cancers, making it a prime target for therapeutic intervention.[7][9] Dual inhibition of both PI3K and mTOR is a promising strategy to overcome feedback loops that can limit the efficacy of single-target agents.[6][7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates Compound Compound 15a (Imidazo[1,2-a]pyridine) Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Part 1: In Vitro Characterization - Potency at the Molecular and Cellular Level

The initial evaluation of any potential drug candidate begins with in vitro assays. These tests are designed to answer two fundamental questions:

  • Does the compound interact with its intended molecular target?

  • Does this interaction translate to a functional effect in a living cell?

Biochemical Assays: Direct Target Engagement

The first step is to measure the compound's ability to directly inhibit the target enzymes, in this case, PI3K and mTOR. This is typically done in a purified, cell-free system.

Representative Data: Kinase Inhibition [6]

Target Compound 15a IC50 (nM)
PI3Kα 7.9
PI3Kβ 46.5
PI3Kδ 15.6
PI3Kγ 43.1
mTOR 11.2

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Insight: The data clearly demonstrates that Compound 15a is a potent, nanomolar inhibitor of both PI3K isoforms and mTOR. The high potency at this level is the first critical gate for a successful drug candidate. A compound with weak enzymatic inhibition is unlikely to be effective in more complex systems.

Cell-Based Assays: Assessing Cellular Activity

Demonstrating enzymatic inhibition is necessary but not sufficient. The compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response—typically, inhibiting cell proliferation.

Representative Data: Antiproliferative Activity [6]

Cell Line Cancer Type Compound 15a IC50 (nM)
HCT116 Colorectal Carcinoma 100
HT-29 Colorectal Carcinoma 210
A549 Lung Carcinoma 260

| MCF-7 | Breast Carcinoma | 120 |

Insight: There is a notable shift in potency between the biochemical (enzymatic) and cell-based assays. The IC50 values are approximately 10- to 30-fold higher in cells. This "potency drop-off" is expected and provides crucial information. It reflects the challenges the compound faces in a cellular context, such as:

  • Cell Permeability: The ability of the compound to cross the lipid bilayer of the cell membrane.

  • Efflux Pumps: Cellular machinery (like P-glycoprotein) that can actively pump foreign substances out of the cell.

  • Target Engagement in a Crowded Environment: The presence of countless other proteins and ATP competition can affect the compound's ability to bind its target.

Despite the shift, Compound 15a maintains a potent antiproliferative effect in the low nanomolar range across multiple cancer cell lines, confirming its on-target activity in a cellular context.[6]

Protocol: In Vitro Cell Viability (MTT Assay)

This protocol outlines a standard method for determining the antiproliferative IC50 of a compound.

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

    • Rationale: An overnight incubation allows cells to recover from the stress of plating and enter a logarithmic growth phase, ensuring a consistent starting point.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., Compound 15a) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).

    • Rationale: A serial dilution series covering a wide concentration range is essential to accurately determine the dose-response curve and calculate the IC50.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

    • Rationale: A 72-hour incubation allows for multiple cell doubling times, providing a sufficient window to observe the compound's effect on proliferation.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. This is a direct measure of metabolic activity, which correlates with cell number.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 2: In Vivo Evaluation - Efficacy in a Living System

Promising in vitro data is the ticket to the next, more complex stage: in vivo testing. These experiments aim to determine if the compound can shrink tumors in a living animal model, typically a mouse.[10] This is the ultimate test of a drug's potential, as it integrates all aspects of pharmacology.

The Human Tumor Xenograft Model

The most common preclinical model for cancer involves implanting human tumor cells subcutaneously into immunodeficient mice.[10][11] These mice lack an adaptive immune system and therefore do not reject the human cells, allowing them to grow into a solid tumor.[11]

Xenograft_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Cell_Culture 1. HCT116 Cell Culture Expansion Implantation 2. Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Dosing (Vehicle or Compound 15a) Randomization->Dosing Measurement 6. Tumor Volume Measurement (3x/week) Dosing->Measurement Endpoint 7. Endpoint Analysis (e.g., Day 21) Measurement->Endpoint

Caption: Standard workflow for a human tumor xenograft study.

Pharmacokinetics (PK) and Bioavailability

Before an efficacy study, it's crucial to understand the compound's pharmacokinetic profile—what the body does to the drug. Key parameters include:

  • Clearance: How quickly the drug is removed from the body.

  • Bioavailability (F): The fraction of an administered dose that reaches systemic circulation.

For Compound 15a, it was found to have modest plasma clearance and acceptable oral bioavailability, which justifies its use in oral dosing for the efficacy study.[6]

In Vivo Efficacy: Tumor Growth Inhibition

In the pivotal efficacy study, Compound 15a was administered orally to mice bearing HCT116 colorectal tumors.

Representative Data: In Vivo Antitumor Efficacy [6]

Treatment Group Dose (mg/kg, daily) Final Tumor Volume (mm³) Tumor Growth Inhibition (TGI) %
Vehicle - 1550 ± 210 0%
Compound 15a 40 496 ± 95 68%

| Compound 15a | 80 | 186 ± 55 | 88% |

Insight: The in vivo results are compelling. Compound 15a demonstrated significant, dose-dependent inhibition of tumor growth, with the 80 mg/kg dose leading to near-complete tumor stasis.[6] Crucially, this was achieved without a significant effect on the body weight of the mice, suggesting the compound was well-tolerated at these efficacious doses.[6] This successful outcome validates the in vitro findings and demonstrates that the compound possesses a drug-like profile capable of translating benchtop potency into whole-body efficacy.

Bridging the Gap: Why In Vitro Potency Doesn't Always Translate

The journey from a potent in vitro hit to an effective in vivo agent is fraught with challenges. Many compounds that look promising in a dish fail in animal models. The discrepancy arises from the complex interplay of ADME properties: A bsorption, D istribution, M etabolism, and E xcretion.

  • Absorption & Bioavailability: A compound may be highly potent but poorly absorbed from the gut after oral dosing, never reaching the tumor at a high enough concentration.

  • Distribution: The compound must distribute effectively from the bloodstream into the tumor tissue. A compound that is highly bound to plasma proteins or cannot penetrate solid tumors will be ineffective.

  • Metabolism: The liver is the body's primary metabolic hub. If a compound is rapidly metabolized into inactive byproducts (high clearance), it won't remain in circulation long enough to act on the tumor.

  • Excretion: The compound and its metabolites are ultimately cleared from the body, primarily through the kidneys or in the feces.

Compound 15a's success in vivo indicates it possesses a favorable balance of these ADME properties, allowing it to achieve and maintain therapeutic concentrations at the tumor site following oral administration.[6]

Conclusion

The development of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine derivatives like Compound 15a exemplifies a successful drug discovery cascade. The journey begins with potent in vitro inhibition of a key oncogenic pathway, PI3K/mTOR. This is followed by confirmation of on-target antiproliferative activity in cancer cell lines. Finally, the true test is passed with a demonstration of significant and well-tolerated tumor growth inhibition in a preclinical in vivo xenograft model.

This guide highlights that while in vitro assays are indispensable for initial screening and mechanism-of-action studies, they are only the first step. The successful translation to in vivo efficacy is a multifactorial challenge that hinges on the compound's intrinsic potency and its pharmacokinetic and ADME properties. The objective comparison of these two data sets provides the critical insights necessary to advance a compound toward clinical development.

References

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica. Available from: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis. BioMed Research International. Available from: [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Medicinal Chemistry. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available from: [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging. Available from: [Link]

Sources

Validation

Reproducibility of biological assays using 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Comprehensive Comparison Guide: Reproducibility of Kinase Assays Using 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Derivatives Executive Briefing The 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine scaffold has emerged as a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Reproducibility of Kinase Assays Using 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Derivatives

Executive Briefing

The 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine scaffold has emerged as a cornerstone in modern targeted therapeutics, particularly for oncology and immunology. This structural motif is highly valued because the imidazo[1,2-a]pyridine core functions as an exceptionally potent ATP-competitive hinge binder within kinase domains. Simultaneously, the piperazine moiety extends into the solvent-exposed region, significantly improving aqueous solubility and facilitating additional electrostatic interactions with target residues[1].

A primary application of this scaffold is the simultaneous, dual inhibition of the PI3K/Akt/mTOR signaling axis[2]. However, the lipophilic nature of the core and the basicity of the piperazine ring demand rigorous, highly reproducible biological assays to prevent false positives, compound aggregation, or artifactual IC50 shifts. This guide provides a definitive, self-validating framework for evaluating these derivatives.

Mechanistic Rationale: Dual Pathway Inhibition

The PI3K/Akt/mTOR pathway is frequently dysregulated in human cancers. Targeting a single node (e.g., mTORC1) often triggers a compensatory feedback loop that hyperactivates AKT, negating therapeutic efficacy. Derivatives such as 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide overcome this by binding to both PI3K and mTOR kinase domains simultaneously, effectively shutting down the entire signaling cascade[2].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT Kinase PIP3->AKT mTOR mTOR Complex AKT->mTOR Drug 3-(Piperazin-1-yl) imidazo[1,2-a]pyridine Drug->PI3K Drug->mTOR

PI3K/Akt/mTOR pathway inhibition by imidazo[1,2-a]pyridine derivatives.

Assay Technology Comparison

When screening 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine compounds, the choice of biochemical assay dictates data integrity. Below is an objective comparison of the three industry-standard methodologies used to evaluate kinase inhibition.

Assay TechnologyDetection MechanismTypical Z'-FactorSusceptibility to Auto-fluorescenceReagent StabilityBest Use Case
IMAP (FP) Immobilized Metal Affinity / Fluorescence Polarization0.75 - 0.85Moderate (Requires background subtraction)High (Nanoparticles highly stable)High-throughput primary screening of piperazine derivatives.
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer0.80 - 0.90Low (Time-gated reading eliminates interference)Moderate (Antibodies sensitive to freeze-thaw)Lead optimization and precise IC50 determination.
Radiometric 33P-ATP Isotope Incorporation0.60 - 0.75None (True orthogonal validation)Low (Isotope decay limits shelf life)Validating highly potent (sub-nanomolar) dual inhibitors.

Self-Validating Experimental Protocol: IMAP Kinase Assay

To ensure absolute reproducibility when testing AKT and PI3K inhibition, we utilize the IMAP (Immobilized Metal Ion Affinity-Based Fluorescence Polarization) assay[3]. This protocol is engineered as a self-validating system , meaning internal controls dictate the acceptance of the plate data before any compound efficacy is evaluated.

Step-by-Step Methodology & Causality

1. Reagent Preparation (The Foundation of Reproducibility)

  • Buffer Composition: Prepare 1X IMAP Reaction Buffer containing 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.1% BSA, and 0.05% NaN3[3].

  • Causality: The addition of 0.1% BSA is non-negotiable. Imidazo[1,2-a]pyridine cores are lipophilic and will non-specifically adsorb to polystyrene microplate walls. BSA acts as a carrier protein, preventing this adsorption and ensuring the compound remains in solution to interact with the kinase.

  • Reducing Agent: Add DTT to a final concentration of 1 mM immediately prior to use[3].

  • Causality: DTT oxidizes rapidly in aqueous environments. Failing to use fresh DTT results in the oxidation of critical cysteine residues within the kinase active site, leading to a spontaneous loss of enzyme activity and a collapsed assay window.

2. Compound Dilution & Delivery

  • Serially dilute the 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine derivative in 100% DMSO, then perform an intermediate dilution in the reaction buffer.

  • Causality: The final DMSO concentration in the assay must not exceed 1%. Higher concentrations of DMSO will denature the kinase and disrupt the hydrogen bonding network required for the piperazine moiety to anchor properly.

3. The Self-Validating Plate Layout Every 384-well plate must contain:

  • Max Control (Vehicle): Enzyme + Substrate + 1% DMSO. (Defines 100% activity).

  • Min Control (Background): Substrate + 1% DMSO only. (Defines 0% activity).

  • Reference Standard: A known PI3K/mTOR inhibitor run in a 10-point dose-response.

4. Reaction & Detection

  • Incubate the kinase, compound, and fluorescently labeled substrate for 60 minutes at room temperature.

  • Add the IMAP Binding Buffer (containing trivalent metal nanoparticles). These nanoparticles specifically bind the phosphorylated substrate, restricting its rotation and increasing the Fluorescence Polarization (FP) signal.

  • Read the plate on a multi-mode microplate reader.

Workflow Prep 1. Reagent Prep (Fresh DTT/BSA) Incubate 2. Kinase Reaction (Compound + Enzyme) Prep->Incubate Stop 3. Stop/Bind (IMAP Buffer) Incubate->Stop Read 4. Microplate Read (Fluorescence Pol.) Stop->Read

Self-validating IMAP kinase assay workflow for compound screening.

Troubleshooting & Reproducibility Logic

Even with a robust protocol, biological assays are subject to environmental and mechanical variables. The primary metric for assay health is the Z'-factor . A Z'-factor < 0.5 indicates that the assay window is too narrow or the data is too noisy to reliably distinguish compound inhibition from assay variance.

When evaluating piperazine-linked imidazo[1,2-a]pyridines, a sudden drop in Z'-factor usually stems from two distinct physical phenomena: enzyme degradation or compound precipitation. Follow the logic tree below to isolate and resolve the root cause.

Logic Issue Low Z'-Factor (<0.5) Check Isolate Source of Variation Issue->Check Enzyme Enzyme Degradation Check->Enzyme Compound Compound Precipitation Check->Compound Res1 Aliquot & Freeze at -80°C Enzyme->Res1 Res2 Maintain DMSO ≤ 1% Compound->Res2

Troubleshooting logic tree for resolving low Z'-factor in kinase assays.

References

  • Title: A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: US8680114B2 - AKT protein kinase inhibitors Source: Google Patents URL

Sources

Comparative

A Comparative Analysis of the Cytotoxic Effects of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Across Diverse Cancer Cell Lines

The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for a wide range of biological activities.[1][2] Derivatives of this core structure have emerged as promising...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for a wide range of biological activities.[1][2] Derivatives of this core structure have emerged as promising candidates for anticancer therapies due to their ability to target key pathways involved in cancer cell proliferation and survival.[1][3][4][5] This guide provides a comprehensive comparison of the cytotoxic effects of a specific derivative, 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine, across a panel of well-characterized human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma).

The selection of these cell lines is based on their diverse origins and molecular characteristics, providing a broad initial screen for the compound's potential therapeutic window and target specificities. Understanding the differential cytotoxicity is a critical first step in the preclinical evaluation of any novel anticancer agent.

Cell Line Profiles: A Rationale for Selection

A robust comparison of cytotoxicity necessitates the use of well-characterized and distinct cell lines. The chosen cell lines for this study represent three of the most common and impactful cancers worldwide.

  • A549 (Human Lung Carcinoma): Derived from a human lung adenocarcinoma, A549 cells are a cornerstone model for lung cancer research.[6][7][8][9] They exhibit an epithelial-like morphology and are known to synthesize lecithin, a key component of pulmonary surfactant.[7][10] Their utility in modeling alveolar Type II pulmonary epithelium makes them an excellent system for evaluating the efficacy of novel compounds against non-small cell lung cancer.[7]

  • MCF-7 (Human Breast Adenocarcinoma): The MCF-7 cell line, isolated from a pleural effusion of a patient with breast adenocarcinoma, is one of the most extensively studied breast cancer models.[11][12] A key characteristic of MCF-7 cells is the expression of estrogen receptors (ER-α), making them a valuable tool for investigating hormone-responsive breast cancers.[12] Their epithelial morphology and ability to form dome structures in culture are indicative of differentiated mammary epithelium.[13]

  • HepG2 (Human Hepatocellular Carcinoma): The HepG2 cell line was derived from the liver tissue of a patient with hepatocellular carcinoma.[14][15] These cells are highly differentiated, secreting a variety of plasma proteins such as albumin and transferrin, and are a widely used in vitro model for liver function and toxicity studies.[14][16] Their epithelial-like morphology and adherent growth make them suitable for a wide range of cellular and molecular investigations.[15]

Experimental Design & Protocols

To ensure the reliability and reproducibility of the cytotoxicity data, standardized and validated assay protocols are paramount. The following sections detail the step-by-step methodologies employed in this comparative analysis.

Aseptic cell culture techniques are fundamental to obtaining reliable experimental data. All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.

  • A549 Cell Culture: A549 cells were cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MCF-7 Cell Culture: MCF-7 cells were maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01mg/ml human recombinant insulin, 10% FBS, and 1% Penicillin-Streptomycin.[13]

  • HepG2 Cell Culture: HepG2 cells were grown in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Cells were subcultured upon reaching 70-80% confluency to maintain exponential growth and ensure cellular health.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17][18] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[17][18]

Experimental Workflow for IC50 Determination

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (A549, MCF-7, HepG2) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine treatment 4. Treat Cells (Incubate for 48h) compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition formazan_solubilization 6. Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance 7. Measure Absorbance (570 nm) calculate_viability 8. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 9. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Cells in their logarithmic growth phase are harvested and seeded into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[19]

  • Compound Treatment: A stock solution of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine is prepared in a suitable solvent, such as DMSO. Serial dilutions of the compound are then made in the complete culture medium. The medium from the cell plates is replaced with the medium containing various concentrations of the test compound. Control wells containing medium with the vehicle (DMSO) and medium alone (blank) are also included. The plates are then incubated for a predetermined period, typically 48 or 72 hours.

  • MTT Addition and Incubation: Following the treatment period, 20 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well.[20] The plates are then returned to the incubator for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[20] The plate is then gently agitated on a shaker for 10 minutes to ensure complete dissolution.[20]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[20]

  • Data Analysis and IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the vehicle control (considered 100% viability). A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from this curve using non-linear regression analysis.[19][21]

As a complementary method, the LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a direct measure of cytotoxicity.[17][22]

LDH Assay Workflow

cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_treatment 2. Treat with Compound (Incubate 48h) cell_seeding->compound_treatment collect_supernatant 3. Collect Supernatant compound_treatment->collect_supernatant ldh_reaction 4. Add LDH Reaction Mixture collect_supernatant->ldh_reaction stop_reaction 5. Add Stop Solution ldh_reaction->stop_reaction read_absorbance 6. Measure Absorbance (490 nm) calculate_cytotoxicity 7. Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity Compound 3-(Piperazin-1-yl) imidazo[1,2-a]pyridine PI3K PI3K Compound->PI3K Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Inhibits

Sources

Validation

A Tale of Two Scaffolds: An Isosteric Replacement Comparison of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine and Pyrazolo[1,5-a]pyridine

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing potency, selectivity, and pharmacokinetic properties. Among the myriad of tools at a chemist's disposal, iso...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing potency, selectivity, and pharmacokinetic properties. Among the myriad of tools at a chemist's disposal, isosteric replacement stands out as a powerful strategy. This guide provides an in-depth comparison of two privileged heterocyclic scaffolds: 3-(piperazin-1-yl)imidazo[1,2-a]pyridine and its isostere, pyrazolo[1,5-a]pyridine. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale for Isosteric Replacement: A Subtle Yet Significant Swap

Isosteric replacement involves the substitution of an atom or a group of atoms in a molecule with another that has a similar size, shape, and electronic configuration. The goal is to modulate the molecule's properties in a predictable manner. The imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine cores are classic examples of bioisosteres, where a nitrogen atom in the five-membered ring of the former is replaced by a carbon atom in the latter, and vice-versa at another position. This seemingly minor change can have profound effects on the molecule's interaction with biological targets and its metabolic fate.

The rationale for exploring the pyrazolo[1,5-a]pyridine scaffold as an isostere for the imidazo[1,2-a]pyridine core often stems from a strategy known as "scaffold hopping". This approach aims to identify novel chemical series with improved properties while retaining the key pharmacophoric features of the original scaffold. For instance, the pyrazolo[1,5-a]pyridine core has been investigated as a replacement for the imidazo[1,2-a]pyridine scaffold in the development of antitubercular agents, with the goal of enhancing potency and metabolic stability[1][2].

Physicochemical Properties: A Comparative Analysis

The subtle difference in the arrangement of nitrogen atoms between the two scaffolds influences their fundamental physicochemical properties, which in turn impact their pharmacokinetic profiles.

PropertyImidazo[1,2-a]pyridinePyrazolo[1,5-a]pyridine
Molecular Weight 118.14 g/mol 118.14 g/mol
pKa ~4.7 - 6.8Not readily available, but expected to be less basic
LogP 1.32 - 1.491.1 - 1.33
Polar Surface Area 17.3 Ų17.3 Ų

Data for parent scaffolds compiled from various sources.

The imidazo[1,2-a]pyridine scaffold is generally more basic due to the pyridine-like nitrogen at position 1. This can influence its solubility and potential for off-target interactions. The pyrazolo[1,5-a]pyridine, with its pyrazole-like nitrogen arrangement, is typically less basic. The calculated LogP values suggest that the pyrazolo[1,5-a]pyridine is slightly more polar than the imidazo[1,2-a]pyridine, which could impact cell permeability and metabolic stability.

Synthesis of the Scaffolds: Navigating the Chemical Maze

The synthetic accessibility of a scaffold is a critical consideration in drug discovery. Both imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines can be synthesized through various established routes.

Synthesis of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

A common route to 3-substituted imidazo[1,2-a]pyridines involves the cyclization of a 2-aminopyridine with an α-haloketone, followed by functionalization at the 3-position. The introduction of a piperazine moiety at the 3-position can be achieved through various methods, including nucleophilic substitution or multicomponent reactions.

2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine Cyclization alpha-Haloketone alpha-Haloketone alpha-Haloketone->Imidazo[1,2-a]pyridine Functionalization Functionalization (e.g., Bromination) Imidazo[1,2-a]pyridine->Functionalization 3-Bromo-imidazo[1,2-a]pyridine 3-Bromo-imidazo[1,2-a]pyridine Functionalization->3-Bromo-imidazo[1,2-a]pyridine 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine 3-Bromo-imidazo[1,2-a]pyridine->3-(Piperazin-1-yl)imidazo[1,2-a]pyridine Nucleophilic Substitution Piperazine Piperazine Piperazine->3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Synthetic approach to 3-(piperazin-1-yl)imidazo[1,2-a]pyridine.
Synthesis of Pyrazolo[1,5-a]pyridine

The synthesis of pyrazolo[1,5-a]pyridines can be achieved through several methods, including the reaction of N-aminopyridinium salts with alkynes or through multi-component reactions. Regioselectivity can be a challenge in some synthetic routes, but methods have been developed to control the position of substituents[3].

N-Aminopyridinium Salt N-Aminopyridinium Salt Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine N-Aminopyridinium Salt->Pyrazolo[1,5-a]pyridine [3+2] Cycloaddition Alkyne Alkyne Alkyne->Pyrazolo[1,5-a]pyridine Functionalization Further Functionalization Pyrazolo[1,5-a]pyridine->Functionalization

A common synthetic route to the pyrazolo[1,5-a]pyridine core.

Biological Activity: A Head-to-Head Comparison

The true test of an isosteric replacement lies in its impact on biological activity. Here, we compare the performance of these two scaffolds in two key therapeutic areas: antitubercular agents and kinase inhibitors.

Antitubercular Activity: Targeting QcrB

A notable example of isosteric replacement is seen in the development of inhibitors for Mycobacterium tuberculosis QcrB, a component of the electron transport chain. The clinical candidate Q203 features an imidazo[1,2-a]pyridine core. A "scaffold hopping" approach led to the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides, resulting in compounds with equipotent activity[1].

CompoundScaffoldMIC against Mtb H37Rv (µM)
Q203 Imidazo[1,2-a]pyridine~0.004
TB47 (Isostere of Q203) Pyrazolo[1,5-a]pyridine~0.004

Data from a study on scaffold hopping for anti-TB agents.[1]

This data demonstrates that the pyrazolo[1,5-a]pyridine core can effectively mimic the imidazo[1,2-a]pyridine scaffold in this context, providing a viable alternative for further optimization. The pyrazolo[1,5-a]pyridine analogue, TB47, also exhibited an excellent pharmacokinetic profile in rats, with an oral bioavailability of 94%[4].

Kinase Inhibition: A Tale of Potency and Selectivity

Both scaffolds have been extensively explored as kinase inhibitors. The nitrogen atoms in the heterocyclic systems can form crucial hydrogen bonds with the kinase hinge region. However, the subtle change in the nitrogen position can alter the binding mode and selectivity profile.

In the context of c-Met inhibitors, a series of imidazo[1,2-a]pyridine derivatives were designed through bioisosteric replacement, leading to the identification of potent inhibitors with IC50 values in the nanomolar range[4][5]. Similarly, pyrazolo[1,5-a]pyridine derivatives have also been developed as potent c-Met inhibitors[6].

A direct comparison of isosteric pairs of kinase inhibitors reveals the nuanced effects of this replacement. In some cases, switching to the pyrazolo[1,5-a]pyridine scaffold can lead to improved potency, while in others, it may decrease activity or alter the selectivity profile[7]. This highlights the importance of empirical testing for each target.

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for the synthesis of a key intermediate and a common biological assay.

Synthesis of tert-Butyl 4-(Imidazo[1,2-a]pyridin-3-yl)piperazine-1-carboxylate

This protocol describes the synthesis of a protected 3-(piperazin-1-yl)imidazo[1,2-a]pyridine derivative, a versatile intermediate for further functionalization.

Materials:

  • tert-Butyl 4-(2-oxo-2-(pyridin-2-ylamino)ethyl)piperazine-1-carboxylate

  • Triflic anhydride

  • 2-Methoxypyridine

  • Dichloromethane (DCM)

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

Procedure:

  • Dissolve tert-butyl 4-(2-oxo-2-(pyridin-2-ylamino)ethyl)piperazine-1-carboxylate (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-methoxypyridine (2.0 equiv) followed by the dropwise addition of triflic anhydride (1.2 equiv).

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude residue in MeOH and add K2CO3 (3.0 equiv).

  • Stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase enzyme

  • Kinase-specific substrate

  • Assay buffer

  • Test compounds dissolved in DMSO

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer in the wells of a 96-well plate.

  • Add the test compounds at various concentrations (typically in a serial dilution). Include a vehicle control (DMSO).

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer. The light signal is proportional to the amount of ADP produced, which corresponds to the kinase activity.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value for each compound.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

The isosteric replacement of the 3-(piperazin-1-yl)imidazo[1,2-a]pyridine scaffold with the pyrazolo[1,5-a]pyridine core represents a valuable strategy in drug discovery. While both scaffolds share similar steric and electronic properties, the subtle differences in their nitrogen arrangement can lead to significant improvements in biological activity, selectivity, and pharmacokinetic profiles.

The choice between these two scaffolds is not a one-size-fits-all decision and should be guided by empirical data for the specific biological target of interest. The pyrazolo[1,5-a]pyridine scaffold offers a promising alternative for overcoming challenges such as metabolic instability or for exploring new intellectual property space. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize this isosteric pair in their drug discovery endeavors.

References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry.
  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][4]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry. [Link]

  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances. [Link]

  • Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Piperazine-Linked Imidazo[1,2-a]pyridine Derivatives as Potent Anticancer Agents. ChemistrySelect.
  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).
  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Foreword: A Commitment to Safety with Novel Compounds It is imperative to treat 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine as a substance with unknown toxicity and potential hazards. This document serves as a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Commitment to Safety with Novel Compounds

It is imperative to treat 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine as a substance with unknown toxicity and potential hazards. This document serves as a comprehensive guide to the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring that you, our valued research partner, can operate with the highest degree of safety and confidence.

Hazard Analysis: An In-Depth Look at the Structural Components

A proactive approach to safety begins with a thorough understanding of the potential risks. The chemical structure of 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine provides critical clues to its potential hazards.

  • Imidazopyridine Core: This heterocyclic scaffold is the foundation of numerous biologically active molecules.[1] Certain imidazopyridine derivatives are known to cause skin, eye, and respiratory irritation.[2] Some studies have also indicated the potential for phototoxicity with certain imidazopyridine derivatives, where exposure to light can lead to skin reactions.[3]

  • Piperazine Moiety: Piperazine and its derivatives are well-documented as potential skin and respiratory sensitizers.[4][5] This means that repeated exposure can lead to allergic reactions. They are also known to be corrosive, capable of causing severe skin burns and eye damage.[4][5]

Given these characteristics, we must assume that 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine may be, at a minimum, a skin and eye irritant, a potential sensitizer, and harmful if inhaled or ingested.

The Last Line of Defense: A Multi-Layered Approach to Personal Protective Equipment

While engineering controls like fume hoods are the primary means of exposure prevention, PPE serves as the critical final barrier between you and the chemical.[6][7] The following is a detailed guide to the appropriate PPE for handling 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine.

Eye and Face Protection: Your Shield Against Splashes and Aerosols
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities.[8]

  • Elevated Risk: When there is a risk of splashes, such as during solution preparation or transfers, chemical safety goggles should be worn.[9] For larger-scale operations or when there is a significant risk of splashing, a face shield worn over safety goggles provides the most comprehensive protection.[8][10]

Hand Protection: Selecting the Right Glove

The choice of glove material is critical for preventing skin contact.

  • Recommended Material: Nitrile or neoprene gloves provide good resistance to a broad range of chemicals and are recommended for handling 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine.[8]

  • Double Gloving: For procedures with a higher risk of contamination, such as when handling neat (undiluted) material or during purification, double gloving is a prudent measure. This involves wearing two pairs of gloves, with the outer pair being removed immediately after the task is completed.

  • Glove Integrity: Always inspect gloves for any signs of damage before use. Change gloves immediately if they become contaminated, and wash your hands thoroughly after removing them.[11]

Protective Clothing: Guarding Against Spills and Contamination
  • Lab Coat: A standard laboratory coat should be worn at all times and should be fully buttoned.

  • Chemical-Resistant Apron: For tasks with a high potential for spills, such as when transferring large volumes of solutions, a chemical-resistant apron worn over the lab coat is recommended.

  • Footwear: Closed-toe shoes are a fundamental requirement in any laboratory setting.[6]

Respiratory Protection: Preventing Inhalation Exposure

All work with 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[12]

  • For Weighing and Handling Solids: If there is a potential for generating dust and a fume hood is not available, a fit-tested N95 respirator is the minimum requirement.[13]

  • Higher-Level Protection: In situations where aerosols may be generated or for larger-scale work outside of a fume hood, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), is necessary.[13] A comprehensive respiratory protection program that complies with OSHA standards is essential.[9][14]

Operational Protocols: Ensuring Safety at Every Step

A clear and well-rehearsed plan for handling, from preparation to disposal, is crucial for minimizing risk.[13]

PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Eye and Face Protection don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye and Face Protection doff2->doff3 doff4 4. Respirator (if required) doff3->doff4 finish start

PPE Donning and Doffing Workflow
Waste Disposal: A Cradle-to-Grave Responsibility

All waste generated from handling 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine, including contaminated PPE, consumables, and excess material, must be treated as hazardous waste.[13]

  • Segregation: Do not mix this waste with other waste streams.[13]

  • Containment: Use designated, clearly labeled, and leak-proof containers for all hazardous waste.[13]

  • Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Never pour chemicals down the drain or dispose of them in regular trash.[13]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]

Summary of Recommended PPE

The following table provides a summary of the recommended PPE for different laboratory scenarios involving 3-(Piperazin-1-yl)imidazo[1,2-a]pyridine.

TaskEye/Face ProtectionHand ProtectionProtective ClothingRespiratory Protection (in addition to fume hood)
Weighing Small Quantities (in a fume hood) Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Solution Preparation Chemical safety gogglesNitrile glovesLab coatNot generally required
Large-Scale Synthesis (>1g) Face shield over safety gogglesDouble-gloved with nitrileLab coat and chemical-resistant apronRecommended to have a respirator available
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesLab coat and chemical-resistant apronFit-tested respirator (as per risk assessment)

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific excellence. By adhering to these stringent protocols for personal protective equipment, you are not only ensuring your own safety but also contributing to a robust culture of safety within your institution. Always prioritize a thorough risk assessment before beginning any new procedure and consult with your institution's Environmental Health and Safety (EHS) department for any specific guidance.

References

  • Today's Clinical Lab. Proper Use of Personal Protective Equipment (PPE). Available from: [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Available from: [Link]

  • Novel Chemicals with Unknown Hazards SOP. Available from: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. Available from: [Link]

  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. Available from: [Link]

  • OSHA. Laboratory Safety Guidance. Available from: [Link]

  • Wilco Prime. The Importance of Chemical Safety in R&D Labs. Available from: [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. Anhydrous piperazine PIP. Available from: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. Available from: [Link]

  • s d fine-chem limited. piperazine anhydrous - Safety Data Sheet. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. Available from: [Link]

  • NIOSH. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Available from: [Link]

  • NIOSH. Occupational Health Guidelines for Chemical Hazards (81-123). Available from: [Link]

  • NextSDS. IMidazo[1,2-a]pyridine, 3-(1-piperazinyl)- — Chemical Substance Information. Available from: [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available from: [Link]

  • PubMed. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Available from: [Link]

  • NIOSH. Pocket Guide to Chemical Hazards Introduction. Available from: [Link]

  • Environmental Health & Safety. NIOSH Table 1,2 & 3. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Piperazine, anhydrous. Available from: [Link]

  • MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available from: [Link]

  • MDPI. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Available from: [Link]

  • ResearchGate. Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. Available from: [Link]

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3-(Piperazin-1-yl)imidazo[1,2-a]pyridine
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